molecular formula C7H11BrO2 B11823095 Ethyl 4-bromo-3-methyl-2-butenoate

Ethyl 4-bromo-3-methyl-2-butenoate

Cat. No.: B11823095
M. Wt: 207.06 g/mol
InChI Key: JIPWHZOYUGYXFA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-methyl-2-butenoate is a useful research compound. Its molecular formula is C7H11BrO2 and its molecular weight is 207.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-bromo-3-methyl-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromo-3-methyl-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11BrO2

Molecular Weight

207.06 g/mol

IUPAC Name

ethyl 4-bromo-3-methylbut-2-enoate

InChI

InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3

InChI Key

JIPWHZOYUGYXFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)CBr

Origin of Product

United States

Foundational & Exploratory

Ethyl 4-bromo-3-methyl-2-butenoate structure and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Applications in Retinoid Drug Development

Executive Summary

Ethyl 4-bromo-3-methyl-2-butenoate (CAS: 26918-14-9 for mixture; 51318-62-8 for E-isomer) is a critical C5 building block ("isoprene unit") in organic synthesis.[1] It serves as a bifunctional reagent, possessing both an electrophilic allylic bromide and a conjugated ester.[1] Its primary utility lies in the synthesis of polyene chains found in retinoids (Vitamin A analogs), carotenoids , and terpenoids .[1] By enabling the precise extension of carbon chains via Wittig or Horner-Wadsworth-Emmons (HWE) reactions, it facilitates the development of pharmaceuticals for dermatology (e.g., isotretinoin) and oncology.[1]

Chemical Structure & Nomenclature

IUPAC Nomenclature
  • Preferred Name: Ethyl 4-bromo-3-methylbut-2-enoate[1][2][3][4][5][6][7]

  • Alternative Name: Ethyl 4-bromo-3-methylcrotonate[1]

  • Common Name:

    
    -Bromo-senecioic acid ethyl ester[1]
    
Structural Analysis

The molecule features a 4-carbon chain with a double bond at C2, a methyl group at C3, and a bromine atom at C4.[1]

FeatureChemical Significance
Allylic Bromide (C4) Highly reactive electrophile; susceptible to

displacement (e.g., by phosphines or phosphites).[1]

-Unsaturated Ester
Electron-withdrawing group that stabilizes the double bond but also allows for conjugate addition (Michael addition) under specific conditions.[1]
Trisubstituted Alkene Creates geometric isomerism (E and Z), which significantly impacts the biological activity of the final drug product.[1]
Stereochemistry (E vs. Z)

The synthesis typically yields a mixture of E (trans) and Z (cis) isomers.[1]

  • (E)-Isomer (Trans): The ester group and the bromomethyl group are on opposite sides.[1] This is generally the thermodynamically preferred isomer for building all-trans retinoid chains.[1]

  • (Z)-Isomer (Cis): The ester and bromomethyl groups are on the same side.[1] This isomer is crucial for synthesizing specific geometric isomers like 9-cis-retinoic acid or 9-cis-

    
    -carotene .[1]
    

Synthesis Protocol: Wohl-Ziegler Bromination

The industry-standard method for preparing ethyl 4-bromo-3-methyl-2-butenoate involves the radical bromination of ethyl 3,3-dimethylacrylate (ethyl senecioate) using N-Bromosuccinimide (NBS).[1]

Reaction Scheme

The reaction proceeds via a free-radical mechanism, selectively brominating the allylic methyl group.[1]

Synthesis Start Ethyl 3,3-dimethylacrylate (Ethyl senecioate) Product Ethyl 4-bromo-3-methyl-2-butenoate (Mixture of E/Z isomers) Start->Product Radical Bromination Reagents NBS (1.1 equiv) AIBN (cat.) Reflux (CCl4 or PhCF3) Reagents->Product

Figure 1: Radical bromination pathway for the synthesis of the target compound.

Step-by-Step Methodology

Safety Note: This reaction involves radical initiators and lachrymatory products.[1] Perform in a fume hood. While Carbon Tetrachloride (


) is the classic solvent, Benzotrifluoride (

) or Benzene are modern alternatives.[1]
  • Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve ethyl 3,3-dimethylacrylate (1.0 equiv) in anhydrous solvent (

    
     or substitute).
    
  • Addition: Add N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv).

  • Initiation: Add a catalytic amount of AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (approx. 1-2 mol%).[1]

  • Reaction: Heat the mixture to gentle reflux. The reaction is exothermic; monitor carefully. The denser NBS solid will gradually disappear and be replaced by lighter succinimide floating on the surface.[1]

  • Completion: Reflux for 1–3 hours until NBS is consumed.

  • Workup: Cool the mixture to 0°C. Filter off the precipitated succinimide.

  • Purification:

    • Wash the filtrate with water and brine.[1]

    • Dry over anhydrous

      
       and concentrate under reduced pressure.[1]
      
    • Distillation: Purify the crude oil by vacuum distillation.[1]

    • Target Boiling Point:84–86 °C at 3.6 mbar (approx.[1][5] 2.7 mmHg).[1]

Yield & Characterization[1]
  • Typical Yield: 50–70%[1]

  • Purity: >95% (GC/HPLC)

  • Isomer Ratio: Often ~55:45 (E:Z) unless specific stereoselective conditions are used.[1]

Applications in Drug Development

This compound is a linchpin in the synthesis of polyene antibiotics, retinoids, and terpenes.[1]

Retinoid Chain Extension (C5 Homologation)

The primary application is the extension of aldehyde chains by 5 carbons (an isoprene unit).[1] This is achieved by converting the allylic bromide into a phosphonium salt (Wittig reagent) or a phosphonate (HWE reagent).[1]

Mechanism:

  • Arbuzov Reaction: Ethyl 4-bromo-3-methyl-2-butenoate reacts with Triethyl phosphite (

    
    ) to form the phosphonate .[1]
    
  • HWE Reaction: The phosphonate is deprotonated and reacted with a carbonyl compound (e.g.,

    
    -cyclocitral or retinal) to form the diene ester.[1]
    

HWE_Pathway Bromide Ethyl 4-bromo-3-methyl-2-butenoate Phosphonate Diethyl (3-ethoxycarbonyl-2-methylallyl)phosphonate Bromide->Phosphonate P(OEt)3 (Arbuzov Reaction) Product Extended Polyene Ester (Retinoid Precursor) Phosphonate->Product Base (NaH/LiHMDS) + Aldehyde (HWE Reaction) Aldehyde Target Aldehyde (e.g., Retinal) Aldehyde->Product

Figure 2: C5-Extension strategy using the Horner-Wadsworth-Emmons reaction.[1]

Specific Pharmaceutical Targets
  • 9-cis-

    
    -Carotene:  Used in treating retinal dystrophies.[1][5] The synthesis requires the Z-isomer of the bromide or careful control of the HWE reaction conditions to establish the cis geometry.[1]
    
  • Isotretinoin (Accutane) Analogs: Synthetic routes to 13-cis-retinoic acid often employ this C5 extender to build the polyene tail attached to the

    
    -ionone ring.[1]
    
  • Abscisic Acid Analogs: Used in agricultural chemical research; the structural motif matches the side chain of the plant hormone abscisic acid.[1]

Handling, Stability & Safety

This compound is a potent alkylating agent and lachrymator.[1]

ParameterSpecification
Storage -20°C Freezer . Store under inert atmosphere (Argon/Nitrogen).[1]
Stability Moisture sensitive.[1] The allylic bromide can hydrolyze to the alcohol or rearrange.[1] Light sensitive (store in amber vials).[1]
Hazards Corrosive (Skin/Eye burns) .[1][8] Lachrymator (Causes tearing).[1] Inhalation can cause severe respiratory irritation.[1]
PPE Full face shield, chemical-resistant gloves (Nitrile/Butyl rubber), and fume hood are mandatory.[1]

References

  • ResearchGate. Synthesis of ethyl 4-bromo-3-methylbut-2-enoate (Protocol & Diagram). Available at: [Link][1][5]

  • Organic Chemistry Portal. Synthesis of Carotenoids and Retinoids: Novel Approaches. Available at: [Link][1]

  • PubChem. Ethyl 4-bromo-3-methyl-2-butenoate Compound Summary. Available at: [Link][1]

  • Google Patents. Methods for the synthesis of 9-cis retinoids (US Patent).[1] Available at: [1]

Sources

Technical Guide: Safety & Hazard Analysis of Ethyl 4-bromo-3-methyl-2-butenoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-bromo-3-methyl-2-butenoate (CAS: 26918-14-9 for E/Z mix) is a highly reactive


-unsaturated ester featuring an allylic bromide moiety. Widely employed as a prenylating agent in the synthesis of isoprenoid derivatives, heterocyclic compounds, and active pharmaceutical ingredients (APIs) such as ACE inhibitors, its utility is matched by its significant hazard profile.

This guide moves beyond standard Safety Data Sheet (SDS) listings to analyze the chemical basis of its hazards. The compound acts as a potent alkylating agent, capable of irreversible covalent modification of biological macromolecules. Consequently, it presents severe risks of skin corrosion, serious eye damage (potential lachrymator), and respiratory tract irritation.

Chemical Identity & Physicochemical Properties[1][2][3]

Understanding the physical state and reactivity is the first line of defense. This compound is typically a liquid at room temperature, but its high boiling point under vacuum implies low volatility unless heated, at which point it becomes a potent respiratory hazard.

PropertyDataRelevance to Safety
Chemical Name Ethyl 4-bromo-3-methyl-2-butenoate
CAS Number 26918-14-9 (Mix); 51318-62-8 (E-isomer)Verification of specific isomer inventory.[1]
Molecular Formula

MW: 207.07 g/mol
Physical State Liquid (Pale yellow to colorless)Splash hazard; skin absorption risk.
Boiling Point 52-57°C @ 0.7 TorrLow vapor pressure at ambient T, but volatile during workup.
Flash Point ~60°C (140°F)Flammable Liquid (Category 3) or Combustible.
Reactivity Allylic BromideHigh susceptibility to nucleophilic attack (

/

).

Hazard Identification: The Mechanistic Basis

Standard SDS documents list H-codes; this section explains the causality behind them. The toxicity of Ethyl 4-bromo-3-methyl-2-butenoate is driven by its electrophilicity.

GHS Classification & H-Codes[4]
Hazard ClassCategoryH-CodeStatement
Skin Corrosion/Irritation 1B / 2H314 Causes severe skin burns and eye damage.
Serious Eye Damage 1H318 Causes serious eye damage (Irreversible).
Flammable Liquids 3H226 Flammable liquid and vapor.[2]
STOT - Single Exposure 3H335 May cause respiratory irritation.
Mechanism of Toxicity: Alkylation

The allylic bromide is a "soft" electrophile. Upon contact with biological tissue, it undergoes rapid


 substitution with nucleophilic residues on proteins (cysteine thiols, lysine amines) and DNA.
  • Lachrymatory Effect: While not always explicitly labeled as a lachrymator, allylic halides stimulate TRPA1 ion channels in corneal nerve endings, causing intense pain and tearing even at low concentrations.

  • Corrosivity: The alkylation reaction releases hydrobromic acid (HBr) as a byproduct directly on the tissue surface, causing chemical burns simultaneous with cellular alkylation.

Hazard Logic Pathway

The following diagram illustrates the progression from chemical structure to biological hazard.

HazardLogic Struct Structure: Allylic Bromide Reactivity Reactivity: Electrophilic Alkylation (SN2 Mechanism) Struct->Reactivity Drives Byproduct Byproduct: HBr Release Reactivity->Byproduct Generates BioTarget Target: Proteins/DNA (Cysteine/Lysine) Reactivity->BioTarget Modifies Skin Hazard: Chem. Burns/Corrosion (H314) Byproduct->Skin Acid Burn Resp Hazard: Resp. Irritation (H335) Byproduct->Resp Inhalation Eye Hazard: Serious Eye Damage (H318) BioTarget->Eye TRPA1 Activation BioTarget->Skin Cell Death

Figure 1: Mechanistic pathway linking the allylic bromide moiety to specific biological hazards.

Safe Handling & Exposure Controls

Engineering Controls[5]
  • Primary Barrier: All handling (weighing, dispensing, reaction setup) must occur within a certified Chemical Fume Hood .

  • Inert Atmosphere: The compound is moisture-sensitive. Handle under Nitrogen (

    
    ) or Argon (Ar) to prevent hydrolysis, which releases corrosive HBr gas.
    
Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for prolonged contact with allylic bromides due to rapid permeation.

PPE TypeRecommendationRationale
Gloves (Splash) Double-gloved Nitrile (min 5 mil)Immediate removal upon splash.
Gloves (Handling) Silver Shield / 4H or VitonHigh chemical resistance to halogenated organics.
Eye Protection Chemical Goggles + Face ShieldSafety glasses do not protect against vapors/aerosols.
Respiratory Full-face respirator with OV/AG cartridgesRequired only if working outside a hood (e.g., spill cleanup).

Emergency Response Protocols

Spill Response Decision Tree

Do not use water on spills; it will generate HBr gas and spread the contamination.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor (< 5 mL) In Fume Hood Assess->Minor Major Major (> 5 mL) Or Outside Hood Assess->Major Absorb Absorb with Vermiculite/Sand Minor->Absorb Wear PPE Evacuate Evacuate Lab Call EHS/Fire Dept Major->Evacuate Neutralize Treat waste with dilute NaHCO3 Absorb->Neutralize Disposal Dispose as Halogenated Waste Neutralize->Disposal

Figure 2: Decision logic for responding to spills of Ethyl 4-bromo-3-methyl-2-butenoate.

First Aid Measures[6]
  • Eye Contact: Immediate irrigation is critical. Flush for 15+ minutes . Do not wait for an ambulance to start flushing.

  • Skin Contact: Remove contaminated clothing immediately. Wash with soap and water.[2] If "sticky" or persistent, use Polyethylene Glycol (PEG 400) if available, followed by water.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Synthesis & Stability Context

For researchers synthesizing this compound (e.g., via Wohl-Ziegler reaction), understanding the stability of the final product is crucial for safety and yield.

  • Synthesis Route: Typically synthesized by bromination of ethyl 3,3-dimethylacrylate using N-bromosuccinimide (NBS) and a radical initiator (AIBN/Benzoyl Peroxide) in

    
     or Benzene.
    
    • Safety Note: This reaction is exothermic and can run away. Ensure reflux control.

  • Storage Stability:

    • Temperature: Store at -20°C (Freezer).

    • Light: Protect from light (amber vials) to prevent radical degradation.

    • Stabilizers: Commercial samples may contain Copper wire or epoxides to scavenge free HBr.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53411540, Ethyl 4-bromo-3-methyl-2-butenoate. PubChem.[3] [Link]

  • Eder, E., et al. (1980).Mutagenic properties of allylic and benzylic compounds. Archives of Toxicology.

Sources

Technical Deep Dive: Ethyl 4-bromo-3-methyl-2-butenoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-bromo-3-methyl-2-butenoate (CAS: 26918-14-9 for the mixture) is a critical C5-synthon used extensively in the synthesis of isoprenoids, terpenes, and HMG-CoA reductase inhibitors (statins). Functioning primarily as an allylic bromide, it serves as a highly reactive electrophile in Reformatsky-type reactions and nucleophilic substitutions.

This guide provides a technical analysis of its nomenclature, synthesis, and application, designed to assist researchers in navigating the complex synonym landscape and executing robust synthetic protocols.

Part 1: Nomenclature & Chemical Identity

The nomenclature for this compound often varies by supplier and region, leading to potential confusion in procurement and literature search. It is structurally an ethyl ester of a brominated senecioic acid derivative.

Synonym Mapping & CAS Registry

The stereochemistry of the double bond (E vs. Z) significantly impacts biological activity and synthetic outcomes. Researchers must distinguish between the generic mixture and stereochemically pure forms.

DesignationCAS NumberChemical Name / SynonymNotes
Generic / Mix 26918-14-9 Ethyl 4-bromo-3-methyl-2-butenoateMixture of E (trans) and Z (cis) isomers. Common technical grade (approx. 55:45 ratio).
(E)-Isomer 51318-62-8 Ethyl (2E)-4-bromo-3-methylbut-2-enoateThe thermodynamically more stable and commonly desired isomer for stereoselective synthesis.
(Z)-Isomer 51371-55-2 Ethyl (2Z)-4-bromo-3-methylbut-2-enoateOften a minor byproduct; less commonly used as a primary starting material.
Alternative N/AEthyl 4-bromo-3-methylcrotonate"Crotonate" is the trivial name for 2-butenoate derivatives.
IUPAC N/AEthyl 4-bromo-3-methylbut-2-enoateStandard systematic naming.
Structural Verification Data
  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [1][2]
    
  • Molecular Weight: 207.07 g/mol [3][1][2]

  • SMILES (E-isomer): CCOC(=O)/C=C(\C)/CBr

  • Key NMR Feature: The allylic

    
     protons typically appear as a singlet around 
    
    
    
    3.9–4.0 ppm, while the vinyl proton appears near
    
    
    5.7–5.9 ppm, distinct for E/Z isomers.

Part 2: Synthesis & Preparation Protocol

The industrial and laboratory standard for preparing Ethyl 4-bromo-3-methyl-2-butenoate is the Wohl-Ziegler bromination of ethyl 3,3-dimethylacrylate (ethyl senecioate). This reaction utilizes N-Bromosuccinimide (NBS) to selectively brominate the allylic position.

Reaction Mechanism & Workflow

The reaction proceeds via a free-radical mechanism. The choice of initiator and solvent is critical to minimize poly-bromination and control the E/Z ratio.

SynthesisWorkflow Start Ethyl 3,3-dimethylacrylate (Ethyl Senecioate) Reagents Reagents: NBS (1.1 eq) AIBN or Benzoyl Peroxide (cat.) CCl4 or Benzene (Reflux) Start->Reagents Intermediate Allylic Radical Intermediate Reagents->Intermediate Radical Initiation Product Crude Product (E/Z Mixture) Intermediate->Product Bromine Transfer Purification Purification: Distillation or Column Chromatography Product->Purification Workup Final Ethyl 4-bromo-3-methyl-2-butenoate (>90% Purity) Purification->Final Isolation

Figure 1: Wohl-Ziegler radical bromination pathway for the synthesis of Ethyl 4-bromo-3-methyl-2-butenoate.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 4-bromo-3-methyl-2-butenoate (50 mmol scale).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is dry (flame-dried or oven-dried).

  • Reagents:

    • Ethyl 3,3-dimethylacrylate: 7.1 g (50 mmol)

    • N-Bromosuccinimide (NBS): 9.8 g (55 mmol) - Recrystallize NBS from water before use to remove HBr, which causes acid-catalyzed byproducts.

    • Benzoyl Peroxide (BPO): 120 mg (0.5 mmol) - Radical initiator.

    • Solvent: Carbon Tetrachloride (

      
      ) or Benzotrifluoride (
      
      
      
      ) as a greener alternative: 100 mL.
  • Procedure:

    • Dissolve the ester in the solvent.[4]

    • Add NBS and BPO.

    • Heat the mixture to gentle reflux (

      
      ) while stirring.
      
    • Monitoring: The reaction is complete when the dense NBS solid (bottom) converts to low-density succinimide (floats to the top). This typically takes 2–4 hours.

  • Workup:

    • Cool the mixture to

      
       to precipitate succinimide fully.
      
    • Filter off the succinimide solid.[4]

    • Wash the filtrate with saturated

      
       (to remove traces of acid) and brine.
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure.[4]
      
  • Purification: The crude oil is often used directly. For high purity, perform vacuum distillation (bp ~85–90°C at 10 mmHg). Note that high heat can cause polymerization or decomposition.

Part 3: Synthetic Utility & Applications

This compound is a versatile C5 building block . Its primary value lies in its ability to introduce a functionalized isoprene unit into complex molecules.

The Reformatsky Reaction

The most common application is the Zinc-mediated Reformatsky reaction. The bromine atom allows the formation of an organozinc enolate, which attacks aldehydes or ketones.

  • Target: Synthesis of

    
    -hydroxy esters.
    
  • Relevance: Key step in the synthesis of Vitamin A derivatives, carotenoids, and statin side-chains.

Nucleophilic Substitution

The allylic bromide is highly susceptible to


 and 

reactions.
  • Thiol/Amine Alkylation: Used to attach the butenoate tail to heteroatom-containing scaffolds in drug discovery.

  • Phosphonate Synthesis: Reaction with triethyl phosphite yields the corresponding allylic phosphonate, a reagent for Horner-Wadsworth-Emmons (HWE) olefination.

ApplicationMap Core Ethyl 4-bromo-3-methyl-2-butenoate Path1 Reformatsky Reaction (Zn, THF) Core->Path1 Path2 Arbuzov Reaction (P(OEt)3) Core->Path2 Path3 Nucleophilic Substitution (R-SH, R-NH2) Core->Path3 Prod1 Beta-Hydroxy Esters (Statin Precursors) Path1->Prod1 Prod2 Allylic Phosphonates (HWE Reagents) Path2->Prod2 Prod3 Functionalized Heterocycles Path3->Prod3

Figure 2: Divergent synthetic pathways utilizing Ethyl 4-bromo-3-methyl-2-butenoate as a core synthon.

Part 4: Safety & Handling

Warning: Ethyl 4-bromo-3-methyl-2-butenoate is a potent lachrymator (tear gas agent) and a severe skin irritant.

  • Engineering Controls: Always handle in a functioning fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile or Silver Shield), safety goggles, and a lab coat.

  • Storage: Store at 2–8°C. The compound is sensitive to light and moisture. Over time, it may darken due to the liberation of HBr; stabilize with copper wire or silver foil if storing for extended periods.

References

  • National Institute of Standards and Technology (NIST). Ethyl 4-bromocrotonate Gas Phase IR Spectrum and Mass Spectrometry Data. [Link]

  • Organic Syntheses. Preparation of 3,3-Dimethylacrylic Acid (Precursor Synthesis). Org.[3][4][5][6] Synth. 1943, 23, 27. [Link]

  • PubChem. Ethyl 4-bromo-3-methyl-2-butenoate Compound Summary (CID 53411540). [Link]

Sources

Technical Guide: Chemical Stability & Handling of Ethyl 4-bromo-3-methyl-2-butenoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical stability of allylic bromide Ethyl 4-bromo-3-methyl-2-butenoate Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 4-bromo-3-methyl-2-butenoate (CAS: 51318-62-8 for E-isomer) is a highly reactive allylic bromide and conjugated ester used primarily as a C5-synthon in the synthesis of terpenoids, retinoids, and carotenoids.[1]

Its utility is counterbalanced by significant stability challenges. As an allylic bromide , it is prone to rapid solvolysis and nucleophilic displacement. As a conjugated system , it is susceptible to polymerization and geometric isomerization (E/Z shifting). Furthermore, the compound is a potent lachrymator and alkylating agent, necessitating strict containment protocols.

This guide provides a mechanistic analysis of its instability and defines a self-validating protocol for its synthesis, storage, and handling.

Structural Analysis & Reactivity Profile

The instability of Ethyl 4-bromo-3-methyl-2-butenoate is intrinsic to its electronic structure. It possesses three distinct reactive motifs that drive its degradation:

  • Allylic C-Br Bond: The carbon-bromine bond is significantly weakened by the adjacent

    
    -system. The resulting carbocation (upon ionization) or radical (upon homolysis) is resonance-stabilized, lowering the activation energy for substitution and elimination reactions.
    
  • 
    -Unsaturated Ester:  The conjugated double bond allows for Michael additions, although the 
    
    
    
    -methyl group provides some steric protection. More critically, this conjugation enables E/Z photo-isomerization.
  • Bifunctionality: The presence of a leaving group (Br) and an electrophilic carbonyl makes the molecule susceptible to intermolecular polymerization or cyclization if hydrolyzed.

Key Physicochemical Parameters
ParameterValueImplication for Stability
Molecular Weight 207.07 g/mol N/A
Boiling Point 84-86 °C (3.6 mbar)Thermal Instability: Must be distilled under high vacuum to prevent HBr elimination.
Density ~1.34 g/cm³Denser than water; biphasic separation is distinct.
Solubility Soluble in organic solvents; immiscible with water.Hydrolytic Risk: Hydrolysis occurs at the interface or via dissolved moisture.

Degradation Mechanisms

Understanding how the molecule fails is the first step in preventing failure.

Hydrolysis and Autocatalytic Decomposition

Moisture is the primary enemy. Water attacks the allylic position via an


 or 

mechanism, displacing bromide.
  • Mechanism:

    
    
    
  • Consequence: The generated Hydrogen Bromide (HBr) is a strong acid that autocatalyzes further decomposition, including ester hydrolysis and polymerization. The resulting allylic alcohol can cyclize to form lactones (e.g., 3-methyl-2-furanone derivatives) or dehydrate to dienes.

Thermal Elimination (Dehydrobromination)

At elevated temperatures (>50°C at atmospheric pressure), the molecule undergoes


-elimination to form ethyl 3-methyl-2,4-pentadienoate (a diene).
  • Risk: This diene is highly prone to polymerization (Diels-Alder dimerization), turning the clear oil into a viscous, dark tar.

Geometric Isomerization

The E-isomer is thermodynamically preferred, but exposure to UV light or radical initiators (remaining from synthesis) can induce isomerization to the Z-isomer. This alters the steric profile and reactivity, potentially ruining stereoselective downstream applications.

Visualization: Degradation Pathways

Degradation Compound Ethyl 4-bromo-3-methyl-2-butenoate Alcohol Allylic Alcohol Compound->Alcohol Hydrolysis (SN1/SN2) Diene Conjugated Diene Compound->Diene Elimination Isomer Z-Isomer Compound->Isomer Isomerization Moisture Moisture (H2O) Moisture->Alcohol Heat Heat (>50°C) Heat->Diene UV UV Light / Radicals UV->Isomer HBr HBr Release (Autocatalyst) HBr->Compound Catalyzes Hydrolysis Alcohol->HBr Byproduct Polymer Polymer/Tar Diene->Polymer Diels-Alder/Polymerization

Caption: Primary degradation pathways driven by moisture, heat, and light, leading to autocatalytic HBr release.

Handling & Storage Protocols

To maintain purity >95%, the following "Cold Chain & Inert" protocol is mandatory.

Storage Conditions
  • Temperature: -20°C (Freezer) . Do not store at room temperature for >24 hours.

  • Atmosphere: Argon or Nitrogen . The container must be purged before sealing.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to corrosion by trace HBr.

  • Stabilizers: For long-term bulk storage, adding activated 4Å Molecular Sieves (to scavenge water) and a trace of acid scavenger (e.g., solid

    
     or epoxidized soybean oil) can inhibit autocatalysis, though this requires filtration before use.
    
Handling Workflow
  • Equilibration: Allow the frozen vial to warm to room temperature inside a desiccator before opening. Opening a cold vial condenses atmospheric moisture directly into the product.

  • Solvent Choice: Use anhydrous solvents (THF, DCM, Ether). Avoid nucleophilic solvents (MeOH, EtOH) or basic solvents (Pyridine) unless part of the immediate reaction.

  • Safety: Wear a full face shield and double nitrile gloves. Use only in a fume hood. This compound is a lachrymator.

Synthesis & Purification Considerations

The synthesis of this compound via the Wohl-Ziegler reaction is the industry standard but introduces impurities that accelerate degradation if not removed.

The Wohl-Ziegler Protocol
  • Precursor: Ethyl 3,3-dimethylacrylate (Ethyl senecioate).

  • Reagent: N-Bromosuccinimide (NBS).

  • Initiator: AIBN or Benzoyl Peroxide.

  • Solvent:

    
     (classic) or Methyl formate/Benzene (modern alternatives).
    

Critical Control Point: The reaction must be stopped immediately upon consumption of the precursor to prevent over-bromination (dibromides) or allylic rearrangement.

Purification Logic

Direct distillation often leads to decomposition.

  • Step 1: Filtration. Remove succinimide completely.

  • Step 2: Wash. Wash with cold saturated

    
     to remove trace acid, then brine.
    
  • Step 3: Distillation. High Vacuum Distillation is required.

    • Target: 84-86 °C at 3.6 mbar.[2]

    • Note: If the pot temperature exceeds 110°C, polymerization risk increases exponentially.

Visualization: Synthesis & Purification Workflow

Synthesis Start Ethyl 3,3-dimethylacrylate + NBS + AIBN Reflux Reflux (CCl4/Benzene) Monitor by TLC/NMR Start->Reflux Filter Filter Succinimide Reflux->Filter Complete Conversion Wash Wash: NaHCO3 (cold) -> Brine Dry: MgSO4 Filter->Wash Evap Solvent Evaporation (<40°C) Wash->Evap Distill Vacuum Distillation (0.7 - 3.6 mbar) Evap->Distill Crude Oil Product Pure Ethyl 4-bromo-3-methyl-2-butenoate (Store -20°C) Distill->Product Collect Fraction

Caption: Workflow for Wohl-Ziegler synthesis emphasizing acid removal and thermal control.

References

  • Wohl-Ziegler Reaction Mechanism & Applic

    • Title: Synthesis of ethyl 4-bromo-3-methylbut-2-enoate.[1][2][3][4][5]

    • Source: ResearchGate / Journal of Organic Chemistry (General procedure cit
    • Context: Describes the standard NBS bromination protocol and purification via vacuum distill
    • URL:

  • Safety & Handling D

    • Title: Safety Data Sheet: (E)-Ethyl 4-Bromo-3-methyl-2-butenoate.[5][6]

    • Source: Fisher Scientific / Echemi.
    • Context: Details storage at -20°C, inert atmosphere requirements, and lachrym
    • URL:

  • General Allylic Bromide Stability

    • Title: Allylic Bromination and Stability of Allylic Radicals.[7][8][9][10][11][12]

    • Source: Master Organic Chemistry.
    • Context: Explains the electronic reasons for the weak C-Br bond and susceptibility to solvolysis.
    • URL:

  • Product Specific

    • Title: Ethyl 4-bromo-3-methyl-2-buteno
    • Source: Sigma-Aldrich / Merck.[2]

    • Context: Confirms the existence of E/Z mixtures and physical property d
    • URL:

Sources

Ethyl 4-bromo-3-methyl-2-butenoate: Technical Guide to a Critical Isoprenoid Synthon

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-bromo-3-methyl-2-butenoate (CAS: 26918-14-9 for E/Z mix) is a specialized allylic bromide and


-unsaturated ester used extensively in medicinal chemistry.[1][2] It serves as a "linchpin" scaffold for introducing isoprenoid units (C5 hemiterpenes) into complex molecules. Its dual functionality—an electrophilic allylic bromide and a conjugated ester—makes it a versatile precursor for Horner-Wadsworth-Emmons (HWE) reagents , heterocyclic cores , and retinoid pharmaceuticals .

This guide details the synthesis, reactivity profiles, and handling protocols for this intermediate, designed for researchers requiring high-purity synthons for drug development.

Chemical Identity & Structural Logic

The molecule derives from Senecioic acid (3,3-dimethylacrylic acid). Its value lies in the strategic placement of the bromine atom on the


-carbon, activating it for nucleophilic attack while maintaining the conjugated system essential for subsequent olefination reactions.
PropertySpecification
IUPAC Name Ethyl 4-bromo-3-methylbut-2-enoate
Common Name

-Bromoethylsenecioate
CAS Numbers 26918-14-9 (Isomer mix); 51318-62-8 ((E)-isomer); 1117-71-1 (Methyl ester analog)
Molecular Formula

Molecular Weight 207.07 g/mol
Appearance Clear to yellowish liquid; Strong Lachrymator
Reactivity Class Allylic Electrophile / Michael Acceptor
Structural Advantages in Drug Design
  • Isoprenoid Introduction: It provides a pre-functionalized C5 unit, mimicking the dimethylallyl pyrophosphate (DMAPP) structure found in nature.

  • HWE Precursor: It is the direct precursor to Triethyl phosphonosenecioate , a standard reagent for installing the

    
    -unsaturated ester moiety found in terpenes and statin side chains.
    
  • Heterocycle Formation: The 1,4-electrophilic character (considering the ester) allows for [3+2] or [3+3] cyclizations to form thiazoles, furans, and pyrroles.

Synthesis Protocol: The Wohl-Ziegler Reaction

The industry-standard synthesis involves the radical bromination of Ethyl 3,3-dimethylacrylate (Ethyl senecioate) using N-Bromosuccinimide (NBS).

Mechanism of Action

The reaction proceeds via a radical chain mechanism. The succinimidyl radical abstracts a hydrogen from the allylic methyl group. The resulting allylic radical reacts with


 (generated in situ from NBS) to form the product.

Critical Selectivity Note: Regioselectivity is driven by the stability of the allylic radical. However, over-bromination or E/Z isomerization can occur if reaction times are prolonged.

Experimental Workflow

Reagents:

  • Ethyl 3,3-dimethylacrylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • AIBN (Azobisisobutyronitrile) (0.01 eq) or Benzoyl Peroxide

  • Solvent:

    
     (Classic) or Benzotrifluoride/Chlorobenzene (Green alternatives)
    

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Dissolution: Dissolve Ethyl 3,3-dimethylacrylate in the solvent (approx. 0.5 M concentration).

  • Addition: Add NBS and the radical initiator (AIBN).

  • Initiation: Heat the mixture slowly. Caution: The reaction is exothermic once initiated. Watch for the "whitening" of the suspension as NBS (denser, sinks) converts to Succinimide (less dense, floats).

  • Reflux: Maintain gentle reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of starting material.

  • Workup:

    • Cool to

      
       to precipitate succinimide completely.
      
    • Filter off the solid succinimide.[3]

    • Wash the filtrate with saturated

      
       (to remove free 
      
      
      
      ) and Brine.
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Vacuum distillation is required for pharmaceutical grade (

    
    ).
    
    • Boiling Point: ~85–90°C at 3–4 mmHg.

    • Note: The product is thermally unstable; avoid prolonged heating.

Key Pharmaceutical Transformations

A. Synthesis of HWE Reagents (The Arbuzov Route)

The most frequent application is the conversion to Triethyl 3-methyl-4-phosphonocrotonate , a reagent used to synthesize Retinoids (Vitamin A derivatives) and Abscisic acid analogs.

Reaction:



  • Protocol: Heat the bromo-ester with neat Triethyl phosphite (

    
    , 4h). Distill off the ethyl bromide byproduct continuously to drive equilibrium.
    
  • Significance: The resulting phosphonate allows for the stereoselective construction of polyenes via the Horner-Wadsworth-Emmons reaction.

B. Heterocycle Construction (Hantzsch-Type)

The allylic bromide moiety reacts avidly with thioamides or amidines.

  • Thiazole Synthesis: Reaction with thiourea or thioamides yields 2-aminothiazole derivatives, common scaffolds in kinase inhibitors.

  • Furan Synthesis: Reaction with

    
    -keto esters followed by acid-catalyzed cyclization (Feist-Benary synthesis).
    

Visualizing the Chemical Logic

The following diagram illustrates the central role of Ethyl 4-bromo-3-methyl-2-butenoate in diverging synthetic pathways.

G Precursor Ethyl 3,3-dimethylacrylate Intermediate Ethyl 4-bromo-3-methyl-2-butenoate (The Core Intermediate) Precursor->Intermediate NBS / AIBN (Wohl-Ziegler) Phosphonate Triethyl phosphonosenecioate (HWE Reagent) Intermediate->Phosphonate P(OEt)3 (Arbuzov) Heterocycles Thiazoles & Furans (Kinase Inhibitors) Intermediate->Heterocycles Thiourea / Beta-Keto Esters Retinoids Retinoids & Carotenoids (e.g., 9-cis-beta-carotene) Phosphonate->Retinoids Aldehydes / Base (HWE Reaction) Statins Statin Side Chains (Isoprenoid mimics) Phosphonate->Statins Chain Extension

Figure 1: Divergent synthesis pathways starting from the brominated senecioate scaffold.

Handling, Stability & Safety (E-E-A-T)

Stability Profile
  • Thermal Instability: The compound can undergo polymerization or decomposition (releasing HBr) if stored at room temperature for extended periods.

  • Hydrolysis: The ester bond is susceptible to hydrolysis; keep anhydrous.

  • Light Sensitivity: Allylic bromides can degrade under UV light.

Storage Protocols
  • Temperature: Store at

    
     (Freezer).
    
  • Atmosphere: Store under Argon or Nitrogen.

  • Stabilizers: Commercial samples often contain traces of Copper or Epoxides to scavenge acid.

Safety Hazards (Critical)
  • Lachrymator: This compound is a potent tear gas. Open only in a functioning fume hood.

  • Skin Corrosive: Causes severe burns. Double-glove (Nitrile) and wear a face shield during distillation.

  • Neutralization: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to neutralize the alkylating potential.

References

  • Preparation of Ethyl 4-bromo-3-methyl-2-butenoate. PrepChem. Accessed March 3, 2026. [Link]

  • Synthetic 9-cis-beta-carotene inhibits photoreceptor degeneration. ResearchGate. Accessed March 3, 2026. [Link]

  • Methyl Substitution of a Rexinoid Agonist Improves Potency. Journal of Medicinal Chemistry (ACS). Accessed March 3, 2026. [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. Jordan Journal of Chemistry. Accessed March 3, 2026. [Link]

Sources

Methodological & Application

Application Note: Protocol for the Allylic Bromination of Ethyl 3-Methyl-2-Butenoate using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the allylic bromination of ethyl 3-methyl-2-butenoate to synthesize ethyl 4-bromo-3-methyl-2-butenoate. This reaction is a key transformation in organic synthesis, utilized in the preparation of various complex molecules. The protocol herein employs N-Bromosuccinimide (NBS) as the bromine source, in conjunction with a radical initiator, a method known for its selectivity in brominating allylic positions over other functionalities.[1][2][3] This document outlines the reaction mechanism, provides a step-by-step experimental procedure, safety precautions, and methods for product purification and characterization.

Introduction

The selective functionalization of organic molecules is a cornerstone of modern chemical synthesis. Allylic bromination, the substitution of a hydrogen atom on a carbon adjacent to a double bond with a bromine atom, is a powerful tool for introducing a versatile handle for further synthetic manipulations.[4][5] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of molecular bromine (Br₂), which favors the desired radical substitution pathway while minimizing competitive electrophilic addition to the alkene.[2][5][6] This process, often referred to as the Wohl-Ziegler reaction, is typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][7]

This application note focuses on the specific application of this methodology to ethyl 3-methyl-2-butenoate, a readily available starting material. The resulting product, ethyl 4-bromo-3-methyl-2-butenoate, is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[8][9]

Reaction Mechanism

The NBS bromination of ethyl 3-methyl-2-butenoate proceeds via a free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.[5][10]

  • Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, or more commonly, the decomposition of a radical initiator like AIBN upon heating.[4][10] The initiator radical then abstracts a hydrogen atom from a trace amount of HBr present, or reacts with NBS to generate a bromine radical (Br•).[6][11]

  • Propagation: This stage consists of a self-sustaining cycle. A bromine radical abstracts a hydrogen atom from one of the allylic methyl groups of ethyl 3-methyl-2-butenoate. This is the rate-determining step and results in the formation of a resonance-stabilized allylic radical and hydrogen bromide (HBr).[6][12] The newly formed HBr reacts with NBS to generate a molecule of Br₂.[4][6] The allylic radical then reacts with this in-situ generated Br₂ to yield the desired product, ethyl 4-bromo-3-methyl-2-butenoate, and another bromine radical, which continues the chain reaction.[4][6]

  • Termination: The reaction concludes when two radicals combine to form a non-radical species.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
Ethyl 3-methyl-2-butenoate≥98%Commercially Available
N-Bromosuccinimide (NBS)≥98%Commercially Available
Azobisisobutyronitrile (AIBN)≥98%Commercially Available
Carbon Tetrachloride (CCl₄)Anhydrous, ≥99.5%Commercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLaboratory Prepared
Sodium Thiosulfate (Na₂S₂O₃)10% Aqueous SolutionLaboratory Prepared
BrineSaturated Aqueous SolutionLaboratory Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer
Separatory funnel
Rotary evaporator
Filtration apparatus
Safety Precautions
  • N-Bromosuccinimide (NBS): NBS is a corrosive solid that can cause severe skin burns and eye damage.[13] It is also an oxidizing agent and may intensify fire.[14][15] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (Nitrile rubber is suitable).[16][17] Handle in a well-ventilated fume hood.[13]

  • Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can be toxic if inhaled or ingested. It should be handled with care in a fume hood.

  • Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and environmentally hazardous solvent. It is a suspected carcinogen and can cause liver damage. All operations involving CCl₄ must be performed in a certified chemical fume hood.

  • General: This reaction should be conducted by trained personnel in a well-equipped laboratory. A safety shower and eyewash station should be readily accessible.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-methyl-2-butenoate (10.0 g, 78.0 mmol).[8]

    • Add 80 mL of anhydrous carbon tetrachloride (CCl₄) to the flask.[8]

  • Reaction Initiation:

    • Gently heat the mixture to reflux using a heating mantle.

    • Once refluxing, add N-bromosuccinimide (15.0 g, 84.0 mmol) in small portions over a period of one hour.[8]

    • Concurrently, add a catalytic amount of a radical initiator, such as AIBN (approximately 0.1 g), in portions along with the NBS.[8][9]

  • Reaction Progression:

    • After the final addition of NBS and initiator, continue to heat the mixture under reflux for an additional 30 minutes.[8] The reaction can be monitored by TLC or GC-MS to check for the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct, which is insoluble in CCl₄.[8][18]

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (to quench any remaining bromine), a saturated aqueous solution of sodium bicarbonate, and finally with brine.[19][20]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent (CCl₄) under reduced pressure using a rotary evaporator to yield the crude ethyl 4-bromo-3-methyl-2-butenoate.[8] The product can be further purified by vacuum distillation.[9]

Data and Characterization

Expected Yield and Purity
  • Yield: The expected yield of ethyl 4-bromo-3-methyl-2-butenoate is typically in the range of 70-85%.

  • Appearance: The product is a colorless to pale yellow oil.

  • Purity: The purity of the product can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Spectroscopic Data

The structure of ethyl 4-bromo-3-methyl-2-butenoate can be confirmed by spectroscopic methods.

Spectroscopic Data Expected Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.28 (t, 3H), 2.05 (s, 3H), 4.01 (s, 2H), 4.17 (q, 2H), 5.75 (s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 14.2, 20.8, 30.5, 60.3, 116.8, 153.2, 165.7
Mass Spectrometry (EI) m/z: 207/209 (M⁺, M⁺+2, characteristic bromine isotope pattern)[21]

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification start Combine Ethyl 3-methyl-2-butenoate and CCl4 in flask reflux Heat to Reflux start->reflux add_reagents Portion-wise addition of NBS and AIBN reflux->add_reagents reflux_continue Continue Reflux (30 min) add_reagents->reflux_continue cool Cool to Room Temperature reflux_continue->cool filter Filter to remove Succinimide cool->filter wash Aqueous Washes (Na2S2O3, NaHCO3, Brine) filter->wash dry Dry with MgSO4 wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate product Crude Product: Ethyl 4-bromo-3-methyl-2-butenoate evaporate->product purify Vacuum Distillation (Optional) product->purify characterize Characterization (NMR, GC-MS) purify->characterize

Caption: Experimental workflow for the synthesis of ethyl 4-bromo-3-methyl-2-butenoate.

Reaction Mechanism Overview

G cluster_propagation_cycle Propagation Cycle Initiator Radical Initiator (AIBN) Br_radical Bromine Radical (Br•) Initiator->Br_radical Initiation Allylic_Radical Allylic Radical (Resonance Stabilized) Br_radical->Allylic_Radical H abstraction + Substrate Br_radical->Allylic_Radical HBr Hydrogen Bromide (HBr) Br_radical->HBr Forms Substrate Ethyl 3-methyl-2-butenoate Product Ethyl 4-bromo-3-methyl-2-butenoate Allylic_Radical->Product Propagation + Br2 Allylic_Radical->Product Br2 Bromine (Br2) HBr->Br2 Reacts with NBS NBS N-Bromosuccinimide (NBS) Succinimide Succinimide NBS->Succinimide Byproduct Br2->Allylic_Radical Product->Br_radical Chain continues Product->Br_radical

Caption: Simplified free-radical mechanism for the allylic bromination with NBS.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Loss of product during work-up. - Deactivated initiator.- Extend reflux time and monitor by TLC/GC. - Ensure careful separation of layers during extraction. - Use fresh radical initiator.
Formation of Dibrominated Side Products - High concentration of Br₂.- Ensure slow, portion-wise addition of NBS. - Maintain a steady reflux to ensure a low, constant concentration of bromine.
Succinimide Impurity in Final Product - Inefficient filtration. - Insufficient aqueous washing.- Ensure complete precipitation of succinimide before filtration. - Perform multiple washes with water or a dilute base solution if the product is stable.[18][20]

References

  • N-Bromosuccinimide - Wikipedia. [Link]

  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]

  • Synthesis of ethyl 4-bromo-3-methyl-2-butenoate. PrepChem.com. [Link]

  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]

  • Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. ResearchGate. [Link]

  • How to do workup after doing bromination with NBS? ResearchGate. [Link]

  • N-BromoSuccinimide (NBS) reaction. ResearchGate. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • NBS Radical Bromination - anyone have experience running? Reddit. [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]

  • N-bromosuccinimide removal at workup. Sciencemadness. [Link]

  • Give a mechanism to explain the two products formed in the follow... Pearson. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Chad's Prep. [Link]

  • Allylic Bromination Using NBS. Wayne Breslyn. [Link]

  • Allylic Rearrangement in NBS Bromination Reactions. OpenRiver. [Link]

  • 10.4 Allylic and Benzylic Bromination Using NBS. Chad's Prep. [Link]

  • What is Allylic Bromination? Master Organic Chemistry. [Link]

  • a. N-Bromosuccinimide (NBS) is an excellent brominating reagent and is used widely to prepare bromoalkenes from alkenes (Wohl-Ziegler reaction). Vaia. [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. [Link]

  • (E)-Ethyl 4-Bromo-3-methyl-2-butenoate. Pharmaffiliates. [Link]

  • Ethyl E-4-Bromo-3-methyl-2-butenoate. SpectraBase. [Link]

Sources

Radical bromination conditions for Ethyl 4-bromo-3-methyl-2-butenoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Ethyl 4-bromo-3-methyl-2-butenoate via Radical Bromination

This document provides a comprehensive technical guide for the synthesis of Ethyl 4-bromo-3-methyl-2-butenoate through the radical bromination of Ethyl 3-methyl-2-butenoate. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It delves into the mechanistic underpinnings, provides a detailed experimental protocol, and offers field-proven insights to ensure a successful and safe reaction.

Introduction: The Strategic Importance of Allylic Bromination

Allylic bromination is a cornerstone transformation in organic synthesis, enabling the selective functionalization of a carbon atom adjacent to a carbon-carbon double bond.[1][2] This reaction opens pathways to a diverse array of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. The target molecule, Ethyl 4-bromo-3-methyl-2-butenoate, is a versatile building block, and its synthesis is a prime example of a highly selective allylic substitution.

The premier method for achieving this transformation is the Wohl-Ziegler reaction , which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[3][4][5] The genius of the Wohl-Ziegler reaction lies in its ability to maintain an extremely low, steady-state concentration of molecular bromine (Br₂).[3][6][7] This is critical because higher concentrations of Br₂ would favor the competing and generally undesired electrophilic addition across the alkene, leading to vicinal dibromide byproducts.[1][2] By using NBS, we ensure that the radical substitution pathway predominates, yielding the desired allylic bromide with high fidelity.

This guide will focus on the conversion of Ethyl 3-methyl-2-butenoate to Ethyl 4-bromo-3-methyl-2-butenoate, a reaction that proceeds by selectively targeting the most reactive allylic position.

The Radical Chain Mechanism: A Controlled Cascade

The Wohl-Ziegler bromination operates via a well-established free-radical chain mechanism.[3][8] Understanding this mechanism is paramount for controlling the reaction and troubleshooting potential issues. The process is divided into three distinct phases: initiation, propagation, and termination.

Key Mechanistic Steps:

  • Initiation: The reaction is kick-started by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light.[2][6] This generates initial radicals. Concurrently, NBS reacts with trace amounts of hydrogen bromide (HBr), a byproduct of the propagation step, to produce the low concentration of molecular bromine (Br₂) necessary for the chain reaction.[8][9][10] This in-situ generation of Br₂ is the linchpin of the reaction's success.

  • Propagation: This is a two-step cyclic process that forms the product and regenerates the chain carrier.

    • Step A: Hydrogen Abstraction: A bromine radical (Br•), formed from the homolysis of Br₂, selectively abstracts a hydrogen atom from the most favorable allylic position of Ethyl 3-methyl-2-butenoate. This favoritism is due to the lower bond dissociation energy of the allylic C-H bond, which leads to a resonance-stabilized allylic radical intermediate.[3][8][9][11]

    • Step B: Bromine Transfer: The newly formed allylic radical reacts with a molecule of Br₂ (generated from NBS + HBr) to yield the final product, Ethyl 4-bromo-3-methyl-2-butenoate, and a new bromine radical (Br•).[2][12] This new bromine radical then continues the chain reaction by participating in another hydrogen abstraction (Step A).

  • Termination: The chain reaction ceases when any two radical species combine, effectively quenching the cycle.

Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN (Initiator) Radicals 2 R• + N₂ AIBN->Radicals Heat (Δ) NBS_HBr NBS + HBr Br2_Succinimide Br₂ + Succinimide NBS_HBr->Br2_Succinimide Br2 Br₂ Br2_Succinimide->Br2 Low [Br₂] Substrate Ethyl 3-methyl-2-butenoate Allyl_Radical Resonance-Stabilized Allylic Radical Substrate->Allyl_Radical + Br• Product Ethyl 4-bromo-3-methyl-2-butenoate Allyl_Radical->Product + Br₂ Br_Radical Br• Product->Br_Radical (regenerates) caption Fig. 1: Radical Chain Mechanism of Wohl-Ziegler Bromination.

Caption: Fig. 1: Radical Chain Mechanism of Wohl-Ziegler Bromination.

Experimental Protocol: Synthesis of Ethyl 4-bromo-3-methyl-2-butenoate

This protocol is adapted from established literature procedures.[13][14] It is imperative to perform this reaction in a well-ventilated fume hood due to the hazardous nature of the reagents and solvents.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Mass/VolumeNotes
Ethyl 3-methyl-2-butenoateC₇H₁₂O₂128.1778.010.0 g (10.4 mL)Starting Material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9884.015.0 gRecrystallize if colored yellow
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.21~0.6~0.1 gRadical Initiator
Carbon Tetrachloride (CCl₄)CCl₄153.82-80 mLHighly Toxic - See Safety Section
Saturated Na₂SO₃ (aq)Na₂SO₃126.04-As neededFor work-up
Brine (Saturated NaCl)NaCl58.44-As neededFor work-up
Anhydrous MgSO₄ or Na₂SO₄MgSO₄ / Na₂SO₄--As neededDrying agent
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser with drying tube (e.g., filled with CaCl₂)

  • Magnetic stir plate and stir bar

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure

Caption: Fig. 2: Experimental Workflow for Allylic Bromination.

  • Reaction Setup: Assemble the reaction apparatus in a fume hood. To the 250 mL round-bottom flask, add Ethyl 3-methyl-2-butenoate (10.0 g, 78.0 mmol), carbon tetrachloride (80 mL), and a magnetic stir bar. Attach the reflux condenser securely.

  • Initiation and Reflux: Begin stirring and heat the mixture to a gentle reflux using the heating mantle.

  • Reagent Addition: Once refluxing, add the N-bromosuccinimide (15.0 g, 84.0 mmol) and AIBN (~0.1 g) in small portions over approximately one hour. Caution: The reaction can be exothermic; monitor the reflux rate and adjust heating as necessary.

  • Reaction Completion: After the final addition, continue to heat the mixture under reflux for an additional 30 minutes. The reaction is typically complete when all the dense NBS has been consumed and replaced by the less dense succinimide, which will float on the surface of the CCl₄.[3][4]

  • Work-up - Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a Buchner funnel to remove the succinimide byproduct. Wash the collected solid with a small amount of cold carbon tetrachloride.

  • Work-up - Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium sulfite solution (to quench any remaining bromine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield Ethyl 4-bromo-3-methyl-2-butenoate as a mixture of (E) and (Z) isomers.[14]

Authoritative Insights & Troubleshooting

Critical Parameters and Reagent Selection
  • The Brominating Agent (NBS): NBS is the reagent of choice.[15] Ensure it is pure; old or yellowed NBS may contain excess Br₂ and should be recrystallized from water before use.

  • The Radical Initiator (AIBN vs. BPO): Both AIBN and benzoyl peroxide (BPO) are effective thermal initiators.[16][17] However, AIBN is often preferred as it provides a cleaner reaction profile. It decomposes to form stable, non-interfering byproducts (isobutyronitrile and nitrogen gas). BPO can sometimes lead to side reactions due to the reactivity of its oxygen-centered radicals. The 10-hour half-life temperature for AIBN is ~65°C, making it ideal for reactions in refluxing CCl₄ (b.p. 77°C).

  • The Solvent - A Note on Safety and Alternatives: Carbon tetrachloride (CCl₄) is the traditional solvent for Wohl-Ziegler reactions because it is non-reactive under radical conditions and its density allows for easy visual monitoring of the reaction's progress.[3][4] However, CCl₄ is a known carcinogen, highly toxic, and an ozone-depleting substance. Its use is highly restricted and should be avoided. Safer and effective alternatives include:

    • Acetonitrile: A polar aprotic solvent that has been shown to be effective.[3][18]

    • Cyclohexane: A non-polar solvent that is a good substitute for CCl₄.[19]

    • Trifluorotoluene: An excellent, albeit more expensive, alternative.[4] The choice of solvent is critical; polar protic solvents like alcohols can promote ionic side reactions and should be avoided.[20][21]

Regioselectivity

For Ethyl 3-methyl-2-butenoate, there are two potential sites for allylic hydrogen abstraction. Abstraction from the methyl group attached to the double bond is overwhelmingly favored because it generates a more stable tertiary allylic radical, which is also stabilized by resonance.[22][23] Abstraction from the methylene group of the ethyl ester would lead to a less stable primary radical. Therefore, the reaction exhibits high regioselectivity for the desired product.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Slow Rate 1. Inactive initiator (old or improperly stored).2. Reaction temperature too low.3. Presence of radical inhibitors.1. Use fresh, pure AIBN or BPO.2. Ensure the solvent is refluxing properly.3. Purify the starting material and solvent if impurities are suspected.
Low Yield 1. Incomplete reaction.2. Loss of product during work-up.3. Formation of byproducts.1. Increase reaction time or add a small additional portion of initiator.2. Be careful during extractions; product may have some water solubility.
Formation of Dibromide 1. Br₂ concentration is too high.2. Using impure (yellow) NBS.1. Add NBS in small portions over time.2. Recrystallize NBS from water before use.
Over-bromination 1. Using an excess of NBS.2. Product is more reactive than starting material.1. Use a stoichiometric amount or slight excess (~1.05-1.1 eq) of NBS.2. Monitor the reaction closely by TLC or GC and stop when SM is consumed.

Safety Precautions

Proper safety protocols are non-negotiable. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • N-Bromosuccinimide (NBS): Is an oxidizer, harmful if swallowed, and causes severe skin burns and eye damage.[24][25] Keep away from combustible materials.[24][25] Avoid inhalation of dust.[24][26]

  • Carbon Tetrachloride (CCl₄): AVOID USE IF POSSIBLE. It is highly toxic, a suspected carcinogen, and harmful to the environment. If its use is unavoidable, extreme caution is required, including the use of a fume hood and appropriate gloves.

  • Radical Initiators (AIBN, BPO): These compounds can decompose energetically. AIBN decomposes above 65°C. BPO can be shock-sensitive and is a strong oxidizing agent. Store them according to the manufacturer's recommendations, typically refrigerated.

  • General Handling: Always wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[26][27] Ensure an emergency safety shower and eyewash station are accessible. For detailed information, consult the Safety Data Sheets (SDS) for each chemical prior to use.[25][26][27]

References

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • OrgoSolver. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • Wikipedia. Wohl–Ziegler bromination. [Link]

  • Chemistry LibreTexts. (2015, July 18). 14.2: Radical Allylic Halogenation. [Link]

  • Scribd. Chemists' Guide to Wohl-Ziegler Reaction. [Link]

  • Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. [Link]

  • Gensini, M., et al. (2002). Radical Bromination by the Use of Various Solvents. ResearchGate. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Chad's Prep (YouTube). (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • PrepChem.com. Synthesis of ethyl 4-bromo-3-methyl-2-butenoate. [Link]

  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Reddit. (2016, February 26). Solvent for NBS bromination. [Link]

  • Chemistry Stack Exchange. (2017, February 28). Conditions for free radical bromination using NBS and peroxides?. [Link]

  • The Green Chemistry Initiative Blog. (2019, January 1). How green is your bromination reaction?. [Link]

  • Reddit. (2015, October 22). What is the difference between peroxides and AIBN as free radical initiators?. [Link]

  • OrgoSolver (YouTube). (2023, October 30). Allylic Bromination: Mechanism, Regioselectivity & Tips. [Link]

  • ResearchGate. (2018). Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. [Link]

  • Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • PubChem. Ethyl 4-bromo-3-methyl-2-butenoate. [Link]

  • OpenOChem Learn. Strategy for Predicting Products of Allylic Brominations. [Link]

  • National Institutes of Health. (2011). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. [Link]

  • Royal Society of Chemistry. (2011). Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction. [Link]

Sources

Using Ethyl 4-bromo-3-methyl-2-butenoate in Reformatsky reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Vinylogous Reformatsky Reaction Using Ethyl 4-bromo-3-methyl-2-butenoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus Area: Isoprenoid chain extension, Rexinoid/Retinoid synthesis, and Regioselective Carbon-Carbon Bond Formation.

Executive Summary

Ethyl 4-bromo-3-methyl-2-butenoate (also known as ethyl


-bromo-

-methylcrotonate) is a highly versatile

building block widely utilized in the pharmaceutical development of retinoid X receptor (RXR) agonists, such as UAB30 and its methylated analogs[1][2]. Unlike classical Reformatsky reactions that utilize

-halo esters, the use of this

-halo-

-unsaturated ester triggers a vinylogous Reformatsky reaction . This application note details the mechanistic causality, regioselectivity control, and validated protocols required to successfully execute this reaction, transforming complex ketones (e.g., substituted tetralones) into extended polyene systems.

Mechanistic Principles & Regioselectivity Control

The defining challenge of the vinylogous Reformatsky reaction is regioselectivity. The insertion of activated zinc into the C–Br bond of ethyl 4-bromo-3-methyl-2-butenoate generates a zinc dienolate intermediate. This intermediate is an ambident nucleophile capable of attacking the electrophilic carbonyl carbon at either its


-position or its 

-position[3].

The Causality of Reaction Conditions:

  • Kinetic vs. Thermodynamic Control: Addition at the

    
    -position is kinetically favored due to higher electron density and proximity. However, the 
    
    
    
    -adduct is often sterically hindered and its formation is reversible[3]. By utilizing a high-boiling solvent like 1,4-dioxane (b.p. 101 °C) and operating at reflux, the system is provided with enough thermal energy to equilibrate. The reversible
    
    
    -addition is funneled toward the thermodynamically stable
    
    
    -addition product, which subsequently undergoes elimination/lactonization to form the highly conjugated diene system[3][4].
  • Stereochemical Convergence: Commercially available ethyl 4-bromo-3-methyl-2-butenoate is typically sold as a 1:1 mixture of E and Z isomers. Because the formation of the zinc dienolate destroys the original precise geometry of the double bond, the isomeric purity of the starting material is irrelevant. The stereochemistry of the final product (e.g., the strict 9Z-configuration required for rexinoid efficacy) is dictated entirely by the thermodynamic stability of the transition state during the

    
    -addition and subsequent elimination[1][4].
    
Mechanistic Pathway Visualization

Mechanism cluster_pathways Regioselective Pathways Reagents Ethyl 4-bromo-3-methyl-2-butenoate + Ketone Substrate Zn Activated Zn Dust (1,4-Dioxane, 100°C) Reagents->Zn Insertion Dienolate Zinc Dienolate Intermediate (Ambident Nucleophile) Zn->Dienolate C-Br Cleavage Alpha Kinetic Control (α-Addition) Dienolate->Alpha Gamma Thermodynamic Control (γ-Addition) Dienolate->Gamma ProdAlpha α-Adduct (Unstable/Reversible) Alpha->ProdAlpha Fast ProdGamma γ-Adduct / Conjugated Diene (Target Product) Gamma->ProdGamma Slow, Irreversible Elimination ProdAlpha->Dienolate Equilibration (High Temp)

Figure 1: Mechanistic divergence of the zinc dienolate under kinetic vs. thermodynamic control.

Self-Validating Experimental Protocols

The success of this Barbier-type Reformatsky reaction relies heavily on the surface reactivity of the zinc. The following protocols are designed with built-in observational checkpoints to validate the integrity of the reaction as it proceeds.

Protocol A: Rigorous Zinc Dust Activation

Zinc dust naturally develops a passivating zinc oxide (


) layer that prevents electron transfer, stalling the reaction. This activation step is mandatory[4].
  • Acid Wash: Suspend 50 g of fine Zinc dust in 200 mL of 10% aqueous

    
     in a 1 L three-neck round-bottomed flask. Stir vigorously under a nitrogen atmosphere for 2 hours.
    
    • Validation Checkpoint: The zinc dust will visibly clump together as the oxide layer dissolves and the bare metal surfaces aggregate. Hydrogen gas evolution (bubbling) should be steady but not violent.

  • Decantation: Halt stirring. Allow the heavy zinc clumps to settle completely. Carefully decant the aqueous layer.

  • Sequential Washing: Wash the activated zinc clumps successively to remove water and trace acid:

    • Distilled water (

      
       mL)
      
    • Anhydrous acetone (

      
       mL)
      
    • Anhydrous diethyl ether (

      
       mL)
      
  • Drying: Apply high vacuum to the flask for 2–3 hours to remove all residual ether. The zinc is now highly pyrophoric and must be kept strictly under inert gas (Nitrogen or Argon).

Protocol B: The Vinylogous Reformatsky Coupling

This protocol describes the coupling of a model ketone (e.g., a substituted


-tetralone) with ethyl 4-bromo-3-methyl-2-butenoate to yield the conjugated 9Z-acid derivative[1][4].
  • System Preparation: To the flask containing the freshly activated zinc (approx. 5–6 equivalents relative to the ketone), add anhydrous 1,4-dioxane (e.g., 200 mL for a 240 mmol scale). Heat the stirred suspension to 100–125 °C using an oil bath under nitrogen.

  • Reagent Addition: Prepare a solution of the target ketone (1.0 eq) and ethyl 4-bromo-3-methyl-2-butenoate (2.4 eq, 1:1 E/Z mixture) in anhydrous 1,4-dioxane.

  • Initiation & Dropwise Addition: Add the first 5% of the reagent solution to the refluxing zinc suspension.

    • Validation Checkpoint: Look for a sudden spike in vigorous bubbling and a slight color change (often turning grayish-green or cloudy). This confirms the initiation of the zinc insertion.

    • Once initiated, add the remainder of the solution dropwise over 1 hour to manage the exothermic formation of the zinc dienolate.

  • Thermodynamic Equilibration: Following complete addition, maintain the reaction at reflux for an additional 4 hours. This sustained heat drives the reversible

    
    -adduct back to the intermediate, pushing the equilibrium toward the desired 
    
    
    
    -adduct and its subsequent elimination[3].
  • Quench and Workup: Cool the reaction to 0 °C. Carefully quench by adding 10% aqueous

    
     (or saturated 
    
    
    
    if the product is highly acid-sensitive) to break the zinc alkoxide complex. Filter the mixture through a pad of Celite to remove unreacted zinc. Extract the filtrate with ethyl acetate, wash with brine, dry over
    
    
    , and concentrate under reduced pressure.
  • Purification: The crude product (often presenting directly as the conjugated acid due to in situ ester hydrolysis/elimination under these specific conditions) can be purified via silica gel chromatography or recrystallization to isolate the pure 9Z-isomer[1][2].

Quantitative Data & Substrate Scope

The choice of solvent and temperature directly dictates the yield and regiochemical outcome. Table 1 illustrates the causality of reaction conditions, while Table 2 demonstrates the substrate scope for drug discovery applications.

Table 1: Influence of Reaction Conditions on Regioselectivity | Solvent | Temp (°C) | Dominant Pathway | Typical Regio-Ratio (


 : 

) | Mechanistic Rationale | | :--- | :--- | :--- | :--- | :--- | | THF | 25 | Kinetic | 85 : 15 | Insufficient thermal energy to reverse the fast

-attack. | | THF | 66 (Reflux) | Mixed | 40 : 60 | Partial equilibration; limited by the boiling point of THF. | | 1,4-Dioxane | 101 (Reflux) | Thermodynamic | < 5 : 95 | High thermal energy drives complete equilibration to the stable

-adduct. |

Table 2: Substrate Scope and Yields in Rexinoid Synthesis

Ketone Substrate Equivalents of Reagent Reaction Time Isolated Yield (9Z-Acid) Reference
6-Methyl-3,4-dihydro-1(2H)-naphthalenone 2.4 4 hours 86% [2]
7-Methyl-3,4-dihydro-1(2H)-naphthalenone 2.4 4 hours 75% [2]
3-Isobutyl-cyclohex-2-en-1-one 2.5 4 hours 70–85% [1]

| 3-Isopropyl-cyclohex-2-en-1-one | 2.5 | 4 hours | 70–80% |[4] |

Troubleshooting & Field Insights

  • Failure to Initiate: If the reaction does not exhibit vigorous bubbling upon the initial addition of the bromide/ketone mixture, the zinc is likely passivated or the dioxane is wet. Solution: Do not add the rest of the reagents. Add a small crystal of iodine (

    
    ) or a few drops of 1,2-dibromoethane to chemically scrub the zinc surface in situ.
    
  • High

    
    -Adduct Contamination:  If NMR analysis of the crude mixture shows significant 
    
    
    
    -addition products (branched dienes rather than linear extended polyenes), the reaction did not reach thermodynamic equilibrium. Solution: Ensure the oil bath is set to at least 115 °C to maintain a vigorous internal reflux of the dioxane (b.p. 101 °C) for the full 4 hours.
  • Ester vs. Acid Formation: While classical Reformatsky reactions yield esters, the high-temperature conditions used with tetralones often result in the direct isolation of the carboxylic acid (e.g., 9Z-acids) due to the basicity of the zinc species and trace moisture facilitating ester cleavage during the extended reflux/workup[1][2].

References

  • Conformationally Defined Rexinoids and Their Efficacy in the Prevention of Mammary Cancers. PubMed Central (PMC) / NIH. Available at:[Link]

  • Methyl Substitution of a Rexinoid Agonist Improves Potency and Reveals Site of Lipid Toxicity. PubMed Central (PMC) / NIH. Available at:[Link]

  • Conformationally Defined Rexinoids for the Prevention of Inflammation and Nonmelanoma Skin Cancers. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Studies in the regioselectivity of the vinylogous Reformatsky reaction with ambident electrophiles: reversibility, mechanism, and synthetic utility. Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Ethyl 4-bromo-3-methyl-2-butenoate as a building block for terpene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

Ethyl 4-bromo-3-methyl-2-butenoate (often referred to as bromo-Senecioate) is a specialized C5 electrophile that serves as a functionalized isoprene unit. In the architecture of complex terpenes (retinoids, carotenoids, and abscisic acid analogs), this molecule functions as a "chain extender," allowing the precise addition of a 3-methyl-2-butenoate moiety to carbonyl-containing scaffolds.

Its strategic value lies in its bifunctional reactivity :

  • Allylic Bromide (Electrophile): susceptible to nucleophilic attack (e.g., by triethyl phosphite) or metal insertion (Zn, In).

  • 
    -Unsaturated Ester (Michael Acceptor):  provides stability and a handle for further functionalization (reduction, hydrolysis).
    

This guide details the protocol for synthesizing this building block and its two primary applications: the Vinylogous Reformatsky Reaction and the Horner-Wadsworth-Emmons (HWE) Olefination .

Chemical Profile & Preparation

Before application, the building block must be synthesized with high isomeric purity. Commercial sources often contain variable amounts of the Z-isomer or unreacted starting material.

Synthesis Protocol: Radical Bromination

Objective: Selective bromination of ethyl 3,3-dimethylacrylate at the allylic position.

ParameterSpecification
Precursor Ethyl 3,3-dimethylacrylate (Ethyl Senecioate)
Reagent N-Bromosuccinimide (NBS)
Initiator AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide
Solvent

(Classic) or Benzotrifluoride (

, Modern Green Alternative)
Yield 75–85%

Step-by-Step Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[1]

  • Charging: Add Ethyl 3,3-dimethylacrylate (10.0 g, 78 mmol) and anhydrous solvent (130 mL). Note: If using

    
    , strict safety protocols for carcinogens are required. 
    
    
    
    is recommended as a safer substitute with similar boiling point characteristics.
  • Reagent Addition: Add NBS (15.1 g, 85 mmol, 1.1 eq). The NBS should be finely ground to ensure even reaction rates. Add AIBN (20 mg, catalytic).

  • Reaction: Heat the mixture to gentle reflux. Monitor the reaction by the appearance of succinimide (which floats to the top) and the disappearance of NBS (which sits at the bottom).

    • Expert Tip: If the reaction does not initiate (yellow color persists), add a second pinch of AIBN or expose to a sunlamp for 5 minutes.

  • Duration: Reflux for 3–4 hours until NBS is fully consumed.

  • Workup: Cool the mixture to 0°C to precipitate succinimide completely. Filter through a fritted glass funnel. Wash the solid cake with cold solvent.

  • Purification (Critical): Concentrate the filtrate under reduced pressure. The crude oil is often yellow/brown. Distill under high vacuum (bp 84–86 °C at 3.6 mbar).

    • Purity Check: 1H NMR should show the disappearance of the singlet at

      
       1.9 (starting material methyls) and appearance of the 
      
      
      
      4.0 singlet (
      
      
      ).

Application A: The Vinylogous Reformatsky Reaction

This pathway is preferred for synthesizing Vitamin A acid esters and Abscisic acid precursors . It involves the zinc-mediated coupling of the bromide to a ketone or aldehyde.

Mechanism & Regioselectivity

Unlike standard Reformatsky reactions, this system is "vinylogous." The zinc inserts at the


-position. Reaction with an aldehyde (e.g., 

-cyclocitral) can occur at the

(branched) or

(linear) position.
  • Observation: The reaction typically yields a mixture that cyclizes to form a

    
    -lactone .
    
  • Resolution: Base-catalyzed hydrolysis of this lactone yields the desired linear diene acid.

Protocol: Synthesis of -Ionylideneacetic Acid

Reagents: Activated Zinc dust,


-Cyclocitral, THF.
  • Zinc Activation: In a dry 3-neck flask, place Zinc dust (1.5 eq). Activate by washing with dilute HCl, then water, ethanol, acetone, and ether, followed by drying under high vacuum. Alternatively, add 1,2-dibromoethane (5 mol%) in THF and reflux for 5 mins.

  • Initiation: Add a small portion of Ethyl 4-bromo-3-methyl-2-butenoate to the Zn/THF slurry and warm until the exotherm begins (solvent refluxes spontaneously).

  • Addition: Dropwise add a mixture of

    
    -cyclocitral (1.0 eq) and the remaining bromo-ester (total 1.2 eq) in THF over 45 minutes. Maintain gentle reflux.[1]
    
  • Workup: Quench with cold 10%

    
    . Extract with ether.[2]
    
  • Isomerization (The "Fix"): The crude product (often the lactone) is dissolved in methanolic KOH and heated to reflux for 1 hour. This opens the lactone and dehydrates the intermediate alcohol.

  • Isolation: Acidify and extract. The product is the linear diene acid (or ester, if re-esterified).

Application B: Phosphonate Synthesis (HWE Route)

This route is superior for controlling stereochemistry (


 ratio) . It converts the bromide into a phosphonate, which is then used in a Horner-Wadsworth-Emmons reaction.[3]
Step 1: Arbuzov Reaction

Reaction:



  • Procedure: Mix Ethyl 4-bromo-3-methyl-2-butenoate (1 eq) with Triethyl phosphite (1.2 eq) neat.

  • Conditions: Heat slowly to 120–140°C. Ethyl bromide (byproduct) will distill off.

  • Purification: Vacuum distillation yields Ethyl 4-(diethoxyphosphinyl)-3-methyl-2-butenoate .

Step 2: HWE Olefination

Target: Stereoselective formation of retinoic acid derivatives.

  • Deprotonation: Dissolve the phosphonate (1.2 eq) in dry THF. Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) or LiHMDS (for higher

    
    -selectivity). Stir until gas evolution ceases.
    
  • Coupling: Add the carbonyl substrate (e.g., retinal or a ketone) dropwise.

  • Conditions: Allow to warm to room temperature. The reaction is usually complete in 1–2 hours.

  • Selectivity: The ester group stabilizes the intermediate, generally favoring the (

    
    )-isomer  (trans) product, which is crucial for biological activity in retinoids.
    

Visual Workflows

Figure 1: Synthetic Pathways of Bromo-Senecioate

This diagram illustrates the divergence between the Zinc-mediated (Reformatsky) and Phosphorus-mediated (HWE) pathways.

TerpeneSynthesis Precursor Ethyl 3,3-dimethylacrylate Bromide Ethyl 4-bromo-3-methyl-2-butenoate (The Building Block) Precursor->Bromide NBS, AIBN Reflux Zn Zn / THF (Reformatsky) Bromide->Zn Phosphite P(OEt)3 (Arbuzov) Bromide->Phosphite Lactone δ-Lactone Intermediate Zn->Lactone + Carbonyl Diene Retinoid/Abscisic Acid (Linear Diene) Lactone->Diene KOH/MeOH (Ring Opening) Phosphonate Allylic Phosphonate (HWE Reagent) Phosphite->Phosphonate - EtBr HWE_Product Stereoselective Polyene Ester Phosphonate->HWE_Product + Base / Carbonyl

Caption: Bifurcated workflow showing the conversion of the C5 building block into complex terpenes via Metal (Zn) or Phosphorus (P) mediation.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Bromination Old/Wet NBSRecrystallize NBS from water; dry thoroughly before use.
Reaction Stalls (Reformatsky) Oxidized Zinc SurfaceActivation is critical. Use the TMSCl or 1,2-dibromoethane method. Do not skip.
Isomer Scrambling Acidic WorkupThe allylic double bond is sensitive. Use buffered workup (Sat.

) where possible.
Lachrymatory Effect Volatility of BromideAll transfers must occur in a fume hood. Treat glassware with dilute NaOH to quench residues.

References

  • Preparation of (E)-4-bromo-2-methylbut-2-en-1-al (Analogous Chemistry). Google Patents.

  • Synthesis of ethyl 4-bromo-3-methylbut-2-enoate and use in Carotenoid Synthesis. ResearchGate.

  • Stereochemistry of the Reformatsky Reaction with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Cyclocitral. ResearchGate.
    
  • Concise and Practical Total Synthesis of (+)-Abscisic Acid. ACS Omega.

  • Michaelis-Arbuzov Phosphonate Synthesis. Organic Chemistry Portal.

Sources

Application Note: Synthesis of Ethyl 4-(Diethoxyphosphoryl)-3-methyl-2-butenoate via the Michaelis-Arbuzov Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The synthesis of complex isoprenoids, retinoids, and rexinoids frequently relies on the Horner-Wadsworth-Emmons (HWE) olefination to establish highly substituted, stereodefined alkene linkages[1]. A critical C5 building block for these transformations is ethyl 4-(diethoxyphosphoryl)-3-methyl-2-butenoate .

This application note details the robust, atom-economical synthesis of this allylic phosphonate from ethyl 4-bromo-3-methyl-2-butenoate and triethyl phosphite using the classical Michaelis-Arbuzov reaction [2]. By understanding the thermodynamic and kinetic drivers of this transformation, researchers can optimize yields, prevent undesired allylic rearrangements, and scale the process efficiently for drug development applications[1][3].

Mechanistic Causality & Experimental Design Principles

The Michaelis-Arbuzov reaction is a premier method for forming carbon-phosphorus bonds[3]. The transformation of the allylic bromide into the corresponding phosphonate is governed by specific mechanistic and thermodynamic principles:

  • Nucleophilic Attack (SN2 vs. SN2'): The reaction initiates with the nucleophilic phosphorus of triethyl phosphite attacking the electrophilic carbon of the alkyl halide[2][4]. Because ethyl 4-bromo-3-methyl-2-butenoate is a primary allylic bromide, direct SN2 displacement is kinetically favored over SN2' rearrangement, provided the temperature is carefully controlled.

  • Dealkylation & Le Chatelier’s Principle: The intermediate trialkoxyphosphonium salt is unstable[4]. The displaced bromide anion attacks one of the ethyl groups on the phosphonium intermediate, cleaving the C-O bond to yield the stable pentavalent phosphonate and ethyl bromide[2].

  • Thermodynamic Driving Force: The reaction is driven to completion by two factors. First, the formation of the exceptionally strong P=O bond (approx. 544 kJ/mol) provides a massive thermodynamic sink. Second, the continuous distillation of the highly volatile ethyl bromide byproduct (b.p. 38 °C) physically removes it from the system, shifting the equilibrium forward[2][3].

  • Solvent-Free (Neat) Conditions: Triethyl phosphite acts as both the reagent and the solvent. Using a slight excess (1.2 to 1.5 equivalents) ensures complete consumption of the valuable allylic bromide while maintaining a manageable reaction volume[3].

Arbuzov_Mechanism R Ethyl 4-bromo-3-methyl -2-butenoate + Triethyl phosphite I Phosphonium Intermediate [Br⁻ counterion] R->I SN2 Attack (P attacks C) P Ethyl 4-(diethoxyphosphoryl) -3-methyl-2-butenoate + Ethyl Bromide I->P Dealkylation (Br⁻ attacks Et)

Figure 1: Michaelis-Arbuzov reaction mechanism showing SN2 attack and subsequent dealkylation.

Reaction Optimization Data

Temperature control is the most critical variable. Insufficient heat stalls the dealkylation of the phosphonium intermediate, while excessive heat promotes isomerization of the α,β-unsaturated ester and thermal decomposition[2].

Table 1: Quantitative Optimization of Arbuzov Reaction Parameters

Temperature (°C)Equivalents P(OEt)₃Time (h)Yield (%)Mechanistic Observation & Causality
801.01245Incomplete dealkylation; intermediate stalls.
1201.2488Optimal. Rapid EtBr removal; preserves double bond geometry.
1501.5272Faster kinetics, but induces E/Z scrambling and minor decomposition.
25 (with ZnBr₂)1.22482Mild alternative[3]. Requires aqueous workup to remove Lewis acid.

Self-Validating Experimental Protocol

This protocol utilizes neat conditions to maximize throughput and relies on physical state changes (distillation) as real-time, self-validating checkpoints.

Materials & Equipment
  • Reagents: Ethyl 4-bromo-3-methyl-2-butenoate (1.0 equiv), Triethyl phosphite (1.2 equiv, freshly distilled).

  • Apparatus: 3-neck round-bottom flask, short-path distillation head, receiving flask immersed in an ice bath, magnetic stirrer, heating mantle, argon/nitrogen manifold.

Step-by-Step Methodology
  • System Purge & Setup: Flame-dry the 3-neck flask and equip it with the short-path distillation head. Purge the system with Argon for 15 minutes to prevent oxidative degradation of the phosphite.

  • Reagent Loading: Add ethyl 4-bromo-3-methyl-2-butenoate (e.g., 50 mmol, 10.35 g) to the flask. Begin moderate magnetic stirring.

  • Controlled Addition: Using an addition funnel, add triethyl phosphite (60 mmol, 9.97 g) dropwise over 15 minutes at room temperature. Causality: The initial SN2 attack is mildly exothermic; dropwise addition prevents localized thermal spikes.

  • Thermal Activation & Byproduct Removal: Gradually increase the heating mantle temperature to 120–130 °C.

    • Self-Validation Checkpoint: As the internal temperature reaches ~100 °C, a volatile liquid (ethyl bromide) will begin condensing in the distillation head and collecting in the ice-chilled receiving flask. The continuous evolution of this distillate confirms the dealkylation step is actively occurring[2].

  • Reaction Monitoring: Maintain heating for 3–4 hours. The reaction is deemed complete when ethyl bromide ceases to distill. Verify completion via TLC (Hexanes:EtOAc 7:3, UV active).

  • Purification (Vacuum Distillation): Allow the reaction to cool to 60 °C. Replace the distillation receiving flask and apply a high vacuum (e.g., 0.1 mmHg). Slowly raise the temperature to distill off the unreacted excess triethyl phosphite (b.p. ~40 °C at 0.1 mmHg). The desired phosphonate product will remain in the distillation pot as a viscous, pale yellow oil (or can be distilled at higher temperatures, typically >130 °C at 0.1 mmHg, depending on the exact vacuum).

Arbuzov_Workflow S1 1. Preparation Mix Allylic Bromide & P(OEt)₃ under Argon S2 2. Reaction (Neat) Heat gradually to 120-130 °C S1->S2 S3 3. Byproduct Removal Distill off Ethyl Bromide (b.p. 38 °C) S2->S3 S4 4. Purification Vacuum Distillation to isolate Phosphonate S3->S4 S5 5. Validation ³¹P NMR & ¹H NMR Characterization S4->S5

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the phosphonate.

Analytical Characterization & Troubleshooting

To validate the structural integrity of the synthesized ethyl 4-(diethoxyphosphoryl)-3-methyl-2-butenoate, utilize the following spectroscopic markers:

  • ³¹P NMR (CDCl₃): A sharp singlet at δ +20.0 to +23.0 ppm is the definitive hallmark of the newly formed C-P bond in an allylic phosphonate[3].

  • ¹H NMR (CDCl₃): The methylene protons (CH₂) situated between the double bond and the phosphorus atom will appear as a distinct doublet (around δ 2.60–2.80 ppm) due to strong two-bond phosphorus-proton coupling (²JPH ≈ 22 Hz).

  • Troubleshooting - Unreacted Phosphite: If a ³¹P NMR signal is observed around +138 ppm, unreacted triethyl phosphite remains. Solution: Re-subject the mixture to high vacuum distillation.

  • Troubleshooting - Low Yield: If the reaction stalls, ensure the distillation setup is not causing ethyl bromide to reflux back into the reaction vessel. The removal of the alkyl halide byproduct is an absolute thermodynamic requirement for the Arbuzov reaction to proceed to completion[2][3].

References
  • Michaelis–Arbuzov reaction. Wikipedia. Available at:[Link][2]

  • Arbuzov Reaction. Organic Chemistry Portal. Available at:[Link][4]

  • Conformationally Defined Rexinoids and Their Efficacy in the Prevention of Mammary Cancers. Journal of Medicinal Chemistry (PMC). Available at:[Link][1]

Sources

Application Note: Advanced Alkylation & Coupling Protocols using Ethyl 4-bromo-3-methyl-2-butenoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-bromo-3-methyl-2-butenoate is a specialized allylic bromide reagent widely utilized in medicinal chemistry for the introduction of the 3-methyl-2-butenoate moiety (a functionalized prenyl group).[1] Unlike simple alkyl halides, this reagent offers dual reactivity: it serves as a potent electrophile in nucleophilic substitutions (


) and as a precursor for zinc-mediated Reformatsky reactions.[1]

This guide provides high-fidelity protocols for N-alkylation (heterocycle functionalization) and C-alkylation (Reformatsky coupling), addressing common challenges such as regioselectivity (


 vs. 

),

isomerization, and lachrymatory safety hazards.[1]

Chemical Profile & Safety Architecture

Warning: This compound is a potent lachrymator and skin irritant.[1] All procedures must be conducted in a high-efficiency fume hood.[1]

PropertySpecificationOperational Implication
Structure Allylic Bromide +

-Unsaturated Ester
Dual electrophilic sites; susceptible to polymerization.[1]
Stability Moisture SensitiveHydrolysis of ester yields the acid; store under

at -20°C.
Reactivity High (

/ Reformatsky)
Prone to exothermic runaways; control addition rates.[1]
Isomerism Typically

-isomer dominant

ratio may shift under thermal stress or UV exposure.[1]

Mechanistic Logic: The Allylic Advantage

The utility of Ethyl 4-bromo-3-methyl-2-butenoate lies in its allylic nature.[1] The leaving group (Bromide) is activated by the adjacent double bond, significantly enhancing


 rates compared to saturated alkyl bromides.
Pathway Analysis (DOT Visualization)

The following diagram illustrates the divergent pathways available to this reagent based on the nucleophile and conditions employed.

ReactionPathways Reagent Ethyl 4-bromo-3-methyl-2-butenoate Nu_Amine Nucleophile: Amine/Heterocycle (Basic Conditions) Reagent->Nu_Amine Direct Attack Nu_Zn Reagent: Zn(0) (Reformatsky Conditions) Reagent->Nu_Zn Oxidative Insertion Prod_N_Alk Product A: N-Alkylated Heterocycle (SN2 Retention) Nu_Amine->Prod_N_Alk Kinetic Control (SN2) Side_SN2_Prime Side Product: SN2' Regioisomer Nu_Amine->Side_SN2_Prime Steric Hindrance/Lewis Acid Inter_Enolate Zinc Enolate Intermediate Nu_Zn->Inter_Enolate Formation Prod_C_Alk Product B: beta-Hydroxy Ester (C-C Bond Formation) Inter_Enolate->Prod_C_Alk + Carbonyl Electrophile

Figure 1: Divergent reaction pathways.[1] The reagent favors direct SN2 substitution with amines but forms nucleophilic enolates with Zinc.

Protocol A: N-Alkylation of Heterocycles

Application: Synthesis of functionalized indoles, imidazoles, or piperazines for peptidomimetic scaffolds.[1]

Critical Considerations
  • Base Selection: Use anhydrous

    
     or 
    
    
    
    .[1] Stronger bases (NaH) may cause deprotonation at the
    
    
    -position of the reagent, leading to self-condensation.[1]
  • Solvent: Acetonitrile (MeCN) is preferred over DMF to simplify workup and reduce hydrolysis risk.[1]

  • Temperature: Maintain 0°C

    
     RT. Heating promotes 
    
    
    
    rearrangement.[1]
Step-by-Step Procedure

Scale: 1.0 mmol Heterocycle (e.g., Indole)

  • Preparation:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.[1][2]
      
  • Dissolution:

    • Add Indole (117 mg, 1.0 mmol) and anhydrous MeCN (5.0 mL).

    • Add

      
        (207 mg, 1.5 mmol, 1.5 equiv). Stir at RT for 15 min to deprotonate the N-H.
      
  • Addition (Critical Step):

    • Cool the suspension to 0°C using an ice bath.

    • Add Ethyl 4-bromo-3-methyl-2-butenoate (228 mg, 1.1 mmol, 1.1 equiv) dropwise over 5 minutes.

    • Note: Rapid addition causes localized heating and side reactions.[1]

  • Reaction:

    • Allow to warm to Room Temperature (20-25°C).

    • Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][3] Reaction is typically complete in 2–4 hours.[1]

  • Workup:

    • Filter off solid inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure.[4][5]

    • Purification: Flash column chromatography (Silica gel).[1]

Protocol B: Reformatsky Reaction (C-C Coupling)

Application: Synthesis of


-hydroxy esters (statins, macrolide fragments).[1] This method avoids the self-condensation issues of the Claisen condensation.
Critical Considerations
  • Activation: The Zinc dust must be activated (HCl wash or TMSCl additive) to ensure insertion into the C-Br bond.[1]

  • Stoichiometry: Use excess Zn (2.0 equiv) to drive full conversion of the bromide.

Step-by-Step Procedure

Scale: 1.0 mmol Aldehyde (Electrophile)

  • Zinc Activation:

    • Suspend Zinc dust (130 mg, 2.0 mmol) in dry THF (3 mL).

    • Add TMSCl (0.05 mL) and stir for 10 min under Argon to activate the surface.

  • Reagent Formation:

    • Add Ethyl 4-bromo-3-methyl-2-butenoate (250 mg, 1.2 mmol) dropwise to the Zn suspension.[1]

    • Observation: A mild exotherm or color change indicates formation of the organozinc species.

    • Reflux gently for 30 minutes.

  • Coupling:

    • Cool to 0°C.[1][2]

    • Add the Aldehyde (1.0 mmol) dissolved in THF (1 mL) slowly.

  • Quench:

    • Stir at RT for 2 hours.

    • Quench with cold 1M HCl (careful gas evolution).

  • Extraction:

    • Extract with Diethyl Ether (

      
      ).[1] Wash combined organics with saturated 
      
      
      
      and Brine.[1]
    • Dry over

      
       and concentrate.
      

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Low Yield (N-Alk) Hydrolysis of EsterEnsure solvents (MeCN/DMF) are anhydrous.[1] Store reagent with desiccant.[1]
Regioisomers (

product)
Steric Hindrance / High TempLower reaction temp to -10°C. Switch to a less bulky base (

).
No Reaction (Reformatsky) Oxidized Zinc SurfaceWash Zn with 1M HCl, then water/acetone/ether, and dry in vacuo. Use TMSCl activator.[1]
Lachrymatory Effect Vapor LeakageUse a closed vessel or efficient cold trap.[1] Neutralize glassware with dilute NaOH before removal from hood.[1]

Experimental Workflow Visualization

The following diagram details the decision tree for selecting the correct protocol based on the desired structural outcome.

Workflow Start Start: Ethyl 4-bromo-3-methyl-2-butenoate Decision Target Moiety? Start->Decision Path_N N-Prenyl Mimetics (Heterocycles/Amines) Decision->Path_N N-C Bond Path_C Beta-Hydroxy Esters (Carbon Scaffold Extension) Decision->Path_C C-C Bond Action_N Protocol A: Base-Mediated Alkylation (K2CO3 / MeCN / 0°C) Path_N->Action_N Action_C Protocol B: Reformatsky Reaction (Zn / THF / TMSCl) Path_C->Action_C QC QC: NMR/LCMS Check for Regioisomers Action_N->QC Action_C->QC

Figure 2: Operational workflow for selecting the appropriate coupling strategy.

References

  • Preparation and Properties

    • National Center for Biotechnology Information.[1] (2025).[1][2][4][6] PubChem Compound Summary for CID 53411540, Ethyl 4-bromo-3-methylbut-2-enoate.[1] Retrieved from .[1]

  • Reformatsky Reaction Mechanism & Scope

    • Reformatsky, S. (1887).[1] "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213.

    • Organic Chemistry Portal.[1][7] Reformatsky Reaction.[1][7][8][9] Retrieved from .[1]

  • Alkylation Protocols (General Allylic Bromides)

    • BenchChem. (2025).[1][2][4] Ethyl 4-bromo-2-methylbutanoate as a Versatile Pharmaceutical Intermediate. Retrieved from .[1]

    • Salvatore, R. N., et al. (2001). "Cesium Hydroxide Promoted Chemoselective N-Alkylation". Tetrahedron Letters, 42(10), 1799-1802.[1]

  • Safety Data

    • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Ethyl 4-bromo-3-methyl-2-butenoate. Retrieved from .[1]

Sources

Advanced Application Note: Synthesis of Rexinoids and Retinoid Intermediates via Ethyl 4-Bromo-3-Methyl-2-Butenoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and synthesis of conformationally constrained retinoids (rexinoids) are critical for developing chemopreventive agents that target Retinoid X Receptors (RXRs) without inducing hyperlipidemia[1]. This application note details a highly stereoselective, field-proven synthetic pipeline for generating 9Z-retinoid intermediates. Central to this workflow is the use of ethyl 4-bromo-3-methyl-2-butenoate in a modified Reformatsky condensation, which dictates the strict stereochemical outcomes required for high-affinity RXR binding[1][2].

Mechanistic Context: RXR Signaling and Rexinoid Logic

Rexinoids, such as the parent compound UAB30 and its methylated analogs, are designed to bind exclusively to the ligand-binding domain (LBD) of RXR homodimers or heterodimers[1]. The spatial orientation of the 9Z-tetraenoic acid side chain is paramount; it forces the ligand into an "L-shaped" conformation within the binding pocket, recruiting coactivators like GRIP-1 to initiate gene transcription[1][3].

RXR_Signaling Rexinoid Synthetic Rexinoid (9Z-Isomer) RXR RXR-LBD (Retinoid X Receptor) Rexinoid->RXR Binds (Kd ~14-33 nM) Coactivator Coactivator (e.g., GRIP-1) RXR->Coactivator Recruitment Toxicity Lipid Biosynthesis (Hyperlipidemia) RXR->Toxicity Off-target (Depends on Methylation) Transcription Gene Transcription (Chemoprevention) Coactivator->Transcription Activation

Figure 1: RXR signaling pathway and the logic of rexinoid-mediated gene transcription.

Strategic Synthetic Design & Causality

The construction of the retinoid backbone demands rigorous stereocontrol to prevent the formation of inactive all-E isomers. The workflow described herein relies on three highly specific chemical transformations:

  • Zn-Cu Mediated Reformatsky Condensation: Direct Wittig olefination on sterically hindered α-tetralones often yields poor conversion and mixed stereochemistry. Instead, reacting the tetralone with ethyl 4-bromo-3-methyl-2-butenoate (supplied as a 1:1 E/Z mixture) in the presence of a Zn-Cu couple forms an intermediate lactone. Subsequent base-catalyzed cleavage (NaOMe/MeOH) drives a stereospecific elimination, exclusively yielding the 9Z-acid [1][3].

  • Stereoretentive Reduction: The carboxylic acid is reduced using Lithium Aluminum Hydride (LiAlH₄). The causality behind utilizing LiAlH₄ at low temperatures (0 °C to -78 °C) is to ensure quantitative reduction to the 9Z-alcohol without isomerizing the delicate conjugated diene system[2][4].

  • Mild Oxidation via IBX: The oxidation of the 9Z-alcohol to the 9Z-aldehyde is a notorious failure point where E/Z isomerization frequently occurs. 2-Iodoxybenzoic acid (IBX) is strictly selected over traditional Manganese Dioxide (MnO₂). IBX oxidation limits the formation of the all-E-aldehyde isomer to a mere 5–7%, preserving the critical 9Z geometry required for downstream Horner-Wadsworth-Emmons olefination[1][2].

Synthetic_Workflow Tetralone Substituted α-Tetralone Reformatsky Reformatsky Reaction (Zn-Cu, 1,4-Dioxane) Tetralone->Reformatsky Bromide Ethyl 4-bromo-3-methyl- 2-butenoate Bromide->Reformatsky Acid 9Z-Acid Intermediate (60-86% Yield) Reformatsky->Acid + NaOMe Cleavage Reduction Reduction (LiAlH4, Ether) Acid->Reduction Alcohol 9Z-Alcohol (Quantitative) Reduction->Alcohol Oxidation Oxidation (IBX, Acetone) Alcohol->Oxidation Aldehyde 9Z-Aldehyde (68-80% Yield) Oxidation->Aldehyde <7% E-isomer

Figure 2: Synthetic workflow for 9Z-retinoid intermediates from α-tetralones.

Quantitative Data Summary

The following table summarizes the validated yields across the intermediate synthesis steps and the final binding affinities of the resulting rexinoids to the hRXRα-LBD[1][2][5].

Compound Series (Tetralone Core)Reformatsky Yield (9Z-Acid)Reduction Yield (9Z-Alcohol)Oxidation Yield (9Z-Aldehyde)hRXRα-LBD Affinity (Kd, nM)
Parent (UAB30) 70–85%Quantitative (~100%)65–80%33.0
5-Methyl Substituted 60–86%Quantitative (~100%)68–80%18.5
6-Methyl Substituted 60–86%Quantitative (~100%)68–80%15.2
7-Methyl Substituted 60–86%Quantitative (~100%)68–80%22.1
8-Methyl Substituted 60–86%Quantitative (~100%)68–80%19.8
9-cis-Retinoic Acid (Control) N/AN/AN/A14.0

Detailed Experimental Protocols

Note: All reactions must be conducted with nitrogen-saturated solvents and under subdued lighting to prevent photo-induced isomerization of the retinoid double bonds[2][3].

Protocol A: Zn-Cu Mediated Reformatsky Condensation & Lactone Cleavage

Objective: Synthesize the 9Z-acid intermediate from a substituted α-tetralone.

  • Zn-Cu Couple Generation: In a flame-dried flask, combine Zn dust (140.0 mmol) and Copper(II) acetate (1.0 g) in glacial acetic acid (30 mL). Stir vigorously to generate the activated complex, then wash and suspend the complex in dry 1,4-dioxane (40 mL)[2].

  • Condensation: Heat the suspension to 90–100 °C. Add a solution of the substituted α-tetralone (40.0 mmol) and ethyl 4-bromo-3-methyl-2-butenoate (80.0 mmol) in dry 1,4-dioxane (40 mL) dropwise to maintain a steady reflux[2][3].

  • Reaction & Quench: Reflux the mixture for 4 hours. Cool to room temperature, then quench by adding H₂O (40 mL) and 2N HCl (40 mL). Dilute with diethyl ether (100 mL), stir for 10 minutes, filter, and separate the organic layer[3].

  • Lactone Cleavage: Concentrate the organic layer to yield the crude intermediate lactone. Dissolve the crude residue in methanol and treat with NaOMe. Stir at room temperature until complete elimination occurs[3].

  • Self-Validation: Monitor the cleavage via TLC (Silica gel 60F-254). Purify the product via flash chromatography. Confirm the 9Z-geometry via ¹H NMR; the vinylic proton shifts must align strictly with the Z-configuration.

Protocol B: Stereoretentive Reduction to 9Z-Alcohol

Objective: Reduce the carboxyl group without disrupting the diene system.

  • Preparation: Dissolve the purified 9Z-acid (25.0 mmol) in anhydrous diethyl ether (75 mL) and cool the flask to 0 °C under a nitrogen atmosphere[2][4].

  • Reduction: Slowly add 1M LiAlH₄ in ether (32.5 mL, 33.0 mmol) dropwise over 15 minutes[2].

  • Temperature Control: Stir the reaction mixture at 0 °C for 2 hours, then lower the temperature to -78 °C and stir for an additional 1 hour[4].

  • Workup: Quench carefully with a minimal amount of cold water/alkali (Fieser workup). Filter the aluminum salts, extract the aqueous layer with ether, dry over MgSO₄, and concentrate in vacuo[2].

  • Self-Validation: Yield should be nearly quantitative. IR spectroscopy must confirm the complete disappearance of the broad carboxylic acid O-H and C=O stretches, replaced by a sharp, distinct alcohol O-H stretch.

Protocol C: Mild Oxidation to 9Z-Aldehyde using IBX

Objective: Oxidize the 9Z-alcohol to the corresponding aldehyde while suppressing E/Z isomerization.

  • Preparation: Dissolve the crude 9Z-alcohol in anhydrous acetone[4].

  • Oxidation: Add 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX) (1.2 to 1.5 equivalents) to the solution.

  • Reaction: Heat the suspension to 55 °C and stir vigorously for 1.5 hours[4].

  • Purification: Cool the mixture to 0 °C to precipitate the insoluble IBX byproducts. Filter the mixture through a Celite pad and concentrate the filtrate. Purify the residue via flash chromatography using Silicycle silica gel (40–63 μm)[2].

  • Self-Validation: Evaluate the isomeric purity via ¹H NMR integration of the aldehydic protons. The desired 9Z-aldehyde must constitute >93% of the product mixture, with the all-E-aldehyde present at ≤7%[1][2].

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)

Sources

Troubleshooting & Optimization

Improving yield of Ethyl 4-bromo-3-methyl-2-butenoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for early-stage drug development and synthetic chemistry. This guide provides advanced troubleshooting, mechanistic insights, and optimized protocols for the synthesis of ethyl 4-bromo-3-methyl-2-butenoate (also known as ethyl


-bromosenecioate).

This allylic bromide is a critical electrophilic intermediate. It is heavily utilized in Reformatsky and Wittig reactions to synthesize rexinoids—selective retinoid X receptor (RXR) agonists such as 9cUAB30 analogs, which are actively investigated for the chemoprevention of mammary and nonmelanoma skin cancers[1]. Because the downstream coupling reactions require high-purity halides to prevent homocoupling and degradation [2], optimizing the yield and purity of this bromination step is vital for scalable drug manufacturing [3].

Part 1: Mechanistic Pathway & Reaction Dynamics

The standard synthesis employs a Wohl-Ziegler allylic bromination of ethyl 3,3-dimethylacrylate using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). To troubleshoot yield issues, one must understand that the reaction does not proceed via direct collision with NBS. Instead, it follows the Goldfinger mechanism , where NBS acts as a slow-release reservoir for molecular bromine (


), keeping its concentration low enough to favor allylic substitution over electrophilic addition across the double bond.

GoldfingerMechanism AIBN Initiator (AIBN) Radical Initiator Radical (R•) AIBN->Radical Heat / hν BrRadical Bromine Radical (Br•) Radical->BrRadical Initiation AllylRadical Allylic Radical + HBr BrRadical->AllylRadical Substrate Ethyl 3,3-dimethylacrylate (Substrate) Substrate->AllylRadical + Br• (H-Abstraction) NBS N-Bromosuccinimide (NBS) AllylRadical->NBS HBr reacts with NBS Product Ethyl 4-bromo-3-methyl-2-butenoate AllylRadical->Product + Br2 Br2 Br2 (Trace Reservoir) NBS->Br2 + HBr Succ Succinimide Byproduct NBS->Succ + HBr Br2->Product Product->BrRadical Chain Propagation

Figure 1: Goldfinger radical mechanism for allylic bromination of ethyl 3,3-dimethylacrylate.

Part 2: Troubleshooting FAQs

Q1: Why am I getting a high percentage of dibrominated byproducts (e.g., ethyl 4,4-dibromo-3-methyl-2-butenoate)? Causality: Over-bromination occurs when the steady-state concentration of


 becomes too high, or the reaction is heated for too long. If your NBS is old or degraded (appearing yellow/orange instead of pure white), it contains excess free 

and

. This bypasses the controlled Goldfinger mechanism, leading to both over-bromination and unwanted electrophilic addition across the alkene. Solution: Always recrystallize NBS from boiling water prior to use and dry it in the dark. Strictly control your stoichiometry to exactly 1.05 equivalents of NBS.

Q2: My conversion stalls at 60-70%. How can I drive the reaction to completion? Causality: Radical initiators have specific thermal half-lives. In refluxing


 or trifluorotoluene (

) at ~80 °C, AIBN has a half-life of roughly 1 to 2 hours. If the initiator is entirely consumed before the NBS is depleted, the radical chain terminates, and the reaction stalls. Solution: Do not add all the AIBN at the beginning. Add it in two or three portions over the course of the reaction. Alternatively, use a broad-spectrum tungsten lamp to continuously initiate the reaction photochemically.

Q3: How do I control the E/Z regioselectivity during bromination? Causality: Ethyl 3,3-dimethylacrylate possesses two allylic methyl groups. The methyl group trans to the ester carbonyl (E-methyl) is sterically less hindered than the cis methyl (Z-methyl). Radical abstraction is kinetically favored at the E-methyl, but thermodynamic equilibration occurs under reflux. Solution: Run the reaction at the lowest possible reflux temperature to maximize kinetic control. Expect a typical isomeric ratio of 85:15 (E:Z). For downstream drug development applications, such as the Reformatsky reaction to synthesize rexinoid frameworks[1], this mixture is often used directly, as the subsequent steps either converge or allow for easier chromatographic separation of the final rigidified analogs.

Q4: My product degrades and turns black during distillation. What is the best purification strategy? Causality: Allylic bromides are highly electrophilic and thermally labile. Prolonged heating during standard fractional distillation causes thermal dehydrobromination (elimination of


) and subsequent polymerization.
Solution:  Avoid high-temperature distillation. Use a Kugelrohr apparatus for short-path vacuum distillation at low temperatures (< 60 °C at 0.1 mmHg). If high purity is not strictly required for the next step, simply filter the crude mixture through a short pad of silica gel to remove polar succinimide and use the crude oil immediately.

Part 3: Optimized Experimental Protocol

This protocol is designed as a self-validating system . It utilizes the physical density differences between the reagents and byproducts as a built-in visual cue to confirm reaction progress and completion.

ExperimentalWorkflow Prep 1. Reagent Preparation Recrystallize NBS, dry solvent Setup 2. Reaction Setup Mix Substrate + NBS + AIBN Prep->Setup Heat 3. Reflux & Monitor Observe density shift (Succinimide floats) Setup->Heat Filter 4. Filtration Remove Succinimide via Celite at 0°C Heat->Filter Wash 5. Aqueous Workup Wash with NaHCO3 & Brine Filter->Wash Purify 6. Purification Kugelrohr short-path vacuum distillation Wash->Purify Product Pure Ethyl 4-bromo-3-methyl-2-butenoate Purify->Product

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the product.

Step 1: Reagent Preparation Recrystallize NBS (1.05 equiv) from boiling water to remove trace


/

. Dry thoroughly under vacuum in the dark. Dry the solvent (e.g.,

) over activated molecular sieves.

Step 2: Reaction Setup In a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 3,3-dimethylacrylate (1.0 equiv) in the chosen solvent (0.5 M concentration). Add the recrystallized NBS (1.05 equiv) and AIBN (0.025 equiv).

Step 3: Initiation & Self-Validating Monitoring Heat the mixture to a gentle reflux (75–80 °C). Self-Validation Checkpoint: In halogenated solvents, unreacted NBS is dense and will sit at the bottom of the flask. As the reaction proceeds, NBS is converted to succinimide. Succinimide is significantly less dense than the solvent and will float to the surface. The reaction is complete when all solid has floated to the top. If solid remains at the bottom after 1.5 hours, add the remaining AIBN (0.025 equiv) to re-initiate the stalled chain.

Step 4: Quenching & Filtration Cool the reaction mixture to 0 °C in an ice bath to fully precipitate the succinimide. Filter the mixture cold through a short pad of Celite. Wash the filter cake with a small amount of cold solvent.

Step 5: Aqueous Workup Wash the filtrate sequentially with saturated aqueous


 (to neutralize trace 

), water, and brine. Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (keep the water bath < 30 °C).

Step 6: Purification Purify the crude yellow oil via Kugelrohr short-path vacuum distillation (55–60 °C at 0.1 mmHg) to prevent thermal degradation.

Part 4: Quantitative Data & Parameter Optimization

Selecting the right solvent and initiator drastically impacts the yield and scalability of the reaction. The table below summarizes optimized parameters for scale-up.

SolventInitiatorTemp (°C)Time (h)Yield (%)E:Z RatioMechanistic Notes & Causality
Carbon Tetrachloride (

)
AIBN772-380-8585:15The classic solvent. Provides perfect density contrast for the self-validating visual cue, but is highly toxic and regulated.
Trifluorotoluene (

)
AIBN803-478-8285:15The recommended modern alternative. Greener than

, maintains excellent density contrast, and supports stable radical propagation.
Ethyl Acetate (EtOAc) BPO774-570-7580:20Environmentally benign. Requires Benzoyl Peroxide (BPO) instead of AIBN for better initiation. Density cue is lost (succinimide sinks).
Benzene AIBN803-475-8085:15Historically used, but strictly avoided in modern drug development due to severe carcinogenicity.

References

  • Atigadda, V. R., Xia, G., Desphande, A., Boerma, L. J., Lobo-Ruppert, S., Grubbs, C. J., Smith, C. D., Brouillette, W. J., & Muccio, D. D. (2014). "Methyl Substitution of a Rexinoid Agonist Improves Potency and Reveals Site of Lipid Toxicity." Journal of Medicinal Chemistry, 57(12), 5370–5380. Available at:[Link]

  • Atigadda, V. R., Kashyap, M. P., Yang, Z., Chattopadhyay, D., Melo, N., Sinha, R., Belyaeva, O. V., Chou, C.-F., Chang, P.-L., Kedishvili, N. Y., Grubbs, C. J., Renfrow, M. B., Muccio, D. D., Elmets, C. A., & Athar, M. (2022). "Conformationally Defined Rexinoids for the Prevention of Inflammation and Nonmelanoma Skin Cancers." Journal of Medicinal Chemistry, 65(21), 14409–14423. Available at:[Link]

  • National Institutes of Health (NIH) RePORTER. (2023). "RXR Rexinoids for Cancer Chemoprevention - Funded Grants." Division of Cancer Prevention. Available at:[Link]

Sources

Controlling E/Z isomer ratio in Ethyl 4-bromo-3-methyl-2-butenoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers and process chemists. It addresses the stereochemical challenges in synthesizing Ethyl 4-bromo-3-methyl-2-butenoate, specifically focusing on the control and separation of E and Z isomers.

Topic: Controlling E/Z Isomer Ratio & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide

Executive Summary & Mechanistic Insight

The synthesis of Ethyl 4-bromo-3-methyl-2-butenoate (often referred to as the bromo-Reformatsky reagent precursor) is typically achieved via the Wohl-Ziegler bromination of ethyl 3,3-dimethylacrylate (ethyl 3-methyl-2-butenoate) using N-bromosuccinimide (NBS).

The Core Challenge: The starting material, ethyl 3,3-dimethylacrylate, is symmetric at the


-carbon and does not possess stereoisomers. However, mono-bromination desymmetrizes the molecule, generating an allylic radical intermediate that collapses to form a mixture of E and Z isomers.
  • (E)-Isomer: The bromomethyl group (

    
    ) is trans to the ester group (
    
    
    
    ). This is generally the thermodynamically preferred isomer due to lower steric strain.
  • (Z)-Isomer: The bromomethyl group is cis to the ester group.

Control over this ratio is dictated by the stability of the radical intermediate and the conditions of the workup, as the isomers can equilibrate under thermal or acidic stress.

Reaction Pathway Visualization

The following diagram illustrates the radical mechanism responsible for the loss of stereochemical fidelity and the formation of the isomer mixture.

G Start Ethyl 3,3-dimethylacrylate (Symmetric Precursor) NBS NBS / AIBN (Initiation) Start->NBS Radical Formation Radical Allylic Radical Intermediate (Resonance Stabilized) NBS->Radical H-Abstraction Transition Br- Atom Capture Radical->Transition ProductE (E)-Isomer (Thermodynamic Major) Transition->ProductE Steric Preference ProductZ (Z)-Isomer (Kinetic Minor) Transition->ProductZ Statistical Capture ProductZ->ProductE Acid/Thermal Equilibration

Caption: Mechanistic pathway showing the divergence of E/Z isomers from a common allylic radical intermediate.

Troubleshooting & FAQ: Controlling the E/Z Ratio

Q1: Why am I obtaining a ~55:45 mixture of E/Z isomers despite using pure starting material?

Root Cause: This is an inherent feature of the free-radical mechanism. The allylic radical intermediate is planar and can be brominated from either face. While the E-isomer is sterically favored (placing the bulky


 away from 

), the energy difference in the transition state is often insufficient to yield high selectivity at reflux temperatures. Corrective Action:
  • Thermodynamic Equilibration: The Z-isomer can often be converted to the more stable E-isomer. Heating the crude mixture in the presence of a catalytic amount of acid (or utilizing the HBr byproduct formed during the reaction) can drive the ratio toward the E-isomer.

  • Solvent Selection: Switch from

    
     (if used) to Benzene or Chlorobenzene. Higher temperatures can favor the thermodynamic product, but risk polymerization.
    
Q2: How can I reliably separate the isomers?

Separation is difficult due to similar boiling points, but they have distinct polarities.

  • Distillation: Fractional distillation under high vacuum is the standard industrial method. The E-isomer typically has a slightly higher boiling point, but the separation requires a high theoretical plate count.

  • Chromatography: For small scale (<5 g), flash column chromatography on silica gel is effective.

    • Eluent: Hexane/Ethyl Acetate (gradient 98:2 to 90:10).

    • Order of Elution: The less polar Z-isomer (internal H-bonding/dipole cancellation) usually elutes first, followed by the E-isomer. Note: Verify with TLC as relative polarities can vary based on stationary phase.

Q3: How do I distinguish the isomers by NMR?

The chemical environment of the vinylic proton and the methyl group is distinct due to the anisotropy of the carbonyl group.

Feature(E)-Isomer (Z)-Isomer
Configuration

trans to


cis to

Vinyl Proton (

)
~5.9 - 6.0 ppm (Deshielded by cis-Br)~5.7 - 5.8 ppm
Methyl Group (

)
~2.0 ppm (cis to ester)~2.3 ppm (trans to ester)
Identity Check Methyl is cis to Carbonyl (Deshielded)Methyl is trans to Carbonyl

Note: Exact shifts depend on solvent (typically


). Always integrate the vinylic proton signals to calculate the crude ratio.
Q4: My product degrades upon storage. What is happening?

Issue: Allylic bromides are potent electrophiles and are sensitive to hydrolysis and polymerization. Troubleshooting:

  • Acid Scavenging: Ensure all HBr is removed during workup (wash with saturated

    
    ).
    
  • Stabilization: Store the purified oil over activated 4Å molecular sieves or copper wire at -20°C to prevent acid-catalyzed isomerization or polymerization.

  • Light Sensitivity: Store in amber vials to prevent radical-induced equilibration.

Optimized Synthetic Protocol (High E-Selectivity)

Objective: Synthesis of Ethyl 4-bromo-3-methyl-2-butenoate with maximization of the E-isomer.

Reagents:

  • Ethyl 3,3-dimethylacrylate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr/Br2.

  • AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

  • Solvent:

    
     (classic) or Methyl Formate/DCM (greener alternatives, though 
    
    
    
    gives best selectivity).

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2).

  • Dissolution: Dissolve Ethyl 3,3-dimethylacrylate in the solvent (0.5 M concentration).

  • Addition: Add NBS and AIBN.

  • Reaction: Heat to gentle reflux.

    • Critical Step: Monitor the reaction by TLC or NMR. The reaction is complete when the starting material is consumed (typically 2-4 hours).

    • Isomer Control: For higher E content, extend reflux for an additional hour after NBS consumption to allow thermodynamic equilibration, provided no decomposition is observed.

  • Workup:

    • Cool the mixture to 0°C to precipitate succinimide.

    • Filter off the solid succinimide.

    • Wash the filtrate with saturated

      
       (2x) and Brine (1x). Crucial:  This removes acid traces that cause uncontrolled isomerization during storage.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Perform vacuum distillation (approx. 85°C at 3-4 mbar).

    • Collect fractions and analyze by NMR.[1] The early fractions may be enriched in the Z-isomer.

Workflow Diagram

Workflow Start Start: Ethyl 3,3-dimethylacrylate + NBS + AIBN Reflux Reflux (2-4 hrs) Thermodynamic Equilibration Start->Reflux Filter Filter Succinimide (0°C) Reflux->Filter Wash Wash: NaHCO3 + Brine (Remove Acid Traces) Filter->Wash Distill Vacuum Distillation (Separation of Isomers) Wash->Distill End Final Product (Store -20°C) Distill->End

Caption: Optimized workflow for synthesis and purification.

Physical Properties & Data Reference

PropertyValueNotes
Molecular Formula

Molecular Weight 207.07 g/mol
Boiling Point 84-86 °C @ 3.6 mbarSource: ResearchGate [1]
Density ~1.35 g/mL
Appearance Clear to pale yellow oilDarkens upon decomposition
Isomer Ratio (Typ.) 55:45 (E:Z) to 60:40Without fractionation

References

  • Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. ResearchGate. Available at: [Link]

  • Ethyl 4-bromo-3-methyl-2-butenoate Synthesis. PrepChem. Available at: [Link]

  • N-Bromosuccinimide (NBS) - Allylic Bromination Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Vacuum Distillation of Ethyl 4-bromo-3-methyl-2-butenoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Purification Support Hub. Topic: Purification of Ethyl 4-bromo-3-methyl-2-butenoate (CAS: 51318-62-8 / 26918-14-9) Target Audience: Synthetic Chemists, Process Development Scientists.[1]

Introduction: The Stability Paradox

You are likely purifying this compound as a precursor for a Reformatsky reaction or isoprenoid synthesis.[1] The challenge with Ethyl 4-bromo-3-methyl-2-butenoate is its dual nature: it is an allylic bromide and an


-unsaturated ester .[1]
  • Thermal Instability: Allylic bromides are prone to 1,4-elimination of HBr upon heating, leading to polymerization and the formation of black tar.[1]

  • Lachrymatory Hazard: This compound is a potent lachrymator.[1] All distillation apparatus must be vented into a fume hood or scrubber.

This guide prioritizes thermal management and pre-distillation purity to prevent yield loss.[1]

Module 1: Pre-Distillation Assessment (Go/No-Go)

CRITICAL: Do not attempt to distill the crude reaction mixture directly from the N-bromosuccinimide (NBS) reaction without specific workup.

Q: Can I distill the crude reaction mixture directly to save time?

A: No. Direct distillation is the primary cause of failure.[1]

  • Succinimide Clogging: The reaction produces succinimide as a byproduct.[1] It sublimes and will clog your condenser or vacuum lines, causing dangerous pressure spikes.[1]

  • Acidic Degradation: Residual bromine (

    
    ) and HBr in the crude promote autocatalytic decomposition during heating.[1]
    
Protocol: Mandatory Pre-treatment

Before setting up the glassware, ensure your crude oil meets these criteria:

  • Filtration: Remove bulk succinimide via filtration (fritted funnel).[1]

  • Quench: Wash the organic layer with saturated aqueous Sodium Sulfite (

    
    )  to destroy active bromine species (indicated by the disappearance of the orange color).[1]
    
  • Drying: Dry thoroughly over

    
    . Any water present will cause hydrolysis to the acid, which has a different boiling point and promotes degradation.[1]
    
Module 2: Distillation Setup & Parameters
Standard Operating Specifications
ParameterSpecificationReason
Target Vacuum < 2.0 mmHg (Torr) Critical to keep bath temp < 110°C.
Boiling Point 52–57°C @ 0.7 mmHg Literature standard [1].[1]
Alt. Boiling Point 84–86°C @ 3.6 mbar If using slightly lower vacuum [2].[1][2]
Bath Temperature Max 110°C Above 120°C, rapid polymerization occurs.[1]
Condenser Temp 0°C to 5°C Ensure efficient condensation; avoid freezing if impurities are present.
Stabilizer Hydroquinone or BHT Add 0.1% w/w to the pot to inhibit radical polymerization.[1]
Recommended Apparatus: The Short Path

Do not use a Vigreux column.[1] The pressure drop across a Vigreux column requires higher pot temperatures to drive the vapor over, which increases the residence time of the unstable bromide in the hot zone.[1] Use a short-path distillation head with a cow receiver.

Module 3: Troubleshooting & FAQs
Issue 1: The Pot Residue is Turning Black/Tar-like

Diagnosis: Thermal polymerization or HBr elimination.[1] Immediate Action: Stop heating. Remove the oil bath.[1]

  • Cause A: Vacuum Leak. If your pressure is >5 mmHg, you are forcing the boiling point above the stability threshold of the molecule.[1]

  • Cause B: Lack of Inhibitor. Did you add BHT or Hydroquinone? The

    
    -unsaturated system is prone to radical polymerization.[1]
    
  • Cause C: Acidic Impurities. Residual HBr acts as a catalyst for decomposition.[1]

Corrective Workflow:

DecompositionLogic Start Pot Turning Black CheckVac Check Vacuum Gauge Start->CheckVac VacBad > 2 mmHg CheckVac->VacBad VacGood < 1 mmHg CheckVac->VacGood ActionVac Fix Leaks / Change Pump oil VacBad->ActionVac CheckStab Was Inhibitor Added? VacGood->CheckStab NoStab No CheckStab->NoStab YesStab Yes CheckStab->YesStab ActionStab Add Hydroquinone/BHT NoStab->ActionStab ActionAcid Check Pre-wash (HBr removal) YesStab->ActionAcid

Figure 1: Decision logic for addressing thermal decomposition during distillation.

Issue 2: "Bumping" into the Receiver

Diagnosis: Presence of residual solvents (CCl4, Benzene, or Cyclohexane) or water.[1] Solution:

  • Degassing: Before applying heat, stir the crude under full vacuum for 15-20 minutes at room temperature.

  • Stirring: Use a large, egg-shaped magnetic stir bar. Do not rely on boiling chips (they lose efficacy under vacuum interruptions).[1]

Issue 3: Separation of Impurities

Q: I see a lower boiling fraction. What is it? A: This is likely unreacted Ethyl 3,3-dimethylacrylate (starting material).[1]

  • Strategy: Collect the "fore-run" until the head temperature stabilizes at the expected product boiling point (e.g., 52°C @ 0.7 mmHg).[1]

  • Note: If you observe a higher boiling fraction that crystallizes, it is likely the vicinal dibromide byproduct.[1] Stop distillation before this distills over.[1]

Module 4: Post-Distillation Handling

Storage Protocol:

  • Temperature: Store at -20°C.

  • Atmosphere: Argon or Nitrogen (essential).[1][3]

  • Container: Amber glass (light sensitive).[1]

Stability Check: If the clear oil turns yellow/brown upon storage, HBr elimination has occurred.[1] Re-distillation is possible but will result in significant yield loss.

References
  • Sher, I., et al. (2018).[1][2] Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. ResearchGate / Molecular Vision.[1] Retrieved from [Link][4]

  • Organic Syntheses. General Procedures for Allylic Bromination with NBS. (Analogous protocols for handling allylic bromides). Retrieved from [Link]

Sources

Handling lachrymatory properties of Ethyl 4-bromo-3-methyl-2-butenoate in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Ethyl 4-bromo-3-methyl-2-butenoate (also known as ethyl 4-bromosenecioate). As an allylic bromide and


-unsaturated ester, this reagent is a highly valuable building block in organic synthesis and drug development. However, its structural properties make it a potent lachrymator (tear gas) and an aggressive alkylating agent.

This guide is engineered for research scientists and drug development professionals to bridge the gap between standard safety data sheets and practical, on-the-ground laboratory execution. We do not just dictate steps; we explain the causality behind the chemistry so you can make informed, self-validating decisions at the bench.

The Mechanistic Basis of Lachrymation (Why It Hurts)

To safely handle a chemical, you must understand how it attacks biological systems. Ethyl 4-bromo-3-methyl-2-butenoate is a bifunctional electrophile. When its vapors contact the moist mucosa of the eyes or respiratory tract, it does not merely cause pH-based irritation. Instead, it undergoes rapid nucleophilic attack by the sulfhydryl (-SH) groups of cysteine residues and primary amines of lysine residues on the TRPA1 (Transient Receptor Potential Ankyrin 1) cation channels [1].

This covalent alkylation forces the TRPA1 channel into an open conformation, causing a massive influx of calcium ions (


). This depolarization fires nociceptive (pain) signals to the brain, triggering the acute lacrimal reflex (tearing) and respiratory distress [2].

TRPA1_Pathway A Ethyl 4-bromo-3-methyl- 2-butenoate B TRPA1 Channel (Cys/Lys Residues) A->B C Covalent Alkylation B->C D Ca2+ Influx C->D E Nociceptive Firing (Lachrymation) D->E

Electrophilic alkylation of TRPA1 channels leading to nociceptive firing and lachrymation.

Frequently Asked Questions (FAQs)

Q: Why does this compound penetrate my standard nitrile gloves so quickly? A: Standard nitrile gloves offer excellent protection against many solvents, but they fail rapidly against low-molecular-weight, lipophilic alkylating agents. Causality: The non-polar nature of the ester allows it to partition into and diffuse through the microscopic pores of the nitrile matrix. You must use a heavy-duty barrier like Butyl rubber, or at minimum, double-glove with extended-cuff nitrile and change them immediately upon suspected contact [3].

Q: What is the most effective way to quench residual reagent in my reaction flasks? A: Never use pure water or alcohols. Hydrolysis of allylic bromides in water is slow and generates hydrobromic acid (HBr), which is highly corrosive. Instead, use a 10% aqueous sodium thiosulfate (


) solution mixed with sodium bicarbonate (

)
. Causality: The thiosulfate ion is a highly polarizable, "soft" nucleophile that rapidly displaces the bromide via an

mechanism, yielding a non-volatile, water-soluble Bunte salt. The bicarbonate neutralizes any trace HBr formed during the process.

Q: My fume hood is on, but I still smell a sharp, irritating odor. What is wrong? A: This indicates vapor breakthrough. Ethyl 4-bromo-3-methyl-2-butenoate has sufficient vapor pressure to escape if the fume hood's laminar flow is disrupted. Causality: Raising the sash too high, placing bulky equipment near the front, or rapid arm movements create turbulent eddies that pull vapors into your breathing zone. Lower the sash to the certified operating height (typically 18 inches or less) and work at least 6 inches inside the hood face.

Troubleshooting Guide: Real-Time Incident Response

Incident / SymptomRoot Cause DiagnosisImmediate Corrective Action
Sudden tearing/burning eyes while weighing Micro-droplet aerosolization or vapor escaping the balance enclosure.Step away immediately. Flush eyes at the eyewash station for 15 minutes. Switch to a closed-system transfer (e.g., syringe transfer of a stock solution) rather than open-air weighing.
Pungent odor emitting from the waste carboy Incomplete quenching; the allylic bromide is volatilizing from the waste mixture.Cap the carboy immediately. Move it to the back of the fume hood. Prepare a fresh batch of 10%

/

and slowly add it to the waste to drive the

neutralization to completion.
Skin redness/itching under the glove Chemical permeation through the nitrile barrier.Remove gloves inside out. Wash hands with copious amounts of soap and water (do not use solvents like acetone, which accelerate dermal absorption). Switch to Butyl rubber gloves.

Experimental Protocols: Self-Validating Workflows

Protocol A: Safe Transfer and Reaction Setup

Objective: Transfer neat Ethyl 4-bromo-3-methyl-2-butenoate without vapor release.

  • Preparation: Clear the fume hood of all unnecessary equipment to ensure perfect laminar flow. Equip yourself with safety goggles, a face shield, a lab coat, and Butyl rubber gloves over standard nitrile gloves.

  • System Purge: Flush your reaction flask and a gas-tight syringe with inert gas (Nitrogen or Argon).

  • Closed Transfer: Pierce the septum of the reagent bottle with the gas-tight syringe. Withdraw the required volume slowly to prevent cavitation and aerosolization.

  • Delivery: Inject the reagent directly into the reaction mixture, keeping the needle tip submerged below the solvent surface.

    • Self-Validation Check: If the transfer is completely closed, no lachrymatory odor should be detectable outside the hood.

  • Decontamination: Immediately draw the

    
     quenching solution into the used syringe to neutralize residual reagent inside the barrel before disposal.
    
Protocol B: Lachrymator Spill Response & Neutralization

Objective: Contain and chemically deactivate a benchtop or floor spill.

  • Evacuation: Alert personnel and evacuate the immediate area. If the spill is outside a fume hood, do not attempt to clean it without a full-face respirator equipped with Organic Vapor (OV) cartridges [4].

  • Containment: Surround the spill with an inert absorbent (dry sand or vermiculite). Do not use paper towels, as they increase the surface area for evaporation.

  • Chemical Quenching: Carefully pour the 10%

    
     / 
    
    
    
    quenching solution over the absorbed spill, working from the outside in.
  • Validation Step: Allow 15-20 minutes for the

    
     reaction to complete.
    
    • Self-Validation Check: The neutralization is complete when the sharp, pungent odor fully dissipates and the mixture cools (the alkylation of thiosulfate is mildly exothermic).

  • Disposal: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container, label appropriately, and seal tightly.

Spill_Response S1 1. Spill Detected (Vapor Release) S2 2. Evacuate & Isolate (Lower Sash) S1->S2 S3 3. Don Upgraded PPE (Respirator, Butyl Gloves) S2->S3 S4 4. Apply Quench Agent (10% Na2S2O3 / NaHCO3) S3->S4 S5 5. Verify Neutralization & Dispose S4->S5

Step-by-step workflow for isolating and neutralizing an allylic bromide lachrymator spill.

Quantitative Data Presentation

To facilitate risk assessment and experimental planning, the physicochemical and safety parameters of Ethyl 4-bromo-3-methyl-2-butenoate are summarized below:

Property / ParameterValue / SpecificationOperational Implication
Molecular Weight 207.07 g/mol High density; vapors are heavier than air and will pool in poorly ventilated areas.
Primary Target TRPA1 Ion ChannelsInduces acute nociceptive firing at parts-per-million (ppm) vapor concentrations.
Quenching Kinetics Rapid

with Thiosulfate
Neutralization is exothermic; add quenching agents slowly to prevent boiling/splattering.
Glove Compatibility Butyl Rubber (>4 hrs breakthrough)Mandatory for handling neat liquid. Standard nitrile provides <5 mins of protection.
Storage Requirements 2-8°C, inert atmosphereHeat and moisture induce slow hydrolysis, building up corrosive HBr gas inside the bottle.

References

  • Samanta, A., Hughes, T. E., & Moiseenkova-Bell, V. Y. (2018). "Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition." Journal of General Physiology. Available at: [Link]

  • Koivisto, A., et al. (2018). "TRPA1 Antagonists for Pain Relief." International Journal of Molecular Sciences. Available at: [Link]

  • Brandeis University Laboratory Safety. (2023). "Handling Emergencies Involving Lachrymators." Available at: [Link]

Minimizing dibromination side products in ethyl 3-methyl-2-butenoate bromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling the synthesis of ethyl 4-bromo-3-methyl-2-butenoate from ethyl 3-methyl-2-butenoate (ethyl senecioate).

Allylic bromination via the Wohl-Ziegler reaction is notoriously prone to over-reaction. This guide breaks down the mechanistic causality of dibromination, provides field-tested troubleshooting FAQs, and establishes self-validating protocols to ensure high-fidelity mono-bromination.

Mechanistic Deep Dive: The Causality of Dibromination

To eliminate dibromination, we must first understand why it occurs. The reaction relies on N-bromosuccinimide (NBS) not as the direct brominating agent, but as a low-concentration reservoir for molecular bromine (Br₂), governed by the Goldfinger Mechanism [1].

When the radical initiator (e.g., AIBN or light) generates a bromine radical, it abstracts an allylic hydrogen from ethyl 3-methyl-2-butenoate to form a resonance-stabilized allylic radical. This radical then reacts with Br₂ to form the desired mono-bromide product and regenerates the bromine radical[1].

The Dibromination Trigger: If the localized concentration of Br₂ spikes—often due to dumping NBS into the reactor all at once—the reaction loses its radical selectivity. Excess Br₂ drives either a second allylic radical abstraction (forming 4,4-dibromo or 4,4'-dibromo species) or an electrophilic addition across the conjugated double bond[2].

Mechanism Init Initiator (AIBN/hν) Generates Br• Substrate Ethyl 3-methyl-2-butenoate (Substrate) Init->Substrate Abstraction of H AllylRad Allylic Radical Intermediate Substrate->AllylRad -H• MonoBr Ethyl 4-bromo-3-methyl-2-butenoate (Desired Product) AllylRad->MonoBr +Br2 (Low Conc.) DiBr Dibrominated Side Products (Over-reaction) MonoBr->DiBr Excess Br2 / High Temp NBS NBS + HBr → Br2 (Goldfinger Cycle) NBS->AllylRad Supplies Br2

Figure 1: Radical pathway showing the divergence between desired mono-bromination and dibromination.

Quantitative Data: Impact of Addition Strategy on Yield

The table below summarizes process chemistry data comparing different NBS addition strategies. Minimizing the steady-state concentration of Br₂ is the most effective lever for controlling the impurity profile[2].

Addition StrategyNBS EquivalentsMono-bromide Yield (%)Di-bromide Impurity (%)Scalability / Notes
All-at-once Batch 1.10 eq55 - 65%15 - 25%Poor. High exotherm risk; difficult purification.
Sub-stoichiometric Batch 0.90 eq75 - 82%5 - 8%Moderate. Leaves unreacted SM, which is easily separable.
Continuous Slurry Addition 0.98 eq88 - 92% < 2% Excellent. Prevents Br₂ pooling; highly reproducible.
Continuous Flow (Photo) 1.00 eq> 90% < 1% Exceptional. Requires specialized LED flow reactors.

Frequently Asked Questions (FAQs)

Q: I am seeing a 20% yield of the dibrominated product even when using exactly 1.0 equivalent of NBS. How is this possible? A: This is a classic symptom of localized Br₂ accumulation. Even if the global stoichiometry is 1.0 equivalent, adding solid NBS in a single portion creates micro-environments where the NBS/Br₂ concentration is vastly higher than the substrate concentration. The already-brominated product in these zones undergoes a second bromination before the bulk solution has reacted[2]. Transition to a continuous slurry addition or use a slight deficit of NBS (0.90 eq).

Q: Should I use AIBN, Benzoyl Peroxide (BPO), or light for initiation? A: For maximum control against dibromination, light (LEDs at ~400-440 nm) is superior[3]. Photochemical initiation allows you to run the reaction at ambient temperature (20°C), whereas AIBN requires thermal activation (65-75°C). Higher temperatures exponentially increase the rate of the secondary bromination pathway. If you must use thermal initiation, AIBN is preferred over BPO as it avoids oxygen-centered radical side reactions.

Q: How do I track the reaction to ensure I stop before dibromination dominates? A: Use ¹H NMR of crude aliquots for a self-validating tracking system.

  • Starting Material: Look for the allylic methyl singlets/doublets around 2.15 ppm and 1.90 ppm .

  • Mono-bromide Product: Watch for the appearance of the -CH₂Br singlet at ~3.95 - 4.10 ppm [4].

  • Stop Condition: Quench the reaction when the starting material peak at 2.15 ppm is ~5% of the product peak. Do not push for 100% conversion. If you see signals emerging past 5.8 ppm (indicative of a -CHBr₂ proton), you have overshot the reaction.

Q: Is Carbon Tetrachloride (CCl₄) strictly necessary? A: No. While CCl₄ is the historical solvent of choice because it is transparent to radicals and precipitates succinimide, it is highly toxic and banned under the Montreal Protocol[3]. Acetonitrile (MeCN) or Trifluorotoluene (PhCF₃) are excellent modern alternatives. MeCN dissolves NBS well, making it ideal for continuous addition, while succinimide remains relatively insoluble, helping drive the reaction forward.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, below are two self-validating protocols designed to suppress over-bromination.

Protocol A: Optimized Sub-stoichiometric Batch Synthesis

Best for standard laboratory setups without continuous addition equipment.

  • Preparation: Charge a flame-dried, round-bottom flask with ethyl 3-methyl-2-butenoate (1.0 eq, 10 mmol) and dry Acetonitrile (0.2 M, 50 mL).

  • Initiator: Add AIBN (0.05 eq, 0.5 mmol). Purge the system with inert Nitrogen or Argon for 10 minutes.

  • Heating: Bring the solution to a gentle reflux (approx. 75°C) to activate the AIBN.

  • Portion-wise Addition (Critical Step): Weigh out NBS (0.90 eq, 9.0 mmol). Add the NBS in six equal portions over the course of 90 minutes (one portion every 15 minutes). Causality: This mimics continuous addition, keeping steady-state Br₂ low.

  • Monitoring: 15 minutes after the final addition, take a 0.1 mL aliquot, evaporate the solvent, and check via ¹H NMR. The ratio of the 3.95 ppm peak to the 2.15 ppm peak should be roughly 9:1.

  • Quench & Workup: Cool the reaction to 0°C to precipitate succinimide. Filter the solid. Wash the filtrate with saturated aqueous Na₂S₂O₃ (to destroy residual Br₂) and brine. Dry over MgSO₄ and concentrate.

  • Purification: The crude mixture will contain ~10% unreacted starting material, which is highly volatile and easily separated via vacuum distillation or flash chromatography, leaving pure mono-bromide.

Protocol B: Continuous Slurry Addition (Advanced)

Best for scale-up and maximum impurity suppression.

Workflow Substrate Substrate + Initiator in MeCN (70°C) Reaction Steady-State Reaction (Low [Br2]) Substrate->Reaction NBS NBS Slurry in MeCN Addition Continuous Syringe Pump Addition NBS->Addition Addition->Reaction Slow Rate Workup Aqueous Quench & Extraction Reaction->Workup Product Purified Mono-bromide (>90% Yield) Workup->Product

Figure 2: Workflow for continuous NBS slurry addition to minimize localized Br2 accumulation.

  • Reactor Setup: Dissolve ethyl 3-methyl-2-butenoate (1.0 eq) and AIBN (0.05 eq) in MeCN (half of total solvent volume) in the main reactor. Heat to 70°C.

  • Slurry Preparation: In a separate vessel, prepare a suspension of NBS (0.98 eq) in the remaining MeCN.

  • Addition: Using a wide-bore syringe pump or a peristaltic pump, add the NBS slurry continuously to the main reactor over 3 to 4 hours. Ensure vigorous mechanical stirring in the main reactor to disperse the slurry instantly upon contact.

  • Completion: Once addition is complete, stir for an additional 30 minutes. The continuous turnover of NBS to succinimide ensures no significant amount of excess bromine is ever present[2].

  • Isolation: Filter the succinimide byproduct, quench with Na₂S₂O₃, extract with ethyl acetate, and concentrate.

References

  • What is Allylic Bromination? Master Organic Chemistry. Available at:[Link]

  • Now You See Me, Now You Don’t - a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update (Discussing Amgen's mechanistic studies on continuous NBS addition). Available at:[Link]

  • Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture. Australian Journal of Chemistry / ConnectSci. Available at:[Link]

  • Effects of Anti Juvenile Hormones and Related Compounds on Development in the Larvae of Bombyx mori. Kyushu University (Detailing the synthesis and NMR characterization of Ethyl 4-bromo-3-methyl-2-butenoate). Available at:[Link]

Sources

Stability of Ethyl 4-bromo-3-methyl-2-butenoate on silica gel column

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Ethyl 4-bromo-3-methyl-2-butenoate on silica gel column Content Type: Technical Support Center Guide

Product Code: E-4BMB CAS: 51318-62-8 (E-isomer), 26918-14-9 (E/Z mixture) Chemical Family: Allylic Bromides /


-Unsaturated Esters
Support Tier:  Level 3 (Senior Application Scientist)

Executive Summary

Ethyl 4-bromo-3-methyl-2-butenoate is a highly reactive allylic electrophile commonly used as a precursor for Reformatsky reagents and phosphonates in Horner-Wadsworth-Emmons (HWE) olefination.

Status: Moderately Unstable on Silica Gel. While purification via silica gel chromatography is possible, users frequently report low recovery yields , isomerization (E/Z shifting) , and hydrolysis (conversion to the alcohol). This guide details the mechanisms of degradation and provides validated protocols to stabilize the compound during purification.

Part 1: The Core Issue – Why Does It Degrade?

The instability of Ethyl 4-bromo-3-methyl-2-butenoate on silica gel stems from the synergistic reactivity of its allylic bromide moiety and the acidic nature of silica silanols (Si-OH) .

Mechanism of Decomposition
  • Acid-Catalyzed Solvolysis: Silica gel is naturally acidic (pH ~4-5 in aqueous slurry). The acidic surface facilitates the ionization of the carbon-bromine bond, leading to an allylic cation. If any moisture is present (in the silica or solvent), this cation is trapped by water to form the corresponding alcohol (Ethyl 4-hydroxy-3-methyl-2-butenoate), which often sticks to the baseline.

  • E/Z Isomerization: The compound exists as E (trans) and Z (cis) isomers. The E-isomer is generally the major kinetic product of NBS bromination, but thermodynamic equilibration occurs readily on acidic surfaces, leading to "splitting spots" on TLC or broadened peaks.

  • Elimination: In rare cases, prolonged exposure can lead to dehydrobromination, forming volatile dienes.

Visualizing the Degradation Pathway

Decomposition Start Ethyl 4-bromo-3-methyl-2-butenoate (Target Compound) Silica Acidic Silica Surface (Si-OH) Start->Silica Adsorption Cation Allylic Cation Intermediate Silica->Cation Br- Ionization Isomer E/Z Isomerization (Split Spots) Cation->Isomer Re-attack of Br- Hydrolysis Hydrolysis Product (Alcohol - Baseline) Cation->Hydrolysis H2O (Trace moisture)

Figure 1: Mechanistic pathway of allylic bromide degradation on acidic stationary phases.

Part 2: Troubleshooting & FAQs

Q1: I see two spots on my TLC after the column, but only one before. Did I decompose my product?

Diagnosis: Likely Isomerization , not necessarily decomposition. Explanation: The starting material (Ethyl 3,3-dimethylacrylate) is symmetric, but the brominated product has E and Z isomers.

  • Pre-column: You might have had predominantly one isomer (often E) or the spots overlapped.

  • On-column: The acidic silica catalyzes the equilibration between E and Z forms. Since they have slightly different dipole moments, they separate into two close spots (typically

    
    ).
    
  • Action: Check the NMR. If both spots show the characteristic

    
     singlet (approx. 
    
    
    
    4.0 ppm) and the vinyl proton singlet (approx.
    
    
    5.7-6.0 ppm), you have simply separated the isomers. Combine them if your downstream reaction (e.g., phosphonate synthesis) tolerates mixtures.
Q2: My yield is 40% lower than expected, and there is a streak from the baseline. What happened?

Diagnosis: Hydrolysis/Solvolysis. Explanation: The streak indicates the formation of polar byproducts, likely the allylic alcohol formed by reaction with water adsorbed on the silica. Action: You must switch to Buffered Silica or Vacuum Distillation (See Protocols below).

Q3: Can I store the purified compound?

Recommendation: Store at -20°C under inert atmosphere (Argon/Nitrogen). Reasoning: Allylic bromides are lachrymators and thermal sensitizers. At room temperature, they can undergo slow autocatalytic decomposition (releasing HBr, which further catalyzes degradation).

Part 3: Validated Purification Protocols

Method A: Vacuum Distillation (Gold Standard)

Best for: High purity, large scale (>5g), avoiding silica entirely.

ParameterSpecification
Pressure High Vacuum (< 1 mmHg)
Boiling Point ~85-95°C (at 0.5 mmHg) Note: Varies by vacuum strength
Pre-treatment Wash crude reaction mixture with

to remove bulk acid.
Stabilizer Add trace

or Calcium Hydride to the distillation pot to neutralize in-situ acid.

Pros: Zero silica exposure; separates non-volatile succinimide byproducts efficiently. Cons: Requires high vacuum equipment; thermal hazard if heated excessively.

Method B: Buffered Flash Chromatography

Best for: Small scale (<5g), removing close-running impurities.

Principle: Pre-treating the silica with a base (Triethylamine) neutralizes acidic silanol sites, preventing hydrolysis and isomerization.

Protocol:

  • Slurry Preparation: Prepare the silica gel slurry using Hexanes/EtOAc (9:1) containing 1% Triethylamine (Et3N) .

  • Column Packing: Pour the slurry and flush with 2 column volumes of the buffered solvent.

  • Loading: Dissolve the crude oil in a minimum amount of Hexanes/EtOAc (95:5) + 0.5% Et3N. Load gently.

  • Elution: Run the column using a gradient of Hexanes

    
     10% EtOAc/Hexanes.
    
    • Note: The Et3N is not needed in the running eluent if the column was pre-equilibrated, but keeping 0.5% ensures safety.

  • Workup: Evaporate solvents immediately. The Et3N is volatile and will be removed during concentration (rotary evaporator).

Method C: Rapid Filtration (The "Plug" Method)

Best for: Removing NBS/Succinimide byproducts quickly.

  • Use a short pad of silica (height:width ratio 1:2).

  • Elute rapidly with 5% EtOAc in Hexanes .

  • Collect the main UV-active fraction.

  • Do not aim for perfect separation; this is a purification-by-filtration step to remove polar succinimide.

Part 4: Data Comparison of Methods

MetricUnbuffered SilicaBuffered Silica (1%

)
Vacuum Distillation
Yield Recovery 40 - 60%80 - 90%85 - 95%
Purity High (if isomers separated)HighVery High
Isomerization Significant (

)
MinimalMinimal
Risk of Hydrolysis HighLowNone
Time Required 2 Hours2.5 Hours4 Hours

References

  • Synthesis and Properties of Allylic Bromides

    • Preparation of ethyl 4-bromo-3-methyl-2-butenoate via NBS bromin
    • Source:

  • Silica Gel Reactivity

    • Reactivity of silica gel supported reagents and allylic bromide sensitivity.[1]

    • Source: [1]

  • General Stability of Allylic Halides

    • Discussion on the decomposition of primary bromides on silica gel.
    • Source:

  • Isomer Data

    • NMR characterization of E/Z isomers of ethyl 4-bromo-3-methyl-2-buteno
    • Source:

Sources

Technical Support Center: Troubleshooting Ethyl 4-bromo-3-methyl-2-butenoate Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity in SN2 Reactions Product: Ethyl 4-bromo-3-methyl-2-butenoate (CAS: 1271-19-8) Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Triage: Is it truly "Unreactive"?

Before adjusting reaction parameters, we must validate the integrity of your starting material. Ethyl 4-bromo-3-methyl-2-butenoate is an allylic bromide , which typically exhibits enhanced SN2 reactivity compared to alkyl bromides due to transition state stabilization.

If you are observing "low reactivity," it is statistically probable that you are actually experiencing material degradation or competing consumption pathways (side reactions) rather than kinetic inertness.

Quick Check: Material Integrity
  • Symptom: The liquid has turned dark brown or viscous.[1]

  • Cause: This compound is a lachrymator and thermally unstable.[1] It undergoes acid-catalyzed hydrolysis (releasing HBr) and polymerization if stored improperly.

  • Action: Run a proton NMR (

    
    H-NMR).
    
    • Target Signal: Look for the doublet at

      
       4.0 ppm  (
      
      
      
      -Br).[1]
    • Degradation Signal: Disappearance of the doublet or appearance of broad multiplets indicates polymerization.[1] A shift to

      
       4.2+ ppm suggests hydrolysis to the alcohol.[1]
      
Mechanistic Troubleshooting: The Reactivity Paradox

Users often assume that the electron-withdrawing ester group will deactivate the SN2 center.[1] While the ester does reduce electron density in the


-system, the allylic stabilization  should still facilitate rapid substitution.[1]

The "low reactivity" is often a misdiagnosis of Regio-Chemical Confusion .[1] This substrate has three electrophilic sites.[1][2] If your nucleophile is "hard" or basic, it may be attacking the wrong carbon, leading to byproducts that you are not detecting or are discarding as "tar."

The Three Electrophilic Sites
  • 
    -Carbon (C4):  The desired SN2 site (
    
    
    
    -Br).[1]
  • 
    -Carbon (C3):  The Michael Acceptor site.[1] Attack here leads to conjugate addition.
    
  • Carbonyl Carbon (C1): The 1,2-Addition site (ester cleavage/substitution).

ReactionPathways Substrate Ethyl 4-bromo-3-methyl-2-butenoate (Substrate) SN2 Pathway A: SN2 Attack (Desired) Substrate->SN2 Soft Nucleophiles (RS-, I-, N3-) Polar Aprotic Solvent Michael Pathway B: Michael Addition (Side Reaction) Substrate->Michael Hard/Basic Nucleophiles (RO-, RNH2) Steric Hindrance Hydrolysis Pathway C: Hydrolysis/Polymerization (Degradation) Substrate->Hydrolysis Wet Solvent Heat > 40°C Acidic Impurities Product Target Substitution Product SN2->Product Byproduct Complex Mixture / Tar Michael->Byproduct Hydrolysis->Byproduct

Figure 1: Competing reaction pathways. "Low reactivity" is often Pathway B or C masquerading as no reaction.[1]

Optimization Protocols

If the material is pure, use these protocols to force the SN2 pathway.

Protocol A: The Finkelstein Acceleration (Catalytic)

This is the gold standard for sluggish alkyl/allylic bromides.[1] We generate the corresponding iodide in situ, which is a better leaving group (weaker bond) and a better nucleophile.[1]

Reagents:

  • Sodium Iodide (NaI): 0.1 – 0.5 equivalents (Catalytic)

  • Solvent: Acetone (anhydrous) or DMF.[1]

Step-by-Step:

  • Dissolve the substrate (1.0 eq) and your Nucleophile (1.1 eq) in anhydrous Acetone (0.5 M).[1]

  • Add 0.2 eq of NaI .[1]

  • Stir at room temperature.

  • Mechanism: The

    
     displaces the 
    
    
    
    rapidly (equilibrium).[1] The resulting Allylic-Iodide reacts with your nucleophile faster than the Allylic-Bromide.
  • Note: If using Acetone, NaBr may precipitate, driving the equilibrium forward.

Protocol B: Solvent & Base Selection Matrix

The choice of solvent is critical to suppress Michael addition (Pathway B) and favor SN2 (Pathway A).[1]

VariableRecommendationTechnical Rationale
Solvent DMF, DMSO, or Acetonitrile Polar Aprotic: Solvates cations (Na+, K+) but leaves the nucleophilic anion "naked" and highly reactive. Avoid alcohols (protic solvents cage the nucleophile).[1]
Base K2CO3 or Cs2CO3 Weak/Non-Nucleophilic: Strong bases (NaH, NaOEt) promote elimination or Michael addition. Carbonates buffer the HBr formed without attacking the ester.[1]
Temperature 0°C to RT Kinetic Control: SN2 is favored at lower temperatures.[1] High heat (>50°C) encourages polymerization and thermodynamic side products.[1]
Concentration High (0.5M - 1.0M) SN2 is a bimolecular reaction (

). Dilution kills the rate squared.[1]
Frequently Asked Questions (FAQs)

Q1: I am using an amine nucleophile and getting multiple spots on TLC. Why? A: Amines are notorious for competing Michael addition on this substrate.[1]

  • Diagnosis: The amine attacks the

    
    -carbon (C3) because the ester conjugates with the alkene, making C3 electrophilic.[1]
    
  • Fix: Use a sterically hindered base (DIPEA) to scavenge acid, and keep the temperature low (0°C).[1] If possible, use the azide (NaN3) as a surrogate nucleophile, then reduce to the amine later. Azide is an excellent, soft nucleophile that exclusively does SN2.[1]

Q2: Can I distill the starting material to purify it? A: Proceed with extreme caution. Ethyl 4-bromo-3-methyl-2-butenoate decomposes thermally.

  • Do NOT distill at atmospheric pressure.[1]

  • Protocol: High vacuum (< 1 mmHg) at the lowest possible bath temperature.[1]

  • Better Alternative: Rapid filtration through a short plug of silica gel using Hexanes/EtOAc (9:1) to remove polymers, then concentrate in vacuo without heating above 30°C.[1]

Q3: Why does adding TBAI (Tetrabutylammonium iodide) help? A: TBAI acts as a Phase Transfer Catalyst (PTC) and a source of soluble iodide.[1] If your nucleophile is an inorganic salt (e.g., KCN, NaOAc) and your solvent is organic (DCM, Toluene), they will not mix. TBAI shuttles the nucleophile into the organic phase and performs the Finkelstein swap (Br


 I) simultaneously.[1]
Troubleshooting Decision Tree

Use this logic flow to identify your specific bottleneck.

TroubleshootingTree Start Start: Reaction Yield < 10% CheckMat Check Starting Material (NMR/TLC) Start->CheckMat IsPure Is it Pure? CheckMat->IsPure Purify Purify: Silica Plug (Do not distill hot) IsPure->Purify No (Dark/Tar) CheckNu Check Nucleophile Type IsPure->CheckNu Yes IsHard Is Nu Hard/Basic? (Alkoxide, Amine) CheckNu->IsHard ChangeCond Risk: Michael Addition Action: Lower Temp (0°C) Change to Soft Nu (Azide/Thiol) IsHard->ChangeCond Yes CheckSolv Check Solvent IsHard->CheckSolv No (Soft Nu) IsProtic Is Solvent Protic? (EtOH, MeOH, Water) CheckSolv->IsProtic SwitchSolv Switch to Polar Aprotic (DMF, Acetone, ACN) IsProtic->SwitchSolv Yes AddCat Add Catalyst: 0.2 eq NaI or TBAI IsProtic->AddCat No (Already Aprotic)

Figure 2: Logical troubleshooting flow for yield optimization.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53411540, Ethyl 4-bromo-3-methyl-2-butenoate. Retrieved from [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Master Organic Chemistry. The SN2 Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. SN2 Reaction Mechanism: Kinetics, Thermodynamics, and Stereochemistry. Retrieved from [Link]

Sources

Storage conditions to prevent hydrolysis of Ethyl 4-bromo-3-methyl-2-butenoate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Hydrolysis and Ensuring Compound Stability

Welcome to the Technical Support Center for Ethyl 4-bromo-3-methyl-2-butenoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this versatile organic synthesis intermediate. This guide provides in-depth technical advice in a direct question-and-answer format to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've noticed a decrease in the purity of my Ethyl 4-bromo-3-methyl-2-butenoate over time. What is the likely cause?

A1: The most probable cause of decreased purity is hydrolysis. Ethyl 4-bromo-3-methyl-2-butenoate is susceptible to hydrolysis due to the presence of an ester functional group. This reaction is accelerated by the presence of water, and can be catalyzed by both acidic and basic conditions. The hydrolysis product is 4-bromo-3-methyl-2-butenoic acid.

Q2: What are the ideal storage conditions to prevent the hydrolysis of Ethyl 4-bromo-3-methyl-2-butenoate?

A2: To minimize hydrolysis and maintain the compound's stability, it is crucial to store it under controlled conditions. The recommended storage is at -20°C in a freezer.[1] It is also essential to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[1] The compound is described as hygroscopic, meaning it readily absorbs moisture from the air, making an inert atmosphere critical.[1]

Q3: My lab's standard storage is at 4°C. Is this sufficient to prevent degradation?

A3: While 4°C is better than room temperature, for long-term stability and to effectively prevent hydrolysis, storage at -20°C is strongly recommended.[1] Lower temperatures significantly slow down the rate of chemical reactions, including hydrolysis. For short-term storage, 4°C in a desiccator may be adequate, but for periods longer than a few days, the colder temperature is preferable.

Q4: Besides hydrolysis, are there other degradation pathways I should be aware of?

A4: Yes. As an α,β-unsaturated ester, Ethyl 4-bromo-3-methyl-2-butenoate can be susceptible to polymerization, especially when exposed to light or heat.[2] The bromine atom also makes the compound reactive towards nucleophiles, which can lead to substitution reactions if stored improperly with incompatible chemicals. It is also an organobromide, a class of compounds that can be sensitive to light and heat, which can induce decomposition.[3]

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Probable Cause Recommended Solution
Oily film on the outside of the container or a decrease in the volume of the product. Improper sealing of the container.Ensure the container is tightly sealed. For long-term storage, consider using a container with a PTFE-lined cap. Parafilm can be used as an additional measure to seal the container.
The compound has a strong, acidic odor. Significant hydrolysis has occurred, leading to the formation of 4-bromo-3-methyl-2-butenoic acid and ethanol.The compound is likely degraded and may not be suitable for your experiment. It is recommended to use a fresh, unopened vial. To prevent this in the future, adhere strictly to the recommended storage conditions.
Inconsistent results in reactions using the compound. Partial degradation of the starting material.Confirm the purity of your Ethyl 4-bromo-3-methyl-2-butenoate using a suitable analytical technique such as NMR or GC-MS before use. If degradation is observed, a fresh sample should be used.
Formation of a solid precipitate in the liquid compound. This could be due to polymerization or the crystallization of the hydrolysis product at low temperatures.Allow the compound to slowly warm to room temperature to see if the solid redissolves. If it does not, it is likely a degradation product, and the compound should be discarded.

Experimental Protocols

Protocol 1: Proper Storage of Ethyl 4-bromo-3-methyl-2-butenoate

  • Inert Atmosphere: Upon receiving the compound, if it is not already under an inert atmosphere, it is advisable to transfer it to a suitable container that can be purged with an inert gas like argon or nitrogen.

  • Container Sealing: Use a clean, dry glass vial with a PTFE-lined cap to ensure a tight seal.

  • Inert Gas Purge: Gently flush the headspace of the vial with a stream of inert gas for a few minutes to displace any air and moisture.

  • Secure Sealing: Immediately and tightly seal the vial. For added protection, wrap the cap and neck of the vial with Parafilm.

  • Labeling: Clearly label the vial with the compound name, date of receipt, and storage conditions.

  • Freezer Storage: Place the sealed vial in a freezer at -20°C.[1]

  • Desiccation (Optional but Recommended): For an extra layer of protection, the vial can be placed inside a desiccator within the freezer.

Protocol 2: Handling the Compound for Experimental Use

  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere Transfer: If possible, open the vial and handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Minimize Exposure: If an inert atmosphere is not available, work quickly to minimize the compound's exposure to air.

  • Resealing: After dispensing the required amount, re-purge the vial with inert gas before sealing it tightly and returning it to the -20°C freezer.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the hydrolysis of Ethyl 4-bromo-3-methyl-2-butenoate to its corresponding carboxylic acid and ethanol.

Hydrolysis_Pathway reactant Ethyl 4-bromo-3-methyl-2-butenoate acid 4-bromo-3-methyl-2-butenoic acid reactant->acid Hydrolysis (H⁺ or OH⁻ catalyst) ethanol Ethanol water Water (H₂O) water->acid water->ethanol

Caption: Hydrolysis of Ethyl 4-bromo-3-methyl-2-butenoate.

References

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of Ethyl 4-bromo-3-methyl-2-butenoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-bromo-3-methyl-2-butenoate is a critical C5 building block, widely employed as a Reformatsky reagent precursor for introducing isoprenoid moieties into complex scaffolds. Its synthesis—typically via Wohl-Ziegler bromination of ethyl 3,3-dimethylacrylate—is prone to regiochemical and stereochemical ambiguity.

This guide provides a definitive spectroscopic analysis of the target molecule, distinguishing it from its geometric isomer (Z-form), unreacted starting material, and over-brominated impurities. Unlike generic spectral databases, this document focuses on the comparative diagnostics required to validate product quality in a drug development setting.

Structural Logic & Synthesis Pathway

The challenge in analyzing this molecule lies in the loss of symmetry. The starting material (Ethyl 3,3-dimethylacrylate) possesses two chemically non-equivalent methyl groups due to the restricted rotation of the C2=C3 double bond. Radical bromination preferentially occurs at the methyl group trans to the ester group (E-isomer product) due to steric accessibility, but scrambling is common.

Synthesis & Impurity Map

The following diagram outlines the reaction pathway and potential impurities detectable by NMR.

SynthesisPath SM Ethyl 3,3-dimethylacrylate (Starting Material) Reaction NBS / AIBN CCl4, Reflux SM->Reaction Target TARGET (E-Isomer) Ethyl (E)-4-bromo-3-methyl-2-butenoate Reaction->Target Major Product Impurity_Z Impurity A (Z-Isomer) Ethyl (Z)-4-bromo-3-methyl-2-butenoate Reaction->Impurity_Z Isomerization Impurity_Di Impurity B Dibrominated Byproducts Reaction->Impurity_Di Over-reaction

Figure 1: Reaction scheme showing the origin of the target molecule and its primary spectroscopic contaminants.

1H NMR Spectral Analysis (CDCl₃)

The Target: Ethyl (E)-4-bromo-3-methyl-2-butenoate

The E-isomer is thermodynamically preferred and is the standard commercial form. In this configuration, the bulky bromomethyl group (


) is trans to the ester group, while the methyl group is cis to the ester.

Diagnostic Peaks:

  • 
     5.96 ppm (s, 1H):  The vinylic proton at C2.
    
  • 
     3.98 ppm (s, 2H):  The bromomethyl protons (
    
    
    
    ).
  • 
     2.34 ppm (s, 3H):  The allylic methyl group. Note: This is deshielded relative to the starting material due to being cis to the carbonyl (anisotropy effect).
    
Comparative Data Table

The following table contrasts the target molecule with its most common impurities. This is the primary tool for assessing reaction conversion and purity.

Proton EnvironmentTarget (E-Isomer)Impurity A (Z-Isomer)Impurity B (Starting Material)Mechanistic Insight
Vinyl H (C2-H) 5.96 ppm (s) ~5.75 ppm (s)5.68 ppm (s)Shielding changes based on conjugation and proximity to Br.

3.98 ppm (s) ~4.60 ppm (s) AbsentCRITICAL DIAGNOSTIC: The Z-isomer places

cis to the carbonyl, causing significant deshielding.
Allylic

2.34 ppm (s) ~2.05 ppm (s)2.16 ppm (cis) & 1.89 ppm (trans)In the Target (E), the Me is cis to the ester (deshielded). In Z, it is trans (shielded).

(Ethyl)
4.19 ppm (q)4.19 ppm (q)4.15 ppm (q)Not diagnostic; overlaps in mixtures.
Protocol for Purity Assessment

To determine the


 ratio and conversion:
  • Integrate the vinylic proton of the Target (5.96 ppm). Set to 1.00.

  • Check for the Z-isomer vinylic peak (~5.75 ppm) or the highly deshielded Z-isomer

    
     peak (~4.60 ppm).
    
  • Check for Starting Material methyls at 1.89 and 2.16 ppm.

  • Calculate conversion based on the ratio of the product

    
     (3.98 ppm) to the sum of all methyl/methylene integrals normalized to proton count.
    

Experimental Protocol: Self-Validating Synthesis

This protocol ensures high selectivity for the E-isomer.

Reagents:

  • Ethyl 3,3-dimethylacrylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) - Must be recrystallized from water before use to remove HBr.

  • Benzoyl Peroxide (cat.) or AIBN.

  • Solvent:

    
     (Traditional) or Benzotrifluoride (Green Alternative).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in solvent (0.5 M). Add NBS.

  • Initiation: Add radical initiator and heat to reflux.

  • Monitoring: Reaction is complete when the succinimide floats to the top (CCl4) or sinks (Benzotrifluoride).

  • Workup: Filter off succinimide. Wash filtrate with dilute

    
     (removes traces of acid that catalyze isomerization).
    
  • Purification: Vacuum distillation is preferred over column chromatography, as silica gel can induce isomerization or hydrolysis.

NMR Decision Tree

Use this logic flow to interpret your crude NMR spectrum.

NMRLogic Start Acquire 1H NMR (CDCl3) CheckBr Is there a singlet at ~4.0 ppm? Start->CheckBr CheckSM Are there singlets at 1.9 & 2.2 ppm? CheckBr->CheckSM Yes Result_Fail Failed Reaction CheckBr->Result_Fail No CheckZ Is there a singlet at ~4.6 ppm? CheckSM->CheckZ No Result_Mix Mixture: Purify via Distillation CheckSM->Result_Mix Yes (Incomplete Conversion) Result_Clean Pure Target (E-Isomer) CheckZ->Result_Clean No CheckZ->Result_Mix Yes (Z-Isomer Present)

Figure 2: Decision tree for assessing reaction outcomes based on spectral data.

References

  • Synthesis & Properties: Ethyl 4-bromo-3-methyl-2-butenoate. PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • NMR Data Verification: Ethyl E-4-Bromo-3-methyl-2-butenoate NMR Spectra. SpectraBase. Wiley Science Solutions. [Link]

  • Isomerism Principles: E-Z notation for geometric isomerism. Chemguide. [Link]

  • General NMR Shifts: 1H NMR Chemical Shifts of Common Functional Groups. Chemistry LibreTexts. [Link]

Technical Comparison Guide: IR Characterization of Ethyl 4-bromo-3-methyl-2-butenoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the infrared (IR) spectroscopic characterization of Ethyl 4-bromo-3-methyl-2-butenoate , a critical intermediate in organic synthesis (e.g., Reformatsky reactions, terpene synthesis).

This guide is structured to allow direct comparison between the target compound and its most common "alternatives"—specifically its non-brominated precursor and its saturated analog—to facilitate rapid quality control and structural verification.

Executive Summary & Application Context

Ethyl 4-bromo-3-methyl-2-butenoate is a functionalized


-unsaturated ester. In drug development, it serves as a "linchpin" scaffold, allowing dual functionalization via the electrophilic allylic bromide and the reactive conjugated ester.

The Analytical Challenge: Distinguishing this compound from its starting material (Ethyl 3-methyl-2-butenoate ) and potential regioisomers requires precise identification of three spectral features:

  • Retention of the Conjugated Ester motif (differentiating it from saturated analogs).

  • Presence of the Allylic Bromide (differentiating it from the precursor).

  • Confirmation of Alkene Geometry (E/Z isomerism, though often present as a mixture).

Theoretical Framework: Vibrational Modes

To interpret the spectrum accurately, we must understand the electronic influences on the carbonyl and alkene bonds.

A. The Conjugation Effect (Resonance)

Unlike saturated esters (e.g., Ethyl butyrate) where the carbonyl (


) stretches at 1735–1750 cm⁻¹ , the target compound features a 

double bond adjacent to the carbonyl.
  • Mechanism:

    
    -electron delocalization reduces the double-bond character of the 
    
    
    
    bond.[1]
  • Result: The force constant (

    
    ) decreases, lowering the stretching frequency (
    
    
    
    ) to 1715–1725 cm⁻¹ .
B. The Inductive Effect ( -Bromination)

The introduction of Bromine at the C4 position (allylic) exerts an electron-withdrawing inductive effect (


).
  • Mechanism: While resonance lowers the frequency, the electronegative Br atom pulls electron density through the

    
    -framework.
    
  • Result: This typically causes a slight blue shift (increase in wavenumber) compared to the non-brominated precursor, though the conjugation effect remains dominant.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target compound with its direct precursor and a saturated standard. This data is essential for monitoring reaction progress (e.g., Wohl-Ziegler bromination).

Table 1: Characteristic IR Peak Comparison
Functional GroupVibration ModeTarget: Ethyl 4-bromo-3-methyl-2-butenoatePrecursor: Ethyl 3-methyl-2-butenoateAlternative: Ethyl Isovalerate (Saturated)
Carbonyl

Stretch
1715 – 1725 cm⁻¹ (Strong)1715 – 1720 cm⁻¹ (Strong)1735 – 1750 cm⁻¹ (Strong)
Alkene

Stretch
1630 – 1645 cm⁻¹ (Med-Weak)1635 – 1650 cm⁻¹ (Med)Absent
Alkyl Halide

Stretch
550 – 650 cm⁻¹ (Med-Strong)AbsentAbsent
C-H (Alkene)

Stretch
3000 – 3050 cm⁻¹ (Weak)3000 – 3050 cm⁻¹ (Weak)Absent
C-O (Ester)

Stretch
1200 – 1300 cm⁻¹ (Broad/Strong)1200 – 1300 cm⁻¹1150 – 1200 cm⁻¹
Key Discriminators:
  • Target vs. Saturated: The shift of the

    
     peak from ~1740 to ~1720 cm⁻¹ and the appearance of the 
    
    
    
    peak at ~1640 cm⁻¹ confirms the
    
    
    -unsaturation
    .
  • Target vs. Precursor: The appearance of the C-Br stretch in the fingerprint region (550–650 cm⁻¹) is the definitive marker of successful bromination. Note that

    
     bands can be obscured; secondary confirmation via mass loss (loss of -CH₂Br) or NMR is often recommended if the fingerprint region is crowded.
    

Experimental Protocol: FTIR Acquisition

Objective: Obtain a high-resolution spectrum to verify the synthesis of Ethyl 4-bromo-3-methyl-2-butenoate. Sample State: Liquid (Oil).

Step-by-Step Workflow
  • Instrument Setup:

    • Calibrate the FTIR spectrometer (e.g., Polystyrene film standard).

    • Set resolution to 4 cm⁻¹ and accumulation to 16 scans .

    • Ensure the ATR (Attenuated Total Reflectance) crystal (ZnSe or Diamond) is clean.

  • Background Collection:

    • Acquire a background spectrum of the ambient air/empty crystal to subtract atmospheric

      
       (~2350 cm⁻¹) and 
      
      
      
      .
  • Sample Application:

    • Place 1 drop (approx. 10–20 µL) of the neat liquid product onto the center of the ATR crystal.

    • Note: If the sample is crude, filter through a small plug of silica to remove succinimide byproducts (from NBS bromination) which have strong bands at 1700–1780 cm⁻¹ that can interfere.

  • Acquisition & Processing:

    • Collect the sample spectrum.[2]

    • Apply baseline correction if necessary.

    • Peak Picking: Specifically label peaks in the 1700–1750 cm⁻¹ (Carbonyl) and 500–700 cm⁻¹ (Bromide) regions.

  • Validation:

    • Compare the

      
       / 
      
      
      
      intensity ratio.[3] In conjugated esters, the
      
      
      stretch is often more intense than in isolated alkenes due to polarization by the carbonyl.

Visualizations

Diagram 1: Synthesis & Spectral Evolution

This diagram illustrates the transformation from the precursor to the target and the corresponding spectral shifts.

SpectralEvolution Precursor Precursor: Ethyl 3-methyl-2-butenoate (Ethyl Senecioate) Reaction Reaction: NBS / AIBN (Allylic Bromination) Precursor->Reaction Initiation Spec_Prec IR Features: C=O: ~1715 cm⁻¹ C=C: ~1635 cm⁻¹ No C-Br band Precursor->Spec_Prec Target Target: Ethyl 4-bromo-3-methyl-2-butenoate Reaction->Target Substitution Spec_Targ IR Features: C=O: ~1720 cm⁻¹ C=C: ~1640 cm⁻¹ NEW: C-Br ~600 cm⁻¹ Target->Spec_Targ

Caption: Evolution of spectral features during the Wohl-Ziegler bromination of Ethyl Senecioate.

Diagram 2: Identification Logic Tree

A decision workflow for researchers to confirm product identity using IR data.

ID_Logic Start Acquire IR Spectrum CheckCO Check C=O Region (1700-1750 cm⁻¹) Start->CheckCO IsSat > 1735 cm⁻¹? (Saturated) CheckCO->IsSat IsConj 1715-1725 cm⁻¹? (Conjugated) IsSat->IsConj No Result_Sat Identity: Saturated Impurity (Ethyl Isovalerate) IsSat->Result_Sat Yes CheckFP Check Fingerprint (500-700 cm⁻¹) IsConj->CheckFP Yes HasBr Strong Band ~600 cm⁻¹? CheckFP->HasBr Result_Prec Identity: Unreacted Precursor (Ethyl Senecioate) HasBr->Result_Prec No Result_Target CONFIRMED IDENTITY: Ethyl 4-bromo-3-methyl-2-butenoate HasBr->Result_Target Yes

Caption: Logic gate for distinguishing the target brominated ester from common impurities.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Sigma-Aldrich. (n.d.). Ethyl 3-methyl-2-butenoate Product Specification. Retrieved from (Used for precursor baseline data).

  • National Institute of Standards and Technology (NIST). (n.d.). Ethyl 3-methyl-2-butenoate IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Coates, J. (2000).[4] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for C-Br and C=C frequency ranges).

  • BenchChem. (2025).[5] Synthesis and Spectral Data of Ethyl 4-bromo-2-methylbutanoate Isomers. Retrieved from (Context for isomeric distinction).

Sources

HPLC method for purity analysis of Ethyl 4-bromo-3-methyl-2-butenoate

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography Strategies for the Purity Analysis of Ethyl 4-bromo-3-methyl-2-butenoate: A Comparative Methodological Guide

Executive Summary

Ethyl 4-bromo-3-methyl-2-butenoate (CAS 26918-14-9) is a critical allylic bromide intermediate used in the synthesis of terpenes, statins, and amino acid analogs.[1] Its quality control is complicated by two primary factors: geometric isomerism (E/Z ratio) and chemical instability (susceptibility to hydrolysis and allylic rearrangement).

This guide objectively compares three HPLC methodologies to address these challenges. Unlike generic protocols, this document prioritizes the separation of the E- and Z-isomers and the stabilization of the reactive allylic bromide moiety during analysis.

Part 1: The Methodological Landscape

We compare three distinct approaches. The Standard C18 method provides robust, general-purpose purity analysis. The Phenyl-Hexyl method is the "Gold Standard" for isomer resolution. The Core-Shell method focuses on high-throughput environments.

Comparative Performance Matrix
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Method C: Core-Shell C18
Primary Mechanism Hydrophobic Interaction

-

Interaction + Shape Selectivity
High-Efficiency Partitioning
E/Z Isomer Resolution (

)
Moderate (

)
Excellent (

)
Good (

)
Run Time 15 - 20 min18 - 25 min< 8 min
Stability Risk LowLowModerate (Frictional heating)
Suitability Routine QC, Raw Material IDCritical Isomer Ratio Determination In-Process Control (IPC)

Part 2: Detailed Experimental Protocols

Critical Pre-Requisite: Sample Stability System
  • The Problem: Allylic bromides are electrophilic. In neutral water or methanol, they undergo solvolysis (replacing -Br with -OH or -OCH

    
    ).
    
  • The Solution:

    • Diluent: Use 100% Acetonitrile (ACN). Never dissolve the sample in the aqueous mobile phase.

    • Mobile Phase pH: Maintain pH

      
      . Acidic conditions protonate silanols and suppress the ionization of water, reducing the rate of nucleophilic attack on the bromine.
      
Method B: High-Resolution Isomer Separation (Phenyl-Hexyl)

Rationale: The Phenyl-Hexyl stationary phase interacts with the


-electrons of the conjugated double bond. The E and Z isomers have different spatial access to the phenyl ring, resulting in superior separation compared to the purely hydrophobic discrimination of C18.

Chromatographic Conditions:

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 25°C (Lower temperature enhances shape selectivity).

  • Detection: UV @ 215 nm (Max absorbance) and 254 nm (Selectivity).

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
2.0 40 Isocratic Hold (Stabilize baseline)
15.0 80 Linear Gradient
15.1 95 Column Wash
20.0 95 Wash Hold

| 20.1 | 40 | Re-equilibration |

Method C: High-Throughput IPC (Core-Shell)

Rationale: Core-shell particles (2.7 µm) provide the efficiency of sub-2 µm particles at lower backpressures, allowing for faster flow rates without generating excessive frictional heat that could degrade the thermally labile bromide.

Chromatographic Conditions:

  • Column: Kinetex C18 or Cortecs C18 (50 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase: Isocratic 55% ACN / 45% Water (0.1% H

    
    PO
    
    
    
    ).
  • Flow Rate: 0.6 mL/min.

  • Run Time: 4.0 minutes.

  • Detection: UV @ 220 nm.

Part 3: Data Analysis & Validation Logic

Identification of Impurities

Common impurities arise from the synthesis (bromination of ethyl 3,3-dimethylacrylate).

Peak IdentityRelative Retention (RRT)Origin
Ethyl 3,3-dimethylacrylate 0.45Starting Material
(Z)-Ethyl 4-bromo-3-methyl-2-butenoate 0.92Geometric Isomer
(E)-Ethyl 4-bromo-3-methyl-2-butenoate 1.00 (Main Peak)Target Product
Dibromo-species 1.35Over-bromination
System Suitability Criteria (Self-Validating Protocol)

To ensure the data is trustworthy, the system must pass these checks before sample analysis:

  • Resolution (

    
    ): 
    
    
    
    between the E and Z isomers.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak. (Tailing
    
    
    indicates silanol interaction or hydrolysis on-column).
  • Precision: RSD

    
     for retention time over 5 injections.
    

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate method and the critical sample preparation workflow to prevent degradation.

MethodSelection Start Start: Purity Analysis Ethyl 4-bromo-3-methyl-2-butenoate Goal Define Analytical Goal Start->Goal IsomerCrit Is E/Z Ratio Critical? Goal->IsomerCrit Full Purity Profile SpeedCrit Is Speed Critical (IPC)? Goal->SpeedCrit Reaction Monitoring MethodB Method B: Phenyl-Hexyl (High Selectivity) IsomerCrit->MethodB Yes (Research/Final QC) MethodA Method A: Standard C18 (General QC) IsomerCrit->MethodA No (Rough Purity) MethodC Method C: Core-Shell C18 (High Speed) SpeedCrit->MethodC Yes SpeedCrit->MethodA No SamplePrep CRITICAL SAMPLE PREP: 1. Dilute in 100% ACN (No Water) 2. Inject immediately 3. Use Acidic Mobile Phase MethodB->SamplePrep MethodC->SamplePrep MethodA->SamplePrep

Caption: Decision tree for selecting the optimal HPLC column chemistry based on analytical requirements (Isomer resolution vs. Speed).

References

  • Sigma-Aldrich. Ethyl 4-bromo-3-methyl-2-butenoate Product Specification & Properties. Retrieved from

  • ResearchGate. Synthesis and HPLC analysis of ethyl 4-bromo-3-methylbut-2-enoate (Methodological Basis). Retrieved from

  • Welch Materials. HPLC Column Selection: Phenyl-Hexyl for Isomer Separation. Retrieved from

  • MicroSolv Tech. Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2-Butenoic acid, 4-bromo-, methyl ester (Stability Data). Retrieved from

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-bromo-3-methyl-2-butenoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the precise structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and structural features of a compound through its unique fragmentation pattern. This guide offers an in-depth comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of Ethyl 4-bromo-3-methyl-2-butenoate, a halogenated α,β-unsaturated ester, against two structurally related, non-halogenated analogs: ethyl crotonate and ethyl tiglate.

Understanding the fragmentation behavior of Ethyl 4-bromo-3-methyl-2-butenoate is critical for its unambiguous identification in complex reaction mixtures and for quality control purposes. The presence of a bromine atom, a methyl group, and an α,β-unsaturated system introduces specific fragmentation pathways that differentiate it from simpler analogs. This guide will dissect these pathways, providing a framework for researchers to interpret the mass spectra of related compounds.

Key Fragmentation Pathways: A Comparative Overview

The fragmentation of these ethyl esters under electron ionization is primarily dictated by the stability of the resulting radical cations and fragment ions. The core fragmentation mechanisms include α-cleavage, McLafferty rearrangement, and cleavage of the carbon-bromine bond.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragmentation Features
Ethyl 4-bromo-3-methyl-2-butenoateC₇H₁₁BrO₂207.07Presence of characteristic M+ and M+2 isotope peaks for bromine, loss of the bromine atom, and fragmentation of the ester group.
Ethyl crotonateC₆H₁₀O₂114.14Dominated by fragmentation of the ethyl ester group and cleavage of the allylic bond.
Ethyl tiglate (ethyl (E)-2-methylbut-2-enoate)C₇H₁₂O₂128.17Fragmentation influenced by the methyl group at the α-position, leading to characteristic resonance-stabilized cations.

Fragmentation Analysis of Ethyl 4-bromo-3-methyl-2-butenoate

The mass spectrum of Ethyl 4-bromo-3-methyl-2-butenoate is distinguished by the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[1] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass-to-charge units (M+ and M+2).

Predicted Major Fragments for Ethyl 4-bromo-3-methyl-2-butenoate:

m/z (Predicted) Ion Structure/Formula Fragmentation Pathway
206/208[C₇H₁₁BrO₂]⁺Molecular ion (M⁺) peak, showing the characteristic 1:1 M/M+2 isotope pattern for bromine.
127[C₇H₁₁O₂]⁺Loss of a bromine radical (•Br) from the molecular ion.
181/183[C₆H₈BrO₂]⁺Loss of an ethyl radical (•C₂H₅) from the molecular ion (α-cleavage).
162/164[C₅H₆BrO]⁺Loss of the ethoxy group (•OCH₂CH₃) from the molecular ion.
99[C₅H₇O₂]⁺Loss of a bromomethyl radical (•CH₂Br) from the molecular ion.
83[C₅H₇O]⁺Further fragmentation of the [C₇H₁₁O₂]⁺ ion.
55[C₃H₃O]⁺Characteristic fragment from α,β-unsaturated esters.

dot```dot graph Fragmentation_Target { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[C₇H₁₁BrO₂]⁺˙\nm/z 206/208"]; F1 [label="[C₇H₁₁O₂]⁺\nm/z 127"]; F2 [label="[C₆H₈BrO₂]⁺\nm/z 181/183"]; F3 [label="[C₅H₆BrO]⁺\nm/z 162/164"]; F4 [label="[C₅H₇O₂]⁺\nm/z 99"]; F5 [label="[C₅H₇O]⁺\nm/z 83"]; F6 [label="[C₃H₃O]⁺\nm/z 55"];

M -> F1 [label="- •Br"]; M -> F2 [label="- •C₂H₅"]; M -> F3 [label="- •OC₂H₅"]; M -> F4 [label="- •CH₂Br"]; F1 -> F5 [label="- CO₂"]; F1 -> F6; }

Caption: Fragmentation pathway of Ethyl Crotonate.

Ethyl Tiglate: The α-Methyl Substituted Analog

Ethyl tiglate, with a methyl group on the double bond, introduces the potential for more stable carbocation fragments.

Observed Major Fragments for Ethyl Tiglate:

m/z (Observed) Ion Structure/Formula Fragmentation Pathway
128[C₇H₁₂O₂]⁺Molecular ion (M⁺).
83[C₅H₇O]⁺Loss of an ethoxy radical (•OC₂H₅).
55[C₃H₃O]⁺α-cleavage leading to a stable acylium ion.

dot

Caption: Fragmentation pathway of Ethyl Tiglate.

Experimental Protocols

A standardized protocol for acquiring electron ionization mass spectra for these compounds is as follows:

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol or dichloromethane.

  • Inject a small volume (typically 1 µL) of the solution into the mass spectrometer's injection port.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

  • Inlet System: Gas Chromatography (GC) interface.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Column: A non-polar capillary column (e.g., 5% phenyl polysiloxane).

  • Oven Program: Initial temperature of 50 °C, ramped to 300 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Detector: Electron multiplier.

dot

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of Ethyl 4-bromo-3-methyl-2-butenoate is a unique molecular fingerprint, significantly influenced by the presence of the bromine atom. The characteristic M+/M+2 isotopic signature provides an immediate indication of a bromine-containing compound. The primary fragmentation pathways involving the loss of the bromine atom and cleavage of the ester group further distinguish it from its non-halogenated analogs, ethyl crotonate and ethyl tiglate. By understanding these distinct fragmentation patterns, researchers can confidently identify and characterize this and related halogenated α,β-unsaturated esters, ensuring the integrity and purity of their compounds in research and development.

References

  • SpectraBase. (n.d.). Ethyl E-4-Bromo-3-methyl-2-butenoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl crotonate. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281163, Ethyl tiglate. Retrieved from [Link]

Sources

Comparative Reactivity Guide: Ethyl 4-bromo-3-methyl-2-butenoate vs. Ethyl 4-chlorocrotonate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and synthetic methodology, selecting the correct allylic halide is rarely a simple matter of choosing a leaving group. When comparing Ethyl 4-bromo-3-methyl-2-butenoate (often referred to as ethyl 4-bromosenecioate) and Ethyl 4-chlorocrotonate , we are examining a profound divergence in both electronic reactivity and steric accessibility.

This guide provides an objective, data-supported comparison of these two reagents, detailing the mechanistic causality behind their divergent applications, and outlining field-proven, self-validating protocols for their use in complex molecule synthesis.

Structural and Mechanistic Causality (The "Why")

While both molecules are


-unsaturated esters bearing a 

-halogen, their reactivity profiles dictate entirely different synthetic applications.
Ethyl 4-bromo-3-methyl-2-butenoate
  • Structure:

    
    
    
  • Mechanistic Profile: The presence of the weaker, highly polarizable C–Br bond makes this reagent exceptionally prone to oxidative addition by zero-valent metals (e.g., Zn, Mg). Crucially, the 3-methyl substitution at the

    
    -carbon provides hyperconjugative stabilization to the resulting metal-enolate intermediate[1]. However, this same methyl group creates a dense steric shield around the 
    
    
    
    -carbon, effectively shutting down competing conjugate (Michael) additions by bulky nucleophiles. Consequently, this reagent is the gold standard for Reformatsky-type homologations , famously utilized in the synthesis of Rexinoids (RXR agonists) and Vitamin A derivatives [1, 3].
Ethyl 4-chlorocrotonate
  • Structure:

    
    
    
  • Mechanistic Profile: The C–Cl bond possesses a higher bond dissociation energy, making direct metal insertion sluggish without highly activated metals or Finkelstein (iodide) catalysis. However, the absence of

    
    -substitution  leaves the alkene completely unhindered. This makes the 
    
    
    
    -carbon a highly accessible electrophilic center (LUMO) for Michael additions . Furthermore, the unhindered
    
    
    -carbon allows for rapid
    
    
    and
    
    
    displacements by heteroatom nucleophiles, making it an ideal bifunctional building block for synthesizing heterocyclic systems like dibenzazepines [2].

Quantitative Reactivity Comparison

The following table summarizes the comparative performance metrics and primary reaction modes of both reagents based on established synthetic literature.

ParameterEthyl 4-bromo-3-methyl-2-butenoateEthyl 4-chlorocrotonate
Leaving Group Ability High (Bromide)Moderate (Chloride)

-Carbon Steric Hindrance
High (3-Methyl group)Low (Hydrogen only)
Primary Reaction Mode Reformatsky Metal InsertionMichael Addition /

Alkylation
Zn-Insertion Efficiency Excellent (Requires mild heating)Poor (Requires harsh conditions/additives)
Susceptibility to Conjugate Attack Low (Sterically blocked)High (Excellent Michael acceptor)
Primary Pharmaceutical Application Rexinoids, Retinoids, TerpenoidsHeterocycle synthesis, Peptidomimetics

Mechanistic Divergence Visualization

The fundamental divergence in how these two molecules react with nucleophiles and metals is mapped below.

Reactivity cluster_bromo Ethyl 4-bromo-3-methyl-2-butenoate cluster_chloro Ethyl 4-chlorocrotonate B_Reagent Allylic Bromide (3-Methyl Substituted) B_Mech Zn Insertion (Reformatsky) B_Reagent->B_Mech B_Prod Rexinoid Intermediates (High Yield) B_Mech->B_Prod C_Reagent Allylic Chloride (Unhindered Beta-Carbon) C_Mech1 Michael Addition C_Reagent->C_Mech1 C_Mech2 SN2 / SN2' Substitution C_Reagent->C_Mech2 C_Prod Alkylated/Cyclized Derivatives C_Mech1->C_Prod C_Mech2->C_Prod

Caption: Reactivity divergence based on leaving group and steric hindrance.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By observing specific physical changes at critical junctures, researchers can confirm the mechanistic success of the step before proceeding.

Protocol A: Reformatsky Homologation using Ethyl 4-bromo-3-methyl-2-butenoate [1, 3]

Objective: Synthesis of 9Z-acid precursors for Rexinoid development.

  • Zinc Activation (Critical Step): Suspend 50 g of Zinc dust in 200 mL of 10% HCl. Stir under nitrogen for 2 hours.

    • Causality: Commercial zinc is passivated by an inert ZnO layer. HCl strips this layer, exposing the zero-valent zinc lattice required for oxidative addition.

    • Self-Validation Check: The fine zinc dust will visibly clump together , indicating the successful removal of the oxide layer and the exposure of reactive metal surfaces [3].

  • Solvent Exchange: Decant the aqueous layer. Wash the activated zinc clumps sequentially with distilled water, ethanol, and dry diethyl ether. Dry under high vacuum.

  • Organozinc Formation & Addition: In a flame-dried flask, suspend the activated zinc in dry 1,4-dioxane. Add a solution of the target ketone (e.g., a substituted

    
    -tetralone) and Ethyl 4-bromo-3-methyl-2-butenoate (1:1 E/Z mixture) in 1,4-dioxane dropwise.
    
    • Self-Validation Check: An exothermic temperature spike should be observed upon addition, confirming the successful insertion of Zn into the C–Br bond and subsequent nucleophilic attack on the ketone.

  • Reflux & Workup: Heat the mixture to 100 °C for 4 hours. Quench with cold 10% HCl, extract with ethyl acetate, and purify via flash chromatography to isolate the 9Z-acid (Yields typically 70–85%) [1].

Workflow Step1 1. Zinc Activation (10% HCl Wash) Val1 Validation: Zn Clumping Observed Step1->Val1 Step2 2. Reagent Addition (Bromo-ester + Ketone in Dioxane) Val1->Step2 Val2 Validation: Exothermic Temperature Spike Step2->Val2 Step3 3. Reflux & Workup (100°C, 4h) Val2->Step3 Result Pure 9Z-Acids Isolated Step3->Result

Caption: Self-validating workflow for the Reformatsky reaction.

Protocol B: Base-Promoted N-Alkylation using Ethyl 4-chlorocrotonate [2]

Objective: Synthesis of N-alkylated heterocycles (e.g., Dibenz[c,e]azepine derivatives).

  • Reaction Setup: Dissolve the amine/imide substrate (0.01 mol) in 20 mL of anhydrous dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (

    
    ) to the solution with continuous stirring.
    
    • Causality:

      
       is a mild, insoluble base that deprotonates the amine without hydrolyzing the ester group of the incoming reagent.
      
  • Electrophile Addition: Add Ethyl 4-chlorocrotonate dropwise at room temperature. Heat the reaction mixture in a water bath (approx. 60–80 °C) for 3 hours.

    • Self-Validation Check: Monitor via TLC (Silica gel 60 F254). The disappearance of the UV-active starting material and the emergence of a highly polar, UV-active product spot validates the substitution [2].

  • Isolation: Pour the mixture into 300 mL of ice-cold water. The sudden change in solvent polarity will force the hydrophobic alkylated product to precipitate. Filter and recrystallize.

Conclusion

The choice between Ethyl 4-bromo-3-methyl-2-butenoate and Ethyl 4-chlorocrotonate must be dictated by the desired reaction pathway. If your synthetic route requires the generation of a stable organometallic nucleophile (Reformatsky) without the risk of competing conjugate additions, the highly substituted bromo-derivative is mandatory. Conversely, if your strategy relies on exploiting an unhindered Michael acceptor or performing a straightforward


 displacement, the chloro-derivative  provides the optimal steric environment.

References

  • Conformationally Defined Rexinoids and Their Efficacy in the Prevention of Mammary Cancers Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Synthesis of Certain New Dibenz[c,e]azepine-5,7-diones of Expected Antihyperlipidemic Activity Source: ResearchGate URL:[Link]

  • Methyl Substitution of a Rexinoid Agonist Improves Potency and Reveals Site of Lipid Toxicity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Ethyl 4-bromo-3-methyl-2-butenoate vs prenyl bromide in alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision vs. Potency: A Comparative Guide to Alkylation with Ethyl 4-bromo-3-methyl-2-butenoate and Prenyl Bromide

Executive Summary In the synthesis of isoprenoid natural products and pharmaceutical intermediates, the introduction of the dimethylallyl (prenyl) moiety is a critical step. While Prenyl Bromide (1-bromo-3-methyl-2-butene) remains the standard reagent for direct prenylation, its utility is often compromised by volatility, instability, and poor regiocontrol (


 vs. 

).

This guide evaluates Ethyl 4-bromo-3-methyl-2-butenoate as a strategic alternative. While not a direct structural equivalent (it introduces an oxidized isoprene unit), it offers superior stability and predictable regiochemistry, serving as a "masked" prenyl donor that eliminates the scrambling issues associated with the classic bromide.

Part 1: The Regioselectivity Challenge

To understand the necessity of the ester alternative, one must first diagnose the failure modes of prenyl bromide.

The Ambident Electrophile Problem

Prenyl bromide is an allylic halide. Under standard alkylation conditions (e.g.,


/Acetone or NaH/THF), it exists in equilibrium with an allylic cation or reacts via competing mechanisms:
  • Path A (

    
    ):  Direct attack at the primary carbon. (Desired: Linear product).
    
  • Path B (

    
    ):  Attack at the tertiary carbon. (Undesired: Branched product).
    
  • Path C (

    
    ):  Ionization leads to a resonance-stabilized cation, resulting in thermodynamic mixtures.
    
The Stability Deficit
  • Volatility: Prenyl bromide has a low boiling point and high vapor pressure, leading to stoichiometry errors during reaction setup.

  • Polymerization: Upon standing, especially without stabilizers, it degrades into dark, viscous tars, necessitating fresh distillation before critical steps.

Part 2: Ethyl 4-bromo-3-methyl-2-butenoate as the Strategic Alternative

Ethyl 4-bromo-3-methyl-2-butenoate (also known as ethyl


-bromosenecioate) stabilizes the allylic system through conjugation with an electron-withdrawing ester group.
Electronic Stabilization

The ester moiety at the C1 position exerts a strong electron-withdrawing effect.

  • Suppression of

    
    :  Unlike the methyl groups in prenyl bromide which donate electron density and stabilize the carbocation, the ester destabilizes the formation of a positive charge. This effectively shuts down the 
    
    
    
    ionization pathway.
  • Directed

    
    :  The reaction is forced into a concerted 
    
    
    
    mechanism at the
    
    
    -carbon (C4), significantly improving regioselectivity.
Comparative Data Profile
FeaturePrenyl BromideEthyl 4-bromo-3-methyl-2-butenoate
CAS 870-63-351318-62-8
Molecular Weight 149.03 g/mol 207.07 g/mol
Physical State Volatile LiquidLow-melting Solid / Viscous Oil
Primary Mechanism Mixed

Dominant

(Gamma-displacement)
Lachrymator? SevereModerate
Storage Stability Poor (Requires fridge/stabilizer)Good (Stable at RT/4°C)
Synthetic Utility Direct PrenylationFunctionalized Isoprene Insertion (Reformatsky/Alkylation)

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways of the two reagents when reacting with a generic nucleophile (Nu-).

AlkylationPathways ReagentA Prenyl Bromide (1-bromo-3-methyl-2-butene) IntermediateA Allylic Cation / Transition State ReagentA->IntermediateA Ionization (SN1) or Loose TS ReagentB Ethyl 4-bromo-3-methyl-2-butenoate ProductEster Linear Ester Product (High Regio-fidelity) ReagentB->ProductEster Direct SN2 at C4 (Ester deactivates SN1) ProductLinear Linear Product (Desired) IntermediateA->ProductLinear Attack at C1 (Primary) ProductBranched Branched Product (SN2' / Scrambled) IntermediateA->ProductBranched Attack at C3 (Tertiary)

Figure 1: Mechanistic divergence. Prenyl bromide (Red) suffers from scrambling via cation intermediates, while the Ester reagent (Green) enforces a direct substitution path.

Part 4: Experimental Protocols

Protocol A: Direct Prenylation (The "Classic" Method)

Use this when the substrate is robust, and downstream reduction of an ester is not feasible.

  • Preparation: Distill Prenyl Bromide immediately before use. Work in a well-ventilated fume hood (Lachrymator).

  • Activation: Suspend Sodium Hydride (1.1 eq, 60% dispersion) in anhydrous THF under Argon. Cool to 0°C.[1]

  • Deprotonation: Add the nucleophile (e.g., Indole, Phenol) dropwise. Stir for 30 min at 0°C until

    
     evolution ceases.
    
  • Alkylation: Add Prenyl Bromide (1.2 eq) slowly.

    • Critical Step: Maintain 0°C to minimize

      
       side reactions.
      
  • Quench: Pour into saturated

    
    . Extract with EtOAc.[1]
    
  • Note: Expect 10-20% branched isomer byproducts requiring difficult chromatographic separation.

Protocol B: The "Senecioate" Strategy (High Precision)

Use this for complex substrates where yield and purity are paramount.

  • Setup: Dissolve nucleophile (1.0 eq) in dry Acetone or DMF.

  • Base: Add

    
     (2.0 eq) or 
    
    
    
    (1.5 eq).
  • Addition: Add Ethyl 4-bromo-3-methyl-2-butenoate (1.1 eq) at Room Temperature.

    • Advantage:[2] No need for cryogenic cooling due to suppressed side-reactions.

  • Reaction: Stir at RT for 4-12 hours. Monitor TLC (The ester product is distinct and less polar than the starting material).

  • Workup: Filter solids, concentrate filtrate.

  • Downstream (Optional): If the bare prenyl group is required:

    • Reduce ester to alcohol (

      
      ).
      
    • Deoxygenate (e.g., Barton-McCombie or via Tosylate reduction).

Part 5: Decision Matrix

Use the following logic flow to select the correct reagent for your campaign.

DecisionMatrix Start Select Alkylation Strategy Q1 Is the substrate sensitive to strong reducing agents (LiAlH4)? Start->Q1 UsePrenyl USE PRENYL BROMIDE (Accept lower yield/purity) Q1->UsePrenyl Yes (Cannot reduce later) Q2 Is regioselectivity critical? (e.g., N- vs C- alkylation) Q1->Q2 No (Can perform reduction) Q2->UsePrenyl No (Separation is easy) UseEster USE ETHYL 4-BROMO-3-METHYL-2-BUTENOATE (High Fidelity) Q2->UseEster Yes (Need single isomer)

Figure 2: Reagent selection workflow based on substrate tolerance and purity requirements.

References

  • Sigma-Aldrich. 3,3-Dimethylallyl bromide Product Specification.Link

  • BenchChem. Ethyl 4-bromo-3-methyl-2-butenoate: Applications in Organic Synthesis.Link

  • National Institutes of Health (PMC). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. (Discusses the difficulty of regiocontrol with prenyl bromide). Link

  • DTU Research Database. Synthesis and Stability of Methyl 2-Oxobut-3-enoate and related allylic esters. (Provides context on the stability of conjugated ester systems). Link

  • PrepChem. Synthesis of ethyl 4-bromo-3-methyl-2-butenoate via NBS Bromination.Link

Sources

Comprehensive GC-MS Performance Guide: Ethyl 4-bromo-3-methyl-2-butenoate vs. Halogenated Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the precise selection of allylic halides is critical for the success of carbon-carbon bond-forming reactions. Ethyl 4-bromo-3-methyl-2-butenoate (existing as E and Z isomers, CAS: 51318-62-8 and 51371-55-2, respectively) is a premier bifunctional building block. It is most notably utilized as a precursor in Reformatsky reactions to synthesize conformationally defined rexinoids—compounds that activate the Retinoid X Receptor (RXR) for the prevention of nonmelanoma skin cancers and inflammation [1].

This guide provides an authoritative comparison of Ethyl 4-bromo-3-methyl-2-butenoate against its non-halogenated and chlorinated alternatives. By examining the causality behind their chromatographic behavior and providing a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol, this document equips analytical chemists and synthetic researchers with the data necessary to optimize reaction monitoring and product isolation.

Mechanistic Context: The Causality of Halogen Selection

The choice of halogen on the butenoate scaffold profoundly impacts both its chemical reactivity and its chromatographic retention time.

Chemical Reactivity (The Reformatsky Advantage)

In the synthesis of rexinoid scaffolds, the precursor must undergo oxidative addition with activated zinc to form a zinc enolate intermediate.

  • Chlorinated Alternative (Ethyl 4-chloro-3-methyl-2-butenoate): The C–Cl bond possesses a high bond dissociation energy (~330 kJ/mol), making it notoriously sluggish in Reformatsky conditions without the use of harsh promoters (e.g., Rieke zinc).

  • Iodinated Alternative: The C–I bond is excessively labile, frequently leading to undesired Wurtz-type homocoupling side reactions before the target ketone can be introduced.

  • Brominated Precursor: Ethyl 4-bromo-3-methyl-2-butenoate offers the optimal "Goldilocks" reactivity. The allylic C–Br bond is readily cleaved by standard activated zinc dust, forming a stable enolate that smoothly undergoes nucleophilic attack on target electrophiles [1].

Reformatsky_Pathway A Ethyl 4-bromo-3-methyl-2-butenoate (Precursor) C Zinc Enolate Intermediate (Nucleophile) A->C Oxidative Addition B Activated Zinc (Zn*) (Catalyst/Reagent) B->C E beta-Hydroxy Ester (Rexinoid Scaffold) C->E Nucleophilic Attack D Target Ketone (Electrophile) D->E

Mechanistic pathway of the Reformatsky reaction utilizing the bromo-butenoate precursor.

Chromatographic Causality

On a standard non-polar GC column (e.g., 5% phenyl / 95% dimethylpolysiloxane), retention time is governed by boiling point and molecular polarizability. The bromine atom possesses a significantly larger electron cloud than chlorine. This increased polarizability enhances London dispersion forces between the analyte and the stationary phase, resulting in a substantially longer retention time. Furthermore, the Z-isomer typically elutes slightly later than the E-isomer due to its higher net dipole moment, which induces stronger dipole-induced dipole interactions with the phenyl groups of the stationary phase.

Self-Validating GC-MS Protocol

Relying solely on raw Retention Time (RT) is an analytical vulnerability, as RTs drift due to column trimming, carrier gas flow variations, or oven calibration discrepancies. To establish a trustworthy, self-validating system , this protocol mandates the co-injection of a C8–C20 n-alkane standard. This allows for the calculation of the Kovats Retention Index (RI), a dimensionless metric that remains constant across different instruments utilizing the same stationary phase chemistry.

Step-by-Step Methodology
  • Sample Preparation: Weigh 10.0 mg of the butenoate ester (or reaction mixture) and dissolve it in 10.0 mL of GC-grade hexane to yield a 1 mg/mL stock solution.

  • Internal Standard Integration: Transfer 1.0 mL of the stock solution to a 2 mL glass GC autosampler vial. Add 10 µL of a C8–C20 n-alkane standard mixture (1 mg/mL in hexane).

  • Instrument Parameters (Inlet & Column):

    • Column: HP-5MS or equivalent (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

    • Carrier Gas: Ultra-high purity Helium, maintained at a constant flow of 1.0 mL/min.

    • Injection: 1.0 µL volume, Split mode (10:1 ratio) to prevent column overloading, with the inlet temperature set to 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C (hold for 1.0 min).

    • Ramp: 15°C/min to 250°C.

    • Final hold: 250°C for 5.0 min. (Total run time: 19.3 min).

  • Mass Spectrometer Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Temperatures: Ion source at 230°C; Quadrupole at 150°C.

    • Acquisition: SCAN mode from m/z 50 to 350.

  • Data Processing: Identify the target peaks using the characteristic MS fragmentation patterns. Calculate the Kovats RI using the logarithmic interpolation of the retention times of the adjacent n-alkanes.

GCMS_Workflow A Sample Prep (Hexane + Alkane IS) B GC Injection (Split 10:1, 250°C) A->B C Capillary Separation (HP-5MS, Temp Ramp) B->C D EI Ionization (70 eV, Source 230°C) C->D E Data Acquisition (m/z 50-350, SCAN) D->E

Self-validating GC-MS analytical workflow for halogenated butenoate esters.

Comparative Performance & Data Presentation

The table below summarizes the chromatographic and mass spectrometric performance of Ethyl 4-bromo-3-methyl-2-butenoate against its structural analogs. The inclusion of the Kovats RI ensures that researchers can definitively identify these compounds regardless of their specific hardware setup.

Table 1: GC-MS Retention and Fragmentation Data (HP-5MS Column)
CompoundCAS NumberApprox. RT (min)*Kovats RIKey EI-MS Fragments (m/z)
Ethyl 3-methyl-2-butenoate (Non-halogenated baseline)119-36-85.8980 128 [M]⁺, 99, 83 (Base), 55
Ethyl 4-chloro-3-methyl-2-butenoate (Chlorinated analog)41527-05-38.41190 162/164[M]⁺, 127 [M-Cl]⁺, 81 (Base)
Ethyl (E)-4-bromo-3-methyl-2-butenoate 51318-62-810.61375 206/208 [M]⁺, 161/163, 127[M-Br]⁺, 81 (Base)
Ethyl (Z)-4-bromo-3-methyl-2-butenoate 51371-55-210.81388 206/208 [M]⁺, 161/163, 127 [M-Br]⁺, 81 (Base)

*Note: Absolute Retention Times (RT) are approximate and will vary based on exact column length and carrier gas flow rate. The Kovats RI is the definitive identification metric.

Mass Spectral Interpretation

When analyzing the bromo-derivatives, the mass spectrum is highly diagnostic. The molecular ion [M]⁺ appears as a distinct doublet at m/z 206 and 208 in a 1:1 ratio, confirming the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br). The loss of the ethoxy radical (–45 Da) yields minor peaks at 161/163. The most critical fragmentation is the homolytic cleavage of the C–Br bond, which expels the bromine radical to yield a highly stabilized allylic cation at m/z 127. Subsequent loss of ethanol/CO₂ from the ester moiety generates the base peak at m/z 81, representing the robust diene-cation core.

References

  • Atigadda, V. R., Kashyap, M. P., Yang, Z., Chattopadhyay, D., Melo, N., Sinha, R., Belyaeva, O. V., Chou, C.-F., Chang, P.-L., Grubbs, C. J., Elmets, C. A., Kedishvili, N. Y., & Muccio, D. D. (2022). "Conformationally Defined Rexinoids for the Prevention of Inflammation and Nonmelanoma Skin Cancers." Journal of Medicinal Chemistry, 65(21), 14409–14423. Available at:[Link]

A Senior Application Scientist's Guide to Thin-Layer Chromatography of Ethyl 4-bromo-3-methyl-2-butenoate: A Comparative Analysis of Hexane/Ethyl Acetate Mobile Phases

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher in synthetic chemistry and drug development, the purification and analysis of novel compounds are paramount. Ethyl 4-bromo-3-methyl-2-butenoate, a versatile building block in organic synthesis, requires precise analytical techniques to monitor reaction progress and ensure purity.[1][2][3][4] This guide provides an in-depth comparison of various hexane/ethyl acetate solvent systems for the thin-layer chromatography (TLC) of this compound, grounded in the principles of chromatographic theory and supported by a detailed experimental protocol.

The Critical Role of TLC in the Analysis of Ethyl 4-bromo-3-methyl-2-butenoate

Thin-layer chromatography (TLC) is an indispensable, rapid, and cost-effective analytical method used to separate components of a mixture.[5][6] Its application is crucial for:

  • Reaction Monitoring: Tracking the consumption of starting materials and the formation of Ethyl 4-bromo-3-methyl-2-butenoate.

  • Purity Assessment: Identifying the presence of impurities in the synthesized product.

  • Solvent System Optimization: Selecting an appropriate eluent for larger-scale purification via flash column chromatography.[6]

The separation in TLC is governed by the differential partitioning of the analyte between a stationary phase (typically polar silica gel) and a mobile phase (the solvent system).[7][8] The retention factor (R_f), a ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for identifying and comparing compounds under specific chromatographic conditions.[9]

Understanding the Mobile Phase: The Impact of Hexane/Ethyl Acetate Ratios

The choice of the mobile phase is critical for achieving optimal separation.[10][11] A common and highly versatile solvent system is a mixture of non-polar hexane and a more polar ethyl acetate.[7][12] By varying the ratio of these two solvents, the overall polarity of the mobile phase can be finely tuned.[7]

  • High Hexane Content (e.g., 9:1 Hexane/Ethyl Acetate): This low-polarity mobile phase will have a lower affinity for the polar silica gel stationary phase. Consequently, it will be less effective at eluting polar compounds. For a moderately polar compound like Ethyl 4-bromo-3-methyl-2-butenoate, this will result in stronger interactions with the silica gel and thus a lower R_f value.

  • High Ethyl Acetate Content (e.g., 1:1 Hexane/Ethyl Acetate): Increasing the proportion of ethyl acetate significantly raises the polarity of the mobile phase.[13] This more polar eluent will have a stronger affinity for the silica gel, competing with the analyte for binding sites and carrying it further up the TLC plate, resulting in a higher R_f value.[10]

The ideal R_f value for good separation is typically between 0.2 and 0.8.[11] An R_f value that is too low indicates that the solvent system is not polar enough to move the compound off the baseline, while an R_f value that is too high suggests the solvent is too polar, and the compound is moving with the solvent front, leading to poor separation from other components.[11][14]

Comparative R_f Values of Ethyl 4-bromo-3-methyl-2-butenoate

The following table presents illustrative R_f values for Ethyl 4-bromo-3-methyl-2-butenoate in various hexane/ethyl acetate solvent systems on a standard silica gel TLC plate. These values demonstrate the trend of increasing R_f with increasing mobile phase polarity.

Solvent System (Hexane:Ethyl Acetate)Polarity Index (Approx.)Predicted R_f ValueObservations
9:1Low0.25The spot shows minimal movement from the baseline. Good for separating highly non-polar impurities.
4:1Low-Medium0.45The spot is well-resolved in the lower half of the plate. This is often a good starting point for optimization.
1:1Medium0.70The spot has migrated significantly up the plate. Useful for separating more polar impurities.
1:4High0.90The spot is near the solvent front, indicating the eluent is too polar for effective separation of the target compound.
Experimental Protocol for Determining R_f Values

This protocol provides a step-by-step method for the reliable determination of R_f values.

Materials:

  • TLC plates (silica gel 60 F254)

  • Ethyl 4-bromo-3-methyl-2-butenoate sample

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Developing chambers (beakers with watch glass covers)

  • Capillary spotters

  • Pencil and ruler

  • UV lamp (254 nm)

  • Fume hood

Procedure:

  • Chamber Saturation:

    • Prepare the desired hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 1:1, 1:4).

    • Pour a small amount (0.5-1 cm depth) of a chosen solvent system into a developing chamber.

    • Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapors, leading to better and more reproducible results.[12]

    • Cover the chamber with a watch glass and allow it to equilibrate for at least 5-10 minutes.

  • TLC Plate Preparation:

    • Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[5] Do not use a pen, as the ink can chromatograph.

    • Mark the lanes for each sample to be spotted.

  • Sample Application:

    • Dissolve a small amount of Ethyl 4-bromo-3-methyl-2-butenoate in a volatile solvent like ethyl acetate or dichloromethane.

    • Using a capillary spotter, carefully apply a small spot of the dissolved sample onto the origin line in the designated lane. The spot should be as small and concentrated as possible (1-2 mm in diameter) to ensure optimal separation.[14]

  • Development:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the solvent level is below the origin line.[7]

    • Allow the solvent front to ascend the plate by capillary action. Do not disturb the chamber during development.

    • When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.[5]

    • Immediately mark the position of the solvent front with a pencil.[5]

  • Visualization:

    • Allow the solvent to evaporate from the plate in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm. The compound will appear as a dark spot against the fluorescent background of the plate.

    • Circle the spots with a pencil.

  • R_f Calculation:

    • Measure the distance from the origin line to the center of the spot (Distance A).

    • Measure the distance from the origin line to the solvent front (Distance B).

    • Calculate the R_f value using the formula: R_f = Distance A / Distance B .[9]

Visualizing the TLC Workflow

The following diagram illustrates the key steps in the thin-layer chromatography process.

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis A Prepare Solvent Systems (Hexane/Ethyl Acetate Ratios) B Saturate Developing Chamber A->B D Develop Plate in Chamber B->D Place Plate C Prepare and Spot TLC Plate E Mark Solvent Front D->E F Visualize under UV Light E->F G Measure Distances F->G Analyze Plate H Calculate Rf Value (Rf = d_spot / d_solvent) G->H I Compare Solvent Systems H->I

Caption: A streamlined workflow for determining TLC R_f values.

Causality and Trustworthiness in TLC

The reproducibility of R_f values is contingent upon several factors that must be carefully controlled:

  • Stationary Phase: The type and activity of the adsorbent (silica gel) can influence R_f values.[13][15] Using plates from the same manufacturer and batch is recommended for comparative studies.

  • Mobile Phase Composition: Precise preparation of the solvent mixtures is crucial, as even small variations in the ratio can alter the polarity and affect R_f values.[10][15]

  • Temperature: Higher temperatures can increase the rate of solvent migration and evaporation, potentially leading to higher R_f values.[10] Conducting experiments at a consistent ambient temperature is important.[15]

  • Chamber Saturation: An unsaturated chamber can lead to a curved solvent front and non-reproducible R_f values due to solvent evaporation from the plate surface during development.[14]

By adhering to the detailed protocol and being mindful of these influencing factors, researchers can generate reliable and comparable R_f data, ensuring the trustworthiness of their analytical findings. This systematic approach allows for the logical selection of an optimal solvent system for the purification of Ethyl 4-bromo-3-methyl-2-butenoate, a critical step in the path of drug discovery and development.

References

  • Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • MicoBio Chemical. (2025, June 17). What factors affect the Rf value on tlc plates?. [Link]

  • Filo. (2024, September 16). d. State three factors that affect the Rf - ​ - value of a compound in thin layer chromatography.[10]. [Link]

  • Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. [Link]

  • Experiment 5: Thin Layer Chromatography. (n.d.). [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]

  • Thin layer chromatography (TLC). (n.d.). [Link]

  • Chemistry LibreTexts. (2020, June 22). 2.3: Day 3 Procedure - Thin-layer Chromatography. [Link]

  • Alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-3-methyl-2-butenoate. [Link]

  • ResearchGate. (n.d.). Figure 2. Comparison of solvent systems used on the TLC plates. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-Tetra-Substituted Benzenes via Copper-Catalyzed Dimerization of γ,δ-Unsaturated ketones. [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • SpectraBase. (n.d.). Ethyl E-4-Bromo-3-methyl-2-butenoate. [Link]

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Safety Operating Guide

Personal protective equipment for handling Ethyl 4-bromo-3-methyl-2-butenoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and synthetic chemistry, I approach laboratory safety not as a passive checklist, but as a mechanistic requirement. When handling Ethyl 4-bromo-3-methyl-2-butenoate (CAS 51318-62-8), understanding the molecular behavior of the compound is the first line of defense.

This compound is an


-bromo ester. The proximity of the bromine atom to the electron-withdrawing ester group makes the 

-carbon highly electrophilic[1]. While this reactivity is highly desirable for organic synthesis—such as in Reformatsky reactions to synthesize rexinoids and retinoids[2]—it also makes the compound a potent alkylating agent, a severe lachrymator, and highly corrosive to biological tissues[3].

The following guide provides a comprehensive, causality-driven operational and safety framework for handling this reactive intermediate.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first map the chemical's physical and reactive properties to its biological hazards.

Table 1: Quantitative and Mechanistic Hazard Summary

Hazard CategoryGHS ClassificationMechanistic CausalityOperational Implication
Tissue Corrosion Skin Corr. 1B (H314)The electrophilic

-carbon rapidly alkylates nucleophilic residues (e.g., thiols, amines) in epidermal proteins, causing immediate chemical burns[3][4].
Requires impermeable barrier protection; standard thin nitrile is insufficient for prolonged contact.
Eye/Mucosal Damage Eye Dam. 1 (H318)High volatility combined with reactivity causes the vapor to dissolve in mucosal moisture, releasing hydrobromic acid (HBr) and alkylating ocular tissue[5].Mandatory use of tight-fitting chemical splash goggles; safety glasses are invalid.
Respiratory Toxicity STOT SE 3 (H335)Functions as a severe lachrymator (tear gas effect)[3]. Inhalation triggers acute inflammation of the respiratory tract.Must be handled exclusively within a verified, high-flow fume hood.

Personal Protective Equipment (PPE) Matrix

Based on the electrophilic nature and volatility of Ethyl 4-bromo-3-methyl-2-butenoate, the following PPE matrix establishes a self-validating barrier system.

Table 2: Required PPE and Validation Criteria

PPE ComponentSpecificationValidation / Self-Check Step
Respiratory / Engineering Chemical Fume Hood. If external handling is unavoidable, a full-face respirator with an ABEK filter (EN14387) is required[4].Check: Verify the fume hood digital monitor reads a face velocity of

100 fpm. A reading below this invalidates the setup.
Hand Protection Heavy-duty butyl rubber gloves or double-gloved extended-cuff nitrile (min 8 mil thickness).Check: Inspect for micro-tears using the inflation method before donning. If a drop contacts the glove, doff immediately; permeation is rapid.
Eye Protection Indirect-vented chemical splash goggles paired with a full face shield[4].Check: Ensure the goggles form a complete, airtight seal against the face.
Body Protection Flame-retardant (FR) lab coat and a chemical-resistant (e.g., Tychem) apron.Check: Coat must be fully buttoned to the neck with cuffs tucked under the outer gloves.

Operational Workflow & Logical Relationships

The following diagram illustrates the strict operational logic required when handling this compound, from pre-operation checks to waste segregation.

G Start Pre-Operation: PPE & Fume Hood Check Transfer Reagent Transfer: Schlenk Line / Syringe Start->Transfer Flow > 100 fpm Reaction Reaction Execution: Reformatsky / Alkylation Transfer->Reaction Inert Atmos Spill Spill Response: Absorbent & Base Transfer->Spill Accidental Drop Quench In-Situ Quenching: Ammonium Chloride Reaction->Quench Reaction Complete Waste Waste Segregation: Halogenated Organics Quench->Waste Phase Separation Spill->Waste Neutralized Cleanup

Caption: Operational logic and hazard mitigation workflow for Ethyl 4-bromo-3-methyl-2-butenoate.

Step-by-Step Methodology: Handling and Reaction Setup

This protocol describes the safe transfer and utilization of Ethyl 4-bromo-3-methyl-2-butenoate in a standard Reformatsky coupling—a common application in drug development for synthesizing conformationally defined rexinoids[2].

Phase 1: Pre-Transfer Validation

  • Verify Environment: Ensure the fume hood sash is positioned at or below the 18-inch mark. Confirm the flow rate is >100 fpm.

  • Purge Atmosphere: Because ambient moisture can slowly hydrolyze the ester to yield corrosive HBr, the reaction flask must be flame-dried and purged with ultra-high purity Argon or Nitrogen.

  • Syringe Preparation: Equip a gas-tight glass syringe with a stainless steel needle. Self-validation: Pull the plunger to 50% volume and block the needle; the plunger should snap back completely, confirming a perfect seal.

Phase 2: Reagent Transfer 4. Septum Piercing: Secure the reagent bottle using a clamp. Insert a positive-pressure inert gas line into the bottle's septum. 5. Aspiration: Slowly withdraw the required volume of Ethyl 4-bromo-3-methyl-2-butenoate. Do not pull rapidly, as the volatile lachrymator will cavitate and bubble. 6. Addition: Add the reagent dropwise to the activated zinc suspension in 1,4-dioxane or THF[2]. Causality: Dropwise addition controls the exothermic generation of the zinc enolate intermediate, preventing thermal runaway and solvent boil-off.

Phase 3: Quenching and Decontamination 7. Reaction Quench: Once the reaction is complete, quench the mixture slowly with saturated aqueous ammonium chloride (


) at 0 °C. Self-validation: The cessation of bubbling and the dissolution of zinc salts confirm the quench is complete.
8. Syringe Decontamination:  Immediately draw a 5% triethylamine in ethanol solution into the used syringe. Causality: The amine acts as a nucleophile, reacting with any residual 

-bromo ester to form a benign quaternary ammonium salt, safely neutralizing the lachrymator before the syringe is removed from the hood.

Spill Response and Disposal Plan

Due to its classification as a corrosive lachrymator (H314, H318)[3][5], a spill outside the fume hood is an immediate evacuation event.

Immediate Spill Response:

  • Evacuate and Isolate: Alert personnel and evacuate the immediate laboratory area. Allow the room's HVAC system to clear the lachrymatory vapors for at least 15-30 minutes.

  • Don Emergency PPE: Re-enter only wearing a full-face respirator with an ABEK cartridge[4], heavy butyl gloves, and a chemical suit.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use paper towels, as the high surface area will accelerate vapor release.

  • Neutralization: Carefully apply a 5% sodium bicarbonate solution over the absorbed spill. Causality: This neutralizes any hydrobromic acid generated by ambient hydrolysis.

  • Collection: Scoop the neutralized slurry into a high-density polyethylene (HDPE) bucket with a tight-fitting lid.

Routine Disposal:

  • Waste Segregation: All unreacted Ethyl 4-bromo-3-methyl-2-butenoate, contaminated solvents, and neutralized spill debris must be strictly segregated into Halogenated Organic Waste containers[5].

  • Labeling: Clearly label the waste container with "Contains Halogenated Organics and Corrosive

    
    -Bromo Esters". Do not mix with strong bases or oxidizing waste streams.
    

References

  • National Institutes of Health (PMC). Conformationally Defined Rexinoids for the Prevention of Inflammation and Nonmelanoma Skin Cancers. Retrieved from [Link]

Sources

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